Product packaging for 1-Cinnamoylpyrrolidine(Cat. No.:CAS No. 52438-21-8)

1-Cinnamoylpyrrolidine

Cat. No.: B118078
CAS No.: 52438-21-8
M. Wt: 201.26 g/mol
InChI Key: JSIGICUAXLIURX-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1-Cinnamoylpyrrolidine is an olefinic compound. It is functionally related to a cinnamic acid.
This compound has been reported in Piper wightii, Piper argyrophyllum, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO B118078 1-Cinnamoylpyrrolidine CAS No. 52438-21-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-phenyl-1-pyrrolidin-1-ylprop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c15-13(14-10-4-5-11-14)9-8-12-6-2-1-3-7-12/h1-3,6-9H,4-5,10-11H2/b9-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIGICUAXLIURX-CMDGGOBGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701260488
Record name (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701260488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52438-21-8
Record name (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52438-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701260488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one, also known as 1-Cinnamoylpyrrolidine, is a synthetic compound belonging to the class of α,β-unsaturated amides. This class of compounds, characterized by a cinnamoyl moiety attached to an amide group, has garnered significant interest in medicinal chemistry due to a wide range of observed biological activities. Derivatives of cinnamic acid and their amides have been investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents. This technical guide provides a comprehensive overview of the known chemical properties of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one, including its physical and spectroscopic characteristics, a detailed synthesis protocol, and its identified biological activity as a DNA strand scission agent.

Chemical and Physical Properties

A summary of the key chemical and physical properties of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is presented below. While some experimental data is available, certain physical properties such as boiling point have been primarily determined through computational methods.

PropertyValueSource
Molecular Formula C₁₃H₁₅NO
Molecular Weight 201.26 g/mol
CAS Number 52438-21-8
Appearance Solid[1]
Melting Point 47-49 °C[1]
Boiling Point Not Experimentally Determined
Calculated logP 2.32
Calculated Water Solubility 0.00234 g/L

Spectroscopic Data

The structural confirmation of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is based on spectroscopic analysis. The following data has been reported:

¹H Nuclear Magnetic Resonance (¹H NMR)

A ¹H NMR spectrum was recorded on a 200 MHz instrument using CDCl₃ as the solvent. The reported chemical shifts (δ) are as follows:

Chemical Shift (ppm)MultiplicityIntegrationAssignment
7.7 - 6.5dd2H-CH=CH-
7.5m5HPhenyl
3.3t4HH1, H4 (Pyrrolidine)
1.85m4HH2, H3 (Pyrrolidine)

Data sourced from Loupy, A. et al. (2001).[1]

Further Spectroscopic Data (¹³C NMR, IR, Mass Spectrometry)

As of the latest literature review, detailed experimental data for ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry for (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one have not been explicitly reported. Researchers are encouraged to perform these analyses for comprehensive characterization.

Experimental Protocols

Synthesis of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one

A rapid and efficient synthesis of this compound has been reported utilizing microwave irradiation.[1] This method offers a significant acceleration of the amidation reaction compared to classical heating methods.

Materials:

  • Appropriate ester precursor (e.g., methyl cinnamate)

  • Pyrrolidine

  • Potassium tert-butoxide (t-BuOK)

  • Dichloromethane (CH₂Cl₂)

  • Focused microwave oven (e.g., Synthewave 402)

Procedure:

  • In a microwave reactor vessel, combine the ester (1 equivalent), pyrrolidine (1 equivalent), and potassium tert-butoxide (0.25-1 equivalent).

  • Irradiate the mixture in the focused microwave oven for a short period (e.g., 3 minutes). The optimal time and power should be determined empirically.

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Extract the product with dichloromethane.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography to yield pure (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one.

Biological Activity and Potential Mechanism of Action

(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one as a DNA Strand Scission Agent

Research has identified this compound as a novel DNA strand scission agent.[2] This activity was discovered through bioassay-guided fractionation of a crude extract from Piper caninum. The compound was found to induce the relaxation of supercoiled pBR322 plasmid DNA in the presence of Cu(II) ions.

Experimental Protocol: DNA Strand Scission Assay

A typical DNA strand scission assay to evaluate the activity of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one would involve the following steps:

Materials:

  • Supercoiled plasmid DNA (e.g., pBR322)

  • (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one

  • Copper(II) sulfate (CuSO₄) solution

  • Tris-HCl buffer

  • Agarose gel

  • Gel electrophoresis apparatus and power supply

  • DNA staining agent (e.g., ethidium bromide)

  • UV transilluminator and imaging system

Procedure:

  • Prepare reaction mixtures containing supercoiled plasmid DNA, the test compound at various concentrations, and Cu(II) ions in a suitable buffer.

  • Incubate the reaction mixtures at 37 °C for a specified time.

  • Stop the reaction by adding a loading dye containing a chelating agent (e.g., EDTA).

  • Analyze the DNA samples by agarose gel electrophoresis.

  • Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

  • The conversion of supercoiled DNA (Form I) to nicked circular DNA (Form II) and linear DNA (Form III) indicates DNA strand scission.

Logical Workflow for Synthesis and DNA Cleavage Analysis

Synthesis_and_Activity_Workflow cluster_synthesis Synthesis cluster_analysis DNA Cleavage Assay Ester Ester Microwave_Irradiation Microwave_Irradiation Ester->Microwave_Irradiation Pyrrolidine Pyrrolidine Pyrrolidine->Microwave_Irradiation t-BuOK t-BuOK t-BuOK->Microwave_Irradiation Extraction Extraction Microwave_Irradiation->Extraction Purification Purification Extraction->Purification Target_Compound (E)-3-Phenyl-1-(pyrrolidino)- 2-propen-1-one Purification->Target_Compound Incubation Incubation Target_Compound->Incubation Plasmid_DNA Plasmid_DNA Plasmid_DNA->Incubation Cu_II Cu_II Cu_II->Incubation Electrophoresis Electrophoresis Incubation->Electrophoresis Visualization Visualization Electrophoresis->Visualization Result DNA Strand Scission Visualization->Result

Caption: Workflow for the synthesis of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one and subsequent analysis of its DNA cleavage activity.

Proposed Mechanism of DNA Strand Scission

While the precise mechanism of DNA cleavage by (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one has not been elucidated, a plausible hypothesis involves the generation of reactive oxygen species (ROS) through a copper-mediated reaction. The α,β-unsaturated carbonyl system could play a role in binding to the DNA or in the redox cycling of the copper ion.

DNA_Cleavage_Mechanism Compound (E)-3-Phenyl-1-(pyrrolidino)- 2-propen-1-one Complex Compound-Cu(II) Complex Compound->Complex Cu_II Cu(II) Cu_II->Complex Cu_I Cu(I) Complex->Cu_I Reduction Reducing_Agent Endogenous Reducing Agent (e.g., Glutathione) Reducing_Agent->Cu_I Superoxide O₂⁻• Cu_I->Superoxide Fenton-like Reaction Oxygen O₂ Oxygen->Superoxide ROS Reactive Oxygen Species (e.g., •OH) Superoxide->ROS Damaged_DNA Oxidized DNA Bases & Strand Breaks ROS->Damaged_DNA DNA DNA DNA->Damaged_DNA Oxidative Damage

Caption: Proposed mechanism of copper-mediated DNA damage by (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one involving the generation of reactive oxygen species.

Conclusion

(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is a readily synthesizable compound with demonstrated DNA strand scission activity. This technical guide provides the available data on its chemical and physical properties, along with a detailed experimental protocol for its synthesis. The identification of its DNA damaging potential opens avenues for further investigation into its mechanism of action and its potential applications in drug development, particularly in the area of anticancer research. Further studies are warranted to fully characterize its spectroscopic properties and to elucidate the precise molecular mechanisms underlying its biological activity.

References

An In-depth Technical Guide to (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one: Synthesis, Physicochemical Properties, and Potential as an Anticancer Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one, a member of the cinnamoyl amide family, is a synthetic compound with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical identity, synthesis, and known biological activities, with a particular focus on its prospective application as an anticancer agent. Drawing upon data from related cinnamoyl derivatives, this document outlines potential mechanisms of action, including the inhibition of tubulin polymerization and modulation of the NF-κB signaling pathway. Detailed experimental protocols for synthesis and relevant biological assays are provided to facilitate further research and development in this area.

Chemical Identity and Physicochemical Properties

The compound of interest is systematically named (E)-3-phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one . It is also known by several synonyms, providing a broader context for literature searches and chemical database inquiries.

Table 1: IUPAC Name and Synonyms

TypeName
IUPAC Name (E)-3-phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one
Synonyms 1-Cinnamoylpyrrolidine
(E)-1-(Cinnamoyl)pyrrolidine
1-(1-Oxo-3-phenyl-2-propenyl)pyrrolidine
Cinnamoyl pyrrolidide
N-Cinnamoylpyrrolidine

Table 2: Physicochemical Properties

PropertyValue
Molecular Formula C₁₃H₁₅NO
Molecular Weight 201.27 g/mol
Appearance Solid (form may vary)
CAS Number 52438-21-8
Canonical SMILES C1CCN(C1)C(=O)C=CC2=CC=CC=C2

Synthesis

The synthesis of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one can be achieved through the amidation of cinnamic acid or its activated derivatives with pyrrolidine. A general and adaptable protocol is outlined below.

Experimental Protocol: Amide Coupling

This procedure involves the activation of the carboxylic acid group of cinnamic acid, followed by nucleophilic acyl substitution by pyrrolidine.

Materials:

  • (E)-Cinnamic acid

  • Pyrrolidine

  • Thionyl chloride (SOCl₂) or a carbodiimide coupling agent (e.g., DCC, EDC)

  • Anhydrous dichloromethane (DCM) or a suitable aprotic solvent

  • Triethylamine (Et₃N) or another suitable base

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Activation of Cinnamic Acid:

    • Using Thionyl Chloride: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (E)-cinnamic acid in an excess of thionyl chloride. Reflux the mixture for 1-2 hours. After cooling, remove the excess thionyl chloride under reduced pressure to yield cinnamoyl chloride.

    • Using a Coupling Agent: Dissolve (E)-cinnamic acid in anhydrous DCM. Add a carbodiimide coupling agent (1.1 equivalents) and a coupling catalyst such as 4-dimethylaminopyridine (DMAP) (0.1 equivalents). Stir the mixture at room temperature for 30 minutes.

  • Amidation:

    • Dissolve pyrrolidine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM in a separate flask and cool to 0 °C in an ice bath.

    • Slowly add the solution of cinnamoyl chloride (or the activated cinnamic acid mixture) to the pyrrolidine solution with stirring.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete (monitored by TLC).

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one.

Figure 1: Synthesis Workflow

Synthesis_Workflow cluster_activation Activation cluster_amidation Amidation cluster_purification Purification cinnamic_acid Cinnamic Acid activator Thionyl Chloride or Carbodiimide cinnamic_acid->activator Reacts with activated_intermediate Cinnamoyl Chloride or Activated Ester activator->activated_intermediate Forms pyrrolidine Pyrrolidine activated_intermediate->pyrrolidine Reacts with product (E)-3-Phenyl-1-(pyrrolidino)- 2-propen-1-one pyrrolidine->product Forms base Base (e.g., Et3N) crude_product Crude Product purification Column Chromatography crude_product->purification Purified by pure_product Pure Product purification->pure_product Yields

Caption: General workflow for the synthesis of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one.

Biological Activity and Potential Anticancer Applications

While specific biological data for (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is limited in publicly accessible literature, the broader class of cinnamoyl amides and chalcones has demonstrated significant potential as anticancer agents. The following table summarizes the cytotoxic activity of structurally related compounds against various cancer cell lines.

Table 3: Cytotoxicity of Related Cinnamoyl Amides and Chalcones

CompoundCancer Cell LineIC₅₀ (µM)Reference
(E)-1-(4-methanesulfonamidophenyl)-3-(4-methylphenyl)prop-2-en-1-oneCOX-21.0(Zarghi et al., 2006)[1]
(E)-1-(4-azidophenyl)-3-(4-methylphenyl)prop-2-en-1-oneCOX-20.3(Zarghi et al., 2006)[1]
(E)-N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)-3-(3,4,5-trimethoxyphenyl)acrylamideU87MG (Glioblastoma)~25 µg/mL (approx. 50 µM)(Antoniou et al., 2023)[2]
(E)-N-benzyl-N-(2-(cyclohexylamino)-2-oxoethyl)-3-(3,4,5-trimethoxyphenyl)acrylamideSHSY-5Y (Neuroblastoma)~25 µg/mL (approx. 50 µM)(Antoniou et al., 2023)[2]
((E)-1-(4-aminophenyl)-3-phenylprop-2-en-1-one))HeLa (Cervical)22.75 µg/mL (approx. 102 µM)(Arsianti et al., 2021)[3]

Note: The IC₅₀ values are presented as reported in the literature and may have been determined under different experimental conditions.

Potential Mechanisms of Action

Based on studies of related cinnamoyl derivatives, two primary mechanisms of action are proposed for the anticancer effects of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one: inhibition of tubulin polymerization and modulation of the NF-κB signaling pathway.

Inhibition of Tubulin Polymerization

Many chalcones and related compounds have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.

Figure 2: Proposed Mechanism - Tubulin Polymerization Inhibition

Tubulin_Inhibition compound (E)-3-Phenyl-1-(pyrrolidino)- 2-propen-1-one tubulin Tubulin Dimers compound->tubulin Binds to microtubules Microtubules tubulin->microtubules Polymerizes into tubulin->microtubules Inhibits Polymerization mitotic_spindle Mitotic Spindle Disruption microtubules->mitotic_spindle Leads to cell_cycle_arrest G2/M Phase Arrest mitotic_spindle->cell_cycle_arrest Causes apoptosis Apoptosis cell_cycle_arrest->apoptosis Induces

Caption: Putative mechanism of action via inhibition of tubulin polymerization.

Modulation of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a critical regulator of inflammation, immunity, cell proliferation, and survival.[4] Its aberrant activation is a hallmark of many cancers. Cinnamoyl derivatives have been reported to inhibit the activation of NF-κB.

Figure 3: Canonical NF-κB Signaling Pathway and Potential Inhibition

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) receptor Receptor stimuli->receptor Binds to IKK IKK Complex receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates proteasome Proteasome IkB->proteasome Ubiquitination & Degradation NFkB_inactive NF-κB (p50/p65) NFkB_inactive->IkB Bound to NFkB_active Active NF-κB NFkB_inactive->NFkB_active Translocates to Nucleus compound (E)-3-Phenyl-1-(pyrrolidino)- 2-propen-1-one compound->IKK Inhibits DNA DNA NFkB_active->DNA Binds to transcription Gene Transcription (Inflammation, Proliferation, Survival) DNA->transcription Initiates

Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.

Experimental Protocols for Biological Evaluation

To further investigate the anticancer potential of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one, the following experimental protocols are recommended.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) using a dose-response curve.

Tubulin Polymerization Assay

This in vitro assay directly measures the effect of the compound on the polymerization of purified tubulin.[5][6]

Materials:

  • Purified tubulin (>99%)

  • GTP solution

  • Polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one (dissolved in DMSO)

  • Positive control (e.g., colchicine)

  • Negative control (DMSO)

  • Temperature-controlled spectrophotometer or plate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the polymerization buffer, GTP, and various concentrations of the test compound or controls.

  • Initiation of Polymerization: Add purified tubulin to each well to initiate the polymerization reaction.

  • Monitoring Polymerization: Immediately place the plate in a spectrophotometer pre-warmed to 37 °C and measure the increase in absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis: Plot the absorbance as a function of time. The rate of tubulin polymerization can be determined from the initial linear portion of the curve. Compare the rates in the presence of the compound to the controls to determine the inhibitory effect.

Conclusion and Future Directions

(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one belongs to a class of compounds with demonstrated potential as anticancer agents. While further specific studies on this particular molecule are required, the existing body of research on related cinnamoyl amides and chalcones provides a strong rationale for its investigation. Future research should focus on the definitive synthesis and characterization of this compound, followed by comprehensive in vitro cytotoxicity screening against a panel of cancer cell lines. Elucidation of its precise mechanism of action, whether through tubulin polymerization inhibition, NF-κB pathway modulation, or other cellular targets, will be crucial for its development as a potential therapeutic agent. In vivo studies in relevant animal models will be the subsequent step to evaluate its efficacy and safety profile.

References

(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one molecular structure and formula

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the molecular structure, formula, and physicochemical properties of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one. Detailed experimental protocols for its synthesis and characterization are presented, alongside predicted spectroscopic data based on analogous compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering a foundational understanding of this particular cinnamoyl amide derivative.

Molecular Structure and Formula

(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one, also known as 1-Cinnamoylpyrrolidine, is a chemical compound with the molecular formula C₁₃H₁₅NO.[1][2] Its molecular weight is approximately 201.26 g/mol .[1][2] The structure features a phenyl group and a pyrrolidine ring linked by an α,β-unsaturated carbonyl system in the (E)- or trans- configuration.

molecular_structure C1 C C2 C C1->C2 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 C7 C C6->C7 C8 C C7->C8 C9 C C8->C9 O1 O C9->O1 N1 N C9->N1 C10 C N1->C10 C11 C C10->C11 C12 C C11->C12 C13 C C12->C13 C13->N1

Figure 1: Molecular structure of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one.

Physicochemical Properties

A summary of the key physicochemical properties of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is provided in the table below.

PropertyValueReference
Molecular FormulaC₁₃H₁₅NO[1][2]
Molecular Weight201.26 g/mol [1][2]
IUPAC Name(E)-3-phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one[2]
CAS Number52438-21-8[1]
AppearancePredicted to be a solid at room temperature.
SolubilityExpected to be soluble in organic solvents like ethanol, methanol, and dichloromethane.

Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for this specific compound, the following data are predicted based on the analysis of closely related cinnamoyl amides and chalcone derivatives.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~ 7.5 - 7.3m5HPhenyl protons
~ 7.0 - 6.8d1HVinylic proton (α to C=O)
~ 6.7 - 6.5d1HVinylic proton (β to C=O)
~ 3.6 - 3.4t4HPyrrolidine protons (adjacent to N)
~ 2.0 - 1.8m4HPyrrolidine protons
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Chemical Shift (δ) (ppm)Assignment
~ 165 - 170Carbonyl carbon (C=O)
~ 140 - 145Vinylic carbon (β to C=O)
~ 125 - 135Phenyl carbons
~ 120 - 125Vinylic carbon (α to C=O)
~ 45 - 50Pyrrolidine carbons (adjacent to N)
~ 25 - 30Pyrrolidine carbons
Fourier-Transform Infrared (FT-IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~ 3050 - 3000MediumAromatic C-H stretch
~ 2980 - 2850MediumAliphatic C-H stretch
~ 1650 - 1610StrongAmide C=O stretch (νC=O)
~ 1600 - 1580MediumC=C stretch (aromatic and vinylic)
~ 1450 - 1400MediumC-N stretch
~ 970StrongTrans C-H bend (out-of-plane)
Mass Spectrometry (MS)
m/zPredicted Fragment
201[M]⁺ (Molecular ion)
131[M - C₄H₈N]⁺ (Loss of pyrrolidine)
103[C₆H₅CH=CH]⁺ (Styrene fragment)
77[C₆H₅]⁺ (Phenyl fragment)
70[C₄H₈N]⁺ (Pyrrolidine fragment)

Experimental Protocols

The following is a detailed protocol for the synthesis and characterization of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one, adapted from established methods for similar compounds.

Synthesis of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one

This synthesis can be achieved via the amidation of cinnamoyl chloride with pyrrolidine.

Materials:

  • Cinnamoyl chloride

  • Pyrrolidine

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • In a round-bottom flask, dissolve cinnamoyl chloride (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of pyrrolidine (1.1 eq) and triethylamine (1.2 eq) in dichloromethane to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one.

synthesis_workflow start Start dissolve Dissolve Cinnamoyl Chloride in CH2Cl2 start->dissolve cool Cool to 0 °C dissolve->cool add_reagents Add Pyrrolidine and Et3N cool->add_reagents react Stir at Room Temperature (12 hours) add_reagents->react quench Quench with NaHCO3 react->quench extract Extract and Wash quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify end End Product purify->end

Figure 2: Workflow for the synthesis of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one.

Characterization

The synthesized compound should be characterized using the spectroscopic methods outlined in Section 3 (¹H NMR, ¹³C NMR, FT-IR, and MS) to confirm its identity and purity.

Crystallographic Data Analysis (Comparative)

A search of the Cambridge Crystallographic Data Centre (CCDC) and other open crystallographic databases did not yield a specific entry for (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one. However, the crystal structure of the related compound, (2E)-1-phenyl-3-(1H-pyrrol-2-yl)propen-1-one, provides insights into the likely solid-state conformation.

It is expected that the propenone linker will adopt an s-trans conformation and the entire molecule will be largely planar to maximize conjugation. The (E)-configuration of the double bond will be evident. Intermolecular interactions, such as C-H···O hydrogen bonds, are likely to play a role in the crystal packing.

Logical Relationships in the Technical Guide

The following diagram illustrates the logical flow and key relationships between the different sections of this technical guide.

logical_relationship A Molecular Identity (Formula and Structure) B Physicochemical Properties A->B C Synthesis Protocol A->C E Structural Analysis (Comparative Crystallography) A->E F In-depth Technical Guide (This Document) A->F B->F D Spectroscopic Characterization (Predicted Data) C->D C->F D->F E->F

Figure 3: Logical flow of the technical guide for (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one.

Conclusion

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one

This technical guide provides a comprehensive overview of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one, a compound of interest in medicinal chemistry. This document consolidates available data on its chemical properties, synthesis, and the biological activities of structurally related compounds, offering valuable insights for research and development.

Chemical Identity and Properties

(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one, also known as Cinnamopyrrolidide, is a chemical compound with the molecular formula C13H15NO.[1] Several CAS Registry Numbers have been associated with this structure or its stereoisomers, with 52438-21-8 being the most consistently cited for the (E)-isomer in reputable databases like the NIST Chemistry WebBook.[1][2]

Table 1: Chemical Identifiers and Molecular Properties

IdentifierValueSource(s)
CAS Registry Number 52438-21-8[1][2]
Other CAS Numbers19202-21-2, 4719-75-9[3][4]
Molecular Formula C13H15NO[1][2][3]
Molecular Weight 201.26 g/mol [1][2]
IUPAC Name (2E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one[1]
Synonyms Cinnamopyrrolidide, (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one[1]
InChI Key JSIGICUAXLIURX-CMDGGOBGSA-N[1][2]
SMILES O=C(/C=C/c1ccccc1)N1CCCC1[2]

Table 2: Calculated Physicochemical Properties

PropertyValueUnitSource(s)
logP (Octanol/Water) 2.322[2]
Water Solubility (logS) -2.63mol/L[2]
McGowan's Volume 166.660ml/mol[2]

Synthesis and Experimental Protocols

While a specific, detailed synthesis protocol for (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one was not found in the reviewed literature, a common method for preparing α,β-unsaturated ketones (chalcones) and their derivatives is the Claisen-Schmidt condensation. A protocol for a structurally similar compound, 3-Phenyl-1-(pyrrol-2-yl)prop-2-en-1-one, is provided below as a representative example.[5] This can be adapted by substituting 2-acetylpyrrole with 1-acetylpyrrolidine.

Experimental Protocol: Synthesis of a 3-Phenyl-1-(pyrrol-2-yl)prop-2-en-1-one (Adapted for (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one)

Materials:

  • Benzaldehyde

  • 1-Acetylpyrrolidine (in place of 2-Acetylpyrrole)

  • Methanol

  • Potassium hydroxide (KOH)

  • Ammonia (25% solution)

  • Dichloromethane

  • Iced ethanol (95%)

  • Water

Procedure:

  • Dissolve benzaldehyde (10.0 mmol) and 1-acetylpyrrolidine (20.0 mmol) in methanol (65 ml).

  • To this solution, add potassium hydroxide (20 mmol) and a 25% ammonia solution (50 ml).

  • Reflux the mixture for 12 hours.

  • After reflux, cool the resulting solution.

  • Evaporate the solvent under vacuum, which should result in a precipitate.

  • Separate the precipitate by filtration.

  • Wash the precipitate with iced 95% ethanol and then with water until the pH is neutral (pH = 7).

  • Recrystallize the crude product from dichloromethane to obtain the purified compound.

G Synthesis Workflow cluster_reactants Reactants cluster_process Process cluster_product Product benzaldehyde Benzaldehyde reflux Reflux for 12h benzaldehyde->reflux acetylpyrrolidine 1-Acetylpyrrolidine acetylpyrrolidine->reflux koh_nh3 KOH / Ammonia in Methanol koh_nh3->reflux cool_evap Cooling & Solvent Evaporation reflux->cool_evap Reaction Mixture filter_wash Filtration & Washing cool_evap->filter_wash Precipitate recrystallize Recrystallization from Dichloromethane filter_wash->recrystallize Crude Product product (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one recrystallize->product Purified Product

Caption: A representative workflow for the synthesis of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one.

Biological Activities and Signaling Pathways of Related Compounds

Direct biological data for (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is limited in the available literature. However, numerous studies have investigated the biological effects of structurally similar phenylpyrrolidine and chalcone derivatives. These findings suggest potential areas of therapeutic interest for this class of compounds.

3.1. Anti-inflammatory Activity

A pyrrole-derivative of chalcone, (E)-3-Phenyl-1-(2-pyrrolyl)-2-propenone (PPP), has demonstrated significant anti-inflammatory properties.[6] It was found to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-treated RAW264.7 cells in a dose-dependent manner. This effect is mediated through the inhibition of key upstream kinases in inflammatory signaling pathways.

Specifically, PPP was shown to dampen the activation of NF-κB and AP-1 by inhibiting the activities of Syk, Src, and TAK1.[6] This suggests that compounds with this core structure may act as potent inhibitors of inflammatory responses.

Another related compound, (E)-1-(2-(2-nitrovinyl)phenyl)pyrrolidine (NVPP), has been shown to modulate the TRIF-dependent signaling pathways of Toll-like receptors (TLRs).[7] NVPP inhibited the activation of NF-κB and interferon regulatory factor 3 (IRF3) induced by LPS or poly(I:C).

Signaling Pathway: Inhibition of TLR4-mediated Inflammatory Response

The diagram below illustrates the potential mechanism of action for phenylpyrrolidine derivatives in the context of the TLR4 signaling pathway, a key component of the innate immune response. Lipopolysaccharide (LPS), a component of Gram-negative bacteria, activates TLR4, leading to the production of inflammatory mediators. Phenylpyrrolidine derivatives have been shown to interfere with this pathway.

TLR4_Pathway Inhibition of TLR4 Signaling by Phenylpyrrolidine Derivatives cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF TAK1 TAK1 MyD88->TAK1 TRIF->TAK1 IRF3 IRF3 TRIF->IRF3 IKK IKK Complex TAK1->IKK NFkB_complex NF-κB/IκB Complex IKK->NFkB_complex Phosphorylates IκB IkB IκB NFkB NF-κB NFkB_complex->NFkB Releases NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc IRF3_nuc IRF3 IRF3->IRF3_nuc Genes Inflammatory Gene Expression (e.g., iNOS, TNF-α) NFkB_nuc->Genes IRF3_nuc->Genes Inhibitor (E)-3-Phenyl-1-(pyrrolidino) -2-propen-1-one Derivative Inhibitor->TRIF Inhibitor->TAK1

Caption: Potential inhibitory action on the TLR4 signaling pathway.

3.2. Other Potential Biological Activities

  • Kappa-Opioid Receptor Affinity : Certain 3-phenyl-1-[2'-(N-pyrrolidinyl)cyclohexyl]pyrrolid-2-ones, which share the phenylpyrrolidine core, have been synthesized and evaluated as kappa-selective opiates.[8] This suggests that the scaffold could be explored for applications in pain management.

  • Cyclooxygenase (COX) Inhibition : Chalcone derivatives, specifically (E)-1,3-diphenylprop-2-en-1-ones with modifications on the phenyl rings, have been identified as selective COX-1 or COX-2 inhibitors.[9] This highlights the potential for developing anti-inflammatory drugs with specific COX selectivity from this chemical class.

  • Neuroprotective and Cognitive Enhancement : A phenylpyrrolidine derivative, potassium 2-[2-(2-oxo-4-phenylpyrrolidin-1-yl) acetamido]ethanesulfonate, has shown neuroprotective features and the ability to improve cognitive function in models of ischemic brain injury.[10][11]

Conclusion

(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is a compound with a chemical structure that is part of a broader class of molecules exhibiting significant biological activities. While direct experimental data on this specific molecule is not abundant, the evidence from related compounds strongly suggests potential for this scaffold in the development of new therapeutics, particularly in the areas of inflammation and potentially in neuropharmacology and oncology. Further research, including direct synthesis and biological evaluation of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one, is warranted to fully elucidate its pharmacological profile and therapeutic potential. This guide serves as a foundational resource for researchers embarking on such investigations.

References

An In-depth Technical Guide to (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one (Cinnamopyrrolidide)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one, also known by its synonym Cinnamopyrrolidide and identified by CAS Registry Number 52438-21-8, is a member of the cinnamoyl amide class of compounds. This technical guide provides a comprehensive overview of its discovery, synthesis, and known biological context. While a singular discovery paper is not prominent in the scientific literature, its emergence is tied to broader explorations of amide synthesis methodologies in the mid-20th century. The pyrrolidine moiety, a common scaffold in bioactive molecules, combined with the α,β-unsaturated carbonyl system of the cinnamoyl group, suggests potential for diverse biological activities. This document details established synthetic protocols, summarizes key physicochemical data, and explores the limited, yet intriguing, biological activity reported for this compound.

Discovery and History

The specific discovery of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is not attributed to a single, seminal publication. Instead, its appearance in the chemical literature is linked to the development of robust amidation reactions. One of the earliest documented syntheses of this compound, identified by its CAS number 52438-21-8, appears in a 1974 publication focused on palladium-catalyzed amidation of vinylic halides[1]. This suggests that the compound was likely first synthesized as an exemplar product to demonstrate the utility of a new synthetic method rather than for a specific biological application.

The history of this molecule is therefore intertwined with the broader history of cinnamoyl amides and the exploration of the chemical space around the versatile pyrrolidine scaffold. The pyrrolidine ring is a key structural feature in numerous natural products and synthetic drugs, valued for its ability to introduce conformational rigidity and serve as a key pharmacophoric element[2]. Cinnamic acid and its derivatives, on the other hand, have a long history of use and have been investigated for a wide range of biological activities, including antimicrobial and antioxidant properties[3][4]. The combination of these two moieties in Cinnamopyrrolidide represents a logical step in the exploration of new chemical entities with potential therapeutic value.

Physicochemical Properties

A summary of the key physicochemical properties of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is provided in the table below. These properties are essential for its handling, formulation, and interpretation of biological data.

PropertyValueReference
CAS Registry Number 52438-21-8[5]
Molecular Formula C₁₃H₁₅NO[5]
Molecular Weight 201.26 g/mol [5]
IUPAC Name (2E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one[5]
Synonyms Cinnamopyrrolidide, 1-Cinnamoylpyrrolidine[5][6]
Calculated LogP 2.322[7]
Calculated Water Solubility -2.63 (log mol/L)[7]

Experimental Protocols for Synthesis

The synthesis of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one can be achieved through several established methods for amide bond formation. The most direct and common approach involves the reaction of a cinnamoyl derivative with pyrrolidine.

Synthesis from Cinnamoyl Chloride and Pyrrolidine

This is a classic and efficient method for the synthesis of cinnamoyl amides.

Experimental Protocol:

  • Preparation of Cinnamoyl Chloride: Cinnamic acid is refluxed with an excess of thionyl chloride (SOCl₂) for 2-3 hours. The excess thionyl chloride is then removed by distillation under reduced pressure to yield crude cinnamoyl chloride.

  • Amidation Reaction: The crude cinnamoyl chloride is dissolved in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). The solution is cooled in an ice bath.

  • A solution of pyrrolidine (2 equivalents) and a tertiary amine base such as triethylamine (1.1 equivalents) in the same solvent is added dropwise to the cooled cinnamoyl chloride solution with constant stirring. The second equivalent of pyrrolidine acts as a scavenger for the HCl byproduct.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 4-6 hours.

  • The reaction mixture is then washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford pure (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one.

Synthesis_from_Cinnamoyl_Chloride cinnamic_acid Cinnamic Acid cinnamoyl_chloride Cinnamoyl Chloride cinnamic_acid->cinnamoyl_chloride Reflux socl2 SOCl₂ socl2->cinnamoyl_chloride product (E)-3-Phenyl-1-(pyrrolidino)- 2-propen-1-one cinnamoyl_chloride->product pyrrolidine Pyrrolidine pyrrolidine->product DCM/THF, 0°C to RT base Triethylamine base->product Palladium_Catalyzed_Synthesis bromostyrene (E)-β-Bromostyrene product (E)-3-Phenyl-1-(pyrrolidino)- 2-propen-1-one bromostyrene->product pyrrolidine Pyrrolidine pyrrolidine->product Toluene, 80-100°C co CO (1 atm) co->product pd_catalyst Pd Catalyst pd_catalyst->product base Base base->product Investigation_Workflow compound (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one in_vitro_screening In Vitro Screening compound->in_vitro_screening antimicrobial_assays Antimicrobial Assays (MIC, MBC) in_vitro_screening->antimicrobial_assays cytotoxicity_assays Cytotoxicity Assays (e.g., MTT) in_vitro_screening->cytotoxicity_assays antioxidant_assays Antioxidant Assays (e.g., DPPH) in_vitro_screening->antioxidant_assays mechanism_studies Mechanism of Action Studies antimicrobial_assays->mechanism_studies cytotoxicity_assays->mechanism_studies dna_interaction DNA Interaction Studies mechanism_studies->dna_interaction enzyme_inhibition Enzyme Inhibition Assays mechanism_studies->enzyme_inhibition in_vivo_studies In Vivo Studies mechanism_studies->in_vivo_studies

References

(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one: A Technical Whitepaper on Potential Biological Activities

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the biological activities of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is not extensively available in the public domain. This technical guide synthesizes information from studies on structurally related compounds, including pyrrolidinone derivatives and chalcones (1,3-diphenyl-2-propen-1-ones), to infer the potential biological activities of the target molecule. The information presented herein should be considered as a predictive overview to guide future research.

Introduction

(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one belongs to the class of α,β-unsaturated ketones, commonly known as chalcones, which are precursors to flavonoids and isoflavonoids in plants. This class of compounds has garnered significant attention from the scientific community due to its diverse and potent pharmacological activities.[1] The core structure, featuring a three-carbon α,β-unsaturated carbonyl system, is a key pharmacophore responsible for a wide range of biological effects.[1] The incorporation of a pyrrolidinone moiety can further modulate the compound's physicochemical properties and biological target interactions. Pyrrolidine and its derivatives are integral components of many pharmaceuticals and natural products, exhibiting a broad spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][3] This whitepaper will explore the potential biological activities of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one based on the established pharmacology of its structural analogs.

Potential Biological Activities

Based on the literature for related compounds, (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is predicted to exhibit several key biological activities:

  • Anticancer Activity: Numerous pyrrolidinone and chalcone derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.[3][4][5] The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.[5][6]

  • Anti-inflammatory Activity: Chalcones are well-documented anti-inflammatory agents.[1][7] Their mechanism of action often involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) enzymes and the modulation of signaling pathways like NF-κB.[1][7]

  • Neuroprotective Properties: Certain pyrrolidinone and chalcone derivatives have shown promise in protecting neuronal cells from damage, suggesting potential applications in neurodegenerative diseases.[8][9][10] These effects are often attributed to their antioxidant and anti-inflammatory properties.[8][11]

  • Antimicrobial Activity: The pyrrolidine and chalcone scaffolds are present in many compounds with antibacterial and antifungal properties.[2][12][13][14]

Data on Structurally Related Compounds

The following tables summarize quantitative data from studies on compounds structurally related to (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one.

Table 1: Anticancer Activity of Related Pyrrolidinone and Chalcone Derivatives

Compound/Derivative ClassCell LineActivity MetricValueReference
(E,Z)-1-(dihydrobenzofuran-5-yl)-3-phenyl-2-(1,2,4-triazol-1-yl)-2-propen-1-onesHeLa, A549, MCF-7IC503.2 - 7.1 µM[6]
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivativesA549% Viability28.0 - 29.6%[3][15]
Diphenylamine-pyrrolidin-2-one-hydrazone derivativesPPC-1, IGR39EC502.5 - 20.2 µM[4]
3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-onesHL-60, MCF-7CytotoxicityLow µM range[5]

Table 2: Anti-inflammatory Activity of Related Pyrrolidinone and Chalcone Derivatives

Compound/Derivative ClassAssayActivity MetricValueReference
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateCOX-1 InhibitionIC50314 µg/mL[1]
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoateCOX-2 InhibitionIC50130 µg/mL[1]
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate5-LOX InhibitionIC50105 µg/mL[1]
2'-hydroxycinnamaldehydeLPS-induced NO ProductionIC508 µM[7]
1,3-disubstituted prop-2-en-1-one derivativesSuperoxide Generation InhibitionIC501.81 - 6.21 µM[16]

Table 3: Antimicrobial Activity of Related Pyrrolidinone Derivatives

Compound/Derivative ClassMicroorganismActivity MetricValueReference
Pyrrolidine-2,5-dione fused to dibenzobarreleneBacteria & YeastsMIC16 - 256 µg/mL[2]
1-[(Substituted-phenyl) sulfonyl]pyrrolidin-2-onesVarious MicrobesMIC0.09 - 1.0 mg/mL[13]
2,3-pyrrolidinedione analoguesS. aureusBiofilm Inhibition>80% at 40 µM[12]
Pyrrolidine-2,3-dionesP. aeruginosa PBP3IC504 ± 6 µM[17]

Experimental Protocols for Key Experiments

In Vitro Anticancer Activity (MTT Assay)

This protocol is based on methodologies used for evaluating the cytotoxicity of novel pyrrolidinone and quinolinone derivatives.[3][5]

  • Cell Culture: Human cancer cell lines (e.g., A549, HL-60, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The following day, the cells are treated with various concentrations of the test compound for a specified period (e.g., 48 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined from the dose-response curve.

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

This protocol is adapted from studies evaluating the anti-inflammatory effects of phenylpropanoids and pyrrolidinone derivatives.[1][7]

  • Animal Model: Male Wistar rats or Swiss albino mice are used.

  • Compound Administration: The test compound is administered orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., indomethacin).

  • Induction of Inflammation: After a specific period (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution is administered into the right hind paw of each animal to induce localized edema.

  • Edema Measurement: The paw volume is measured at different time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate potential signaling pathways and experimental workflows relevant to the biological activities of chalcone and pyrrolidinone derivatives.

anti_inflammatory_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Proinflammatory_Genes Pro-inflammatory Genes (COX-2, iNOS, TNF-α, IL-6) Nucleus->Proinflammatory_Genes Gene Transcription Compound (E)-3-Phenyl-1-(pyrrolidino) -2-propen-1-one (Predicted Target) Compound->TAK1 Compound->IKK

Caption: Predicted anti-inflammatory signaling pathway.

anticancer_workflow start Start cell_culture Cancer Cell Culture (e.g., A549, MCF-7) start->cell_culture compound_treatment Treat with (E)-3-Phenyl-1-(pyrrolidino) -2-propen-1-one cell_culture->compound_treatment incubation Incubate (24-72h) compound_treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay data_analysis Data Analysis (Calculate IC50) viability_assay->data_analysis mechanism_study Mechanism of Action Studies data_analysis->mechanism_study cell_cycle Cell Cycle Analysis (Flow Cytometry) mechanism_study->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) mechanism_study->apoptosis end End cell_cycle->end apoptosis->end

Caption: Experimental workflow for anticancer evaluation.

Conclusion

While direct experimental evidence for the biological activities of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is currently limited, the extensive research on structurally similar pyrrolidinone and chalcone derivatives provides a strong foundation for predicting its pharmacological potential. The available data suggest that this compound is a promising candidate for further investigation as an anticancer, anti-inflammatory, neuroprotective, and antimicrobial agent. The provided experimental protocols and pathway diagrams offer a roadmap for future studies to elucidate the specific mechanisms of action and therapeutic potential of this molecule. Further research is warranted to synthesize and evaluate (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one to confirm these predicted activities and to explore its potential as a novel therapeutic agent.

References

An In-depth Technical Guide on the Core Mechanism of Action of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature with detailed mechanism of action studies specifically for (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is limited. This guide presents a comprehensive analysis of a closely related structural analog, (E)-3-phenyl-1-(2-pyrrolyl)-2-propenone (PPP) , a pyrrole derivative of chalcone. The mechanism of action detailed herein is based on the findings for PPP and is presented as a predictive model for the potential biological activity of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one due to their high structural similarity.

Core Anti-Inflammatory Mechanism

(E)-3-phenyl-1-(2-pyrrolyl)-2-propenone (PPP) exhibits potent anti-inflammatory properties by targeting key upstream kinases in inflammatory signaling pathways. The primary mechanism involves the inhibition of Src, Syk, and TAK1 kinase activities. This multi-targeted inhibition effectively dampens the downstream activation of critical transcription factors, namely NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and AP-1 (activator protein 1), which are pivotal in the expression of pro-inflammatory mediators.

The anti-inflammatory effects have been demonstrated in lipopolysaccharide (LPS)-treated RAW264.7 macrophage cells, a standard in vitro model for studying inflammation. In this model, PPP has been shown to significantly inhibit the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α) at the mRNA level in a dose-dependent manner[1].

Inhibition of Upstream Kinases

The inhibitory action of PPP on Src, Syk, and TAK1 is crucial to its anti-inflammatory effects. These kinases are essential components of the signaling cascade initiated by toll-like receptors (TLRs), such as TLR4 which is activated by LPS. By targeting these upstream kinases, PPP effectively blocks the signal transduction at an early stage, leading to a broad suppression of the inflammatory response[1].

Modulation of NF-κB and AP-1 Signaling

The inhibition of Src, Syk, and TAK1 by PPP directly impacts the activation of NF-κB and AP-1. The nuclear levels of key subunits of these transcription factors, including p50 for NF-κB and c-Jun and c-Fos for AP-1, were significantly reduced in the presence of PPP[1]. Luciferase reporter gene assays have further confirmed that PPP diminishes NF-κB-mediated gene expression induced by the TLR adapter proteins TRIF and MyD88[1]. This indicates that PPP interferes with both MyD88-dependent and TRIF-dependent signaling pathways upstream of NF-κB activation.

Quantitative Data Summary

The following table summarizes the quantitative data on the inhibitory effects of (E)-3-phenyl-1-(2-pyrrolyl)-2-propenone (PPP) from in vitro studies.

Parameter Cell Line Stimulant Concentration of PPP Effect Reference
NO ProductionRAW264.7LPSDose-dependentStrong inhibition[1]
iNOS mRNA ExpressionRAW264.7LPSNot specifiedInhibition[1]
TNF-α mRNA ExpressionRAW264.7LPSNot specifiedInhibition[1]
Nuclear p50 LevelsRAW264.7LPSNot specifiedSignificant inhibition[1]
Nuclear c-Jun LevelsRAW264.7LPSNot specifiedSignificant inhibition[1]
Nuclear c-Fos LevelsRAW264.7LPSNot specifiedSignificant inhibition[1]
NF-κB Luciferase Activity (TRIF-induced)HEK293Overexpression of TRIFDose-dependentDiminished activity[1]
NF-κB Luciferase Activity (MyD88-induced)HEK293Overexpression of MyD88Dose-dependentDiminished activity[1]
Syk Kinase ActivityIn vitro kinase assayOverexpression of SykNot specifiedInhibition[1]
Src Kinase ActivityIn vitro kinase assayOverexpression of SrcNot specifiedInhibition[1]
TAK1 Kinase ActivityIn vitro kinase assayOverexpression of TAK1Not specifiedInhibition[1]

Experimental Protocols

Cell Culture and Treatment
  • Cell Line: RAW264.7 murine macrophage cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Treatment: Cells were pre-treated with various concentrations of (E)-3-phenyl-1-(2-pyrrolyl)-2-propenone (PPP) for a specified time before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.

Nitric Oxide (NO) Production Assay
  • Methodology: The concentration of nitrite (a stable metabolite of NO) in the culture supernatants was measured using the Griess reagent.

  • Procedure:

    • RAW264.7 cells were seeded in 96-well plates and allowed to adhere.

    • Cells were pre-treated with PPP for 1 hour.

    • LPS (1 µg/mL) was added to the wells to stimulate NO production.

    • After 24 hours of incubation, 100 µL of the cell culture supernatant was mixed with 100 µL of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • The absorbance at 540 nm was measured using a microplate reader. The nitrite concentration was determined from a sodium nitrite standard curve.

RNA Extraction and RT-PCR for iNOS and TNF-α
  • Methodology: Total RNA was isolated from cells to quantify the mRNA expression levels of iNOS and TNF-α using reverse transcription-polymerase chain reaction (RT-PCR).

  • Procedure:

    • RAW264.7 cells were treated with PPP and/or LPS.

    • Total RNA was extracted using a suitable RNA isolation kit.

    • cDNA was synthesized from the total RNA using a reverse transcriptase enzyme.

    • PCR was performed using specific primers for iNOS, TNF-α, and a housekeeping gene (e.g., GAPDH) for normalization.

    • PCR products were resolved by agarose gel electrophoresis and visualized.

Western Blot Analysis for Nuclear Transcription Factors
  • Methodology: Nuclear extracts were prepared to determine the levels of p50, c-Jun, and c-Fos by Western blotting.

  • Procedure:

    • Following treatment, nuclear proteins were extracted from RAW264.7 cells.

    • Protein concentration was determined using a BCA protein assay.

    • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane was blocked and then incubated with primary antibodies against p50, c-Jun, and c-Fos.

    • After washing, the membrane was incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands were detected using an enhanced chemiluminescence (ECL) detection system.

Luciferase Reporter Gene Assay for NF-κB Activity
  • Methodology: This assay was used to measure the transcriptional activity of NF-κB in HEK293 cells.

  • Procedure:

    • HEK293 cells were co-transfected with an NF-κB luciferase reporter plasmid and a plasmid expressing either TRIF or MyD88.

    • Transfected cells were treated with different concentrations of PPP.

    • After a suitable incubation period, cells were lysed, and the luciferase activity was measured using a luminometer.

Signaling Pathway and Experimental Workflow Diagrams

Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF Syk Syk TLR4->Syk Src Src TLR4->Src TAK1 TAK1 MyD88->TAK1 TRIF->TAK1 Syk->TAK1 Src->TAK1 IKK_complex IKK Complex TAK1->IKK_complex JNK_MAPK JNK/p38 MAPK TAK1->JNK_MAPK IkappaB IκB IKK_complex->IkappaB Phosphorylates NFkappaB_complex NF-κB (p65/p50)-IκB IKK_complex->NFkappaB_complex Leads to IκB degradation NFkappaB_active Active NF-κB (p65/p50) NFkappaB_complex->NFkappaB_active Releases AP1_complex c-Jun/c-Fos (AP-1) JNK_MAPK->AP1_complex Activates AP1_active Active AP-1 AP1_complex->AP1_active Translocates Inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, TNF-α) NFkappaB_active->Inflammatory_Genes Promotes Transcription cluster_nucleus cluster_nucleus AP1_active->Inflammatory_Genes Promotes Transcription PPP (E)-3-phenyl-1-(2-pyrrolyl)- 2-propenone (PPP) PPP->Syk PPP->Src PPP->TAK1

Caption: Proposed inhibitory mechanism of PPP on the TLR4 signaling pathway.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_assays Downstream Assays start Seed RAW264.7 Cells pretreatment Pre-treat with PPP start->pretreatment stimulation Stimulate with LPS pretreatment->stimulation no_assay Griess Assay for Nitric Oxide (NO) stimulation->no_assay rt_pcr RT-PCR for iNOS and TNF-α mRNA stimulation->rt_pcr western_blot Western Blot for Nuclear p50, c-Jun, c-Fos stimulation->western_blot luciferase_assay Luciferase Assay for NF-κB Activity (in HEK293) hek_start Transfect HEK293 Cells hek_treat Treat with PPP hek_start->hek_treat hek_treat->luciferase_assay

References

Technical Guide: (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one - A Profile of a Bioactive Scaffold

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available experimental data on the solubility and stability of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is limited. This guide provides a comprehensive overview based on calculated values, general experimental protocols, and data from structurally related compounds to facilitate future research and development.

Introduction

(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is a member of the cinnamoyl amide class of compounds, a group recognized for its diverse biological activities.[1][2][3] The core structure, featuring a phenylpropene moiety linked to a pyrrolidine ring via an amide bond, is a scaffold of significant interest in medicinal chemistry. Understanding its physicochemical properties, such as solubility and stability, is paramount for its potential development as a therapeutic agent. This document outlines the available data, provides detailed experimental protocols for its characterization, and explores its potential biological relevance.

Physicochemical Properties

Identity
PropertyValueSource
IUPAC Name (2E)-3-Phenyl-1-(pyrrolidin-1-yl)prop-2-en-1-one[4]
CAS Number 52438-21-8[4]
Molecular Formula C₁₃H₁₅NO[4]
Molecular Weight 201.26 g/mol [5]
Canonical SMILES C1CCN(C1)C(=O)C=CC2=CC=CC=C2[6]
Solubility Data

Precise experimental solubility data for (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one in various solvents is not extensively documented. A calculated Log10 of water solubility (log₁₀WS) is available, suggesting low aqueous solubility.[5] The following table presents this calculated value and representative solubility classifications in common laboratory solvents, which should be experimentally verified.

SolventCalculated/Expected Solubility
Water-2.63 (log₁₀WS in mol/L)[5]
Dimethyl Sulfoxide (DMSO)Soluble[7][8][9]
MethanolSoluble
EthanolSoluble
AcetoneSoluble
DichloromethaneSoluble
Ethyl AcetateSoluble
HexanesSparingly Soluble/Insoluble

Experimental Protocols

Determination of Aqueous and Organic Solubility

The following protocol outlines a general method for determining the solubility of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one.

Objective: To quantitatively determine the solubility of the target compound in various solvents at controlled temperatures.

Materials:

  • (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one

  • Selected solvents (e.g., water, DMSO, ethanol, methanol, acetone)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one to a series of vials, each containing a known volume of a specific solvent.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C and 37 °C).

    • Equilibrate the samples for a sufficient period (e.g., 24-48 hours) to ensure saturation.

  • Sample Processing:

    • After equilibration, visually confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to sediment the excess solid.

    • Carefully withdraw an aliquot of the clear supernatant.

  • Analysis:

    • Prepare a series of standard solutions of the compound with known concentrations.

    • Dilute the collected supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

    • Analyze the standard solutions and the diluted sample solution by HPLC.

    • Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.

    • Determine the concentration of the compound in the diluted sample from the calibration curve.

    • Calculate the solubility of the compound in the original solvent, taking into account the dilution factor.

Workflow for Solubility Determination

G Workflow for Solubility Determination cluster_prep Preparation cluster_process Processing cluster_analysis Analysis A Add excess compound to solvent B Equilibrate at constant temperature A->B C Centrifuge to separate solid B->C D Collect supernatant C->D F Dilute supernatant D->F E Prepare standard solutions G HPLC analysis E->G F->G H Calculate solubility G->H

Caption: A generalized workflow for the experimental determination of compound solubility.

Stability Assessment

The stability of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one should be evaluated under various stress conditions to understand its degradation profile.

Objective: To assess the stability of the compound under thermal, photolytic, and various pH conditions.

3.2.1. Thermal Stability

  • Protocol:

    • Store solid samples of the compound at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

    • At specified time points, withdraw samples and dissolve them in a suitable solvent.

    • Analyze the samples using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

    • Determine the degradation kinetics and estimate the shelf-life at different temperatures.[10]

3.2.2. pH Stability (Hydrolytic Stability)

  • Protocol:

    • Prepare solutions of the compound in buffers of different pH values (e.g., pH 2, 7, and 10).

    • Incubate the solutions at a controlled temperature (e.g., 25°C or 40°C).

    • At various time intervals, analyze the solutions by HPLC to measure the concentration of the parent compound.

    • Identify major degradation products and propose a degradation pathway.

3.2.3. Photostability

  • Protocol:

    • Expose solid and solution samples of the compound to a standardized light source (e.g., a xenon lamp providing an output similar to D65/ID65 emission standards) for a specified duration.

    • Maintain a dark control sample to exclude thermal degradation.

    • Analyze the exposed and control samples by HPLC to assess the extent of degradation.

G cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome A Thermal Stress (Elevated Temperature) D Sample at Time Points A->D B Hydrolytic Stress (Acidic, Neutral, Basic pH) B->D C Photolytic Stress (Light Exposure) C->D E Stability-Indicating HPLC D->E F Quantify Parent Compound E->F G Identify Degradants E->G H Determine Degradation Kinetics F->H I Propose Degradation Pathway G->I J Establish Stability Profile H->J I->J

Caption: A simplified diagram of the EGFR signaling pathway, a potential target for cinnamoyl amides.

Conclusion

(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one represents a promising chemical scaffold with potential for biological activity. This guide provides a foundational understanding of its known properties and outlines the necessary experimental frameworks for a comprehensive characterization of its solubility and stability. Further research is warranted to elucidate its precise physicochemical characteristics and to explore its pharmacological potential, including its specific interactions with cellular signaling pathways. The provided protocols and background information are intended to serve as a valuable resource for researchers embarking on the investigation of this and related compounds.

References

Spectroscopic Profile of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The molecular formula for (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is C₁₃H₁₅NO, and its molecular weight is 201.27 g/mol .[1]

Spectroscopic Data

The following tables present representative spectroscopic data for compounds with high structural similarity to (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one. This data can be used as a reference for predicting the spectral characteristics of the target compound.

Table 1: Representative ¹H NMR Spectroscopic Data for Cinnamoyl Amide Analogs

Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
Vinyl Hα6.8 - 7.2d15.0 - 16.0Trans coupling with Hβ
Vinyl Hβ7.5 - 7.8d15.0 - 16.0Trans coupling with Hα
Aromatic-H7.2 - 7.6m-Phenyl group protons
Pyrrolidine-H (α to N)3.4 - 3.7t6.5 - 7.5
Pyrrolidine-H (β to N)1.8 - 2.0m-

Table 2: Representative ¹³C NMR Spectroscopic Data for Cinnamoyl Amide Analogs

Carbon Chemical Shift (δ, ppm) Notes
C=O (Amide)165 - 167
Vinyl Cα118 - 122
Vinyl Cβ140 - 145
Aromatic C (quaternary)134 - 136
Aromatic C-H127 - 130
Pyrrolidine C (α to N)45 - 48Two distinct signals may be observed due to hindered rotation around the N-C=O bond.
Pyrrolidine C (β to N)24 - 27

Table 3: Representative IR Spectroscopic Data for Cinnamoyl Amide Analogs

Functional Group Wavenumber (cm⁻¹) Intensity
C=O (Amide I band)1650 - 1680Strong
C=C (Alkenyl)1610 - 1640Medium
C-H (Aromatic)3000 - 3100Medium
C-H (Aliphatic)2850 - 2960Medium
C-N (Amide)1200 - 1300Medium
=C-H bend (trans)960 - 980Strong

Mass Spectrometry Data

For (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one (C₁₃H₁₅NO), the expected exact mass and molecular ion peak in a mass spectrum would be:

  • Exact Mass: 201.1154 g/mol

  • [M]⁺: m/z = 201

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A 5-10 mg sample of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.

  • ¹H NMR Acquisition:

    • The instrument is tuned and locked to the deuterium signal of the solvent.

    • Shimming is performed to optimize the magnetic field homogeneity.

    • A standard one-pulse sequence is used to acquire the ¹H spectrum.

    • Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

    • The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse sequence (e.g., zgpg30) is used to acquire the ¹³C spectrum, resulting in singlets for all carbon signals.

    • A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

    • The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid sample is placed directly onto the ATR crystal. The anvil is lowered to ensure good contact between the sample and the crystal.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory is commonly used.

  • Data Acquisition:

    • A background spectrum of the empty ATR crystal is recorded.

    • The sample spectrum is then recorded.

    • Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually recorded in the mid-IR range (4000-400 cm⁻¹).

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted to the low µg/mL or ng/mL range.

  • Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI), is used.

  • Data Acquisition (ESI):

    • The sample solution is introduced into the ESI source via direct infusion or through a liquid chromatograph (LC-MS).

    • The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) are optimized to achieve maximum ionization and signal intensity for the target analyte.

    • Data is acquired in positive ion mode to detect the protonated molecule [M+H]⁺ or in negative ion mode for [M-H]⁻, though positive mode is more common for this type of compound.

  • Data Acquisition (EI):

    • A small amount of the sample is introduced into the high vacuum of the mass spectrometer, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV).

    • This causes ionization and fragmentation of the molecule.

  • Data Analysis: The resulting mass spectrum shows the relative abundance of ions as a function of their mass-to-charge ratio (m/z). The molecular ion peak is identified, and the fragmentation pattern can be analyzed to provide structural information.

Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a chalcone derivative like (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization start Starting Materials (Cinnamoyl Chloride & Pyrrolidine) reaction Amide Coupling Reaction start->reaction workup Work-up & Purification (e.g., Extraction, Chromatography) reaction->workup product (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one workup->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms analysis Data Analysis & Structure Confirmation nmr->analysis ir->analysis ms->analysis

Caption: General workflow for the synthesis and spectroscopic characterization.

References

Methodological & Application

Synthesis of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one, a cinnamoyl amide derivative. Cinnamic acid and its derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. These protocols outline two common and effective methods for the amide coupling of trans-cinnamic acid with pyrrolidine.

Chemical Data Summary

The following table summarizes the key chemical and physical properties of the target compound, (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one. It should be noted that while some physical properties like melting and boiling points are not consistently reported in the literature, the provided data is based on available chemical databases.

PropertyValueSource
Molecular Formula C₁₃H₁₅NO[1][2]
Molecular Weight 201.27 g/mol [1][2]
CAS Number 52438-21-8, 19202-21-2[1][2]
Appearance Expected to be a solid at room temperatureGeneral knowledge
Melting Point Not available[2]
Boiling Point Not available[2]

Experimental Protocols

Two primary methods for the synthesis of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one are presented below. The first method utilizes a direct amide coupling using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. The second method proceeds through a two-step process involving the formation of an acyl chloride intermediate.

Method 1: Direct Amide Coupling with EDC

This protocol describes a one-pot synthesis using EDC as a coupling agent to facilitate the formation of the amide bond between trans-cinnamic acid and pyrrolidine.

Materials:

  • trans-Cinnamic acid

  • Pyrrolidine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask, add trans-cinnamic acid (1.0 eq) and a magnetic stir bar. Dissolve the acid in anhydrous dichloromethane (DCM).

  • Addition of Reagents: To the stirred solution, add 4-(Dimethylamino)pyridine (DMAP) (0.1 eq) followed by pyrrolidine (1.1 eq).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Coupling Agent: Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl) (1.2 eq) portion-wise to the cooled reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, dilute the mixture with DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one.

Method 2: Two-Step Synthesis via Acyl Chloride

This protocol involves the initial conversion of trans-cinnamic acid to trans-cinnamoyl chloride, which is then reacted with pyrrolidine.

Part A: Synthesis of trans-Cinnamoyl Chloride

Materials:

  • trans-Cinnamic acid

  • Thionyl chloride (SOCl₂)

  • Toluene or Dichloromethane (DCM), anhydrous

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, suspend trans-cinnamic acid (1.0 eq) in anhydrous toluene or DCM.

  • Addition of Thionyl Chloride: Slowly add thionyl chloride (1.5 - 2.0 eq) to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 80 °C for toluene) and maintain for 2-4 hours, or until the evolution of gas (SO₂ and HCl) ceases. The reaction can be monitored by the dissolution of the cinnamic acid.

  • Removal of Excess Reagent: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure. The crude trans-cinnamoyl chloride is often used in the next step without further purification.

Part B: Synthesis of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one

Materials:

  • Crude trans-cinnamoyl chloride from Part A

  • Pyrrolidine

  • Triethylamine (Et₃N) or Pyridine

  • Dichloromethane (DCM) or Diethyl ether, anhydrous

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve pyrrolidine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM or diethyl ether.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Dissolve the crude trans-cinnamoyl chloride (1.0 eq) from Part A in a minimal amount of anhydrous DCM or diethyl ether and add it to a dropping funnel. Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Work-up:

    • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

    • Wash the filtrate with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter and concentrate the organic layer under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one.

Visualized Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

G cluster_0 Method 1: Direct Amide Coupling A Dissolve trans-Cinnamic Acid in DCM B Add DMAP and Pyrrolidine A->B C Cool to 0°C B->C D Add EDC.HCl C->D E Stir at Room Temperature (12-24h) D->E F Aqueous Work-up (HCl, NaHCO₃, Brine) E->F G Dry and Concentrate F->G H Purify by Column Chromatography G->H I Product: (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one H->I

Caption: Workflow for the direct amide coupling synthesis.

G cluster_1 Method 2: Two-Step Synthesis via Acyl Chloride cluster_part_a Part A: Acyl Chloride Formation cluster_part_b Part B: Amide Formation J Suspend trans-Cinnamic Acid K Add Thionyl Chloride J->K L Reflux (2-4h) K->L M Remove Excess Reagent L->M N Crude trans-Cinnamoyl Chloride M->N Q Add trans-Cinnamoyl Chloride N->Q O Dissolve Pyrrolidine and Et₃N P Cool to 0°C O->P P->Q R Stir at Room Temperature (1-2h) Q->R S Work-up and Purification R->S T Product: (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one S->T

Caption: Workflow for the two-step synthesis via an acyl chloride intermediate.

References

Application Notes and Protocols for (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one and Related Chalcone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the biological activity and specific applications of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one are limited in publicly available scientific literature. The following application notes and protocols are based on the known biological activities of structurally related compounds, namely chalcones, cinnamoyl amides, and pyrrolidine derivatives. Researchers should use this information as a guide for designing experiments with the specific compound of interest and perform appropriate validation.

(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one , also known as 1-cinnamoylpyrrolidine, is a research chemical belonging to the chalcone family. Chalcones are characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif is present in many natural products and synthetic compounds that exhibit a wide range of biological activities. The pyrrolidine moiety is also a common feature in many biologically active compounds, contributing to their pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties
PropertyValueSource
Molecular Formula C₁₃H₁₅NO--INVALID-LINK--
Molecular Weight 201.26 g/mol --INVALID-LINK--
CAS Number 52438-21-8--INVALID-LINK--
Appearance Inferred to be a solid at room temperatureGeneral knowledge of similar compounds
Solubility Expected to be soluble in organic solvents like DMSO, DMF, and ethanolGeneral knowledge of similar compounds

Potential Research Applications

Based on the activities of related pyrrolidinyl chalcones and cinnamoyl amides, (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one could be investigated for the following applications:

  • Anticancer Research: Chalcone derivatives have been reported to exhibit anticancer properties. Studies on related compounds suggest potential mechanisms involving the induction of apoptosis and cell cycle arrest.[1][2]

  • Anti-inflammatory Research: The chalcone scaffold is associated with anti-inflammatory effects.[1] Research in this area could involve investigating the inhibition of inflammatory mediators.

  • Antibacterial Research: Certain chalcones and pyrrolidine-containing compounds have demonstrated antibacterial activity.[1][3]

  • Enzyme Inhibition: The α,β-unsaturated ketone moiety in chalcones can act as a Michael acceptor, potentially leading to the inhibition of various enzymes through covalent modification of cysteine residues in the active site. For instance, some cinnamoyl amides have been investigated as NagZ inhibitors with antibacterial activity.[4]

Experimental Protocols (General Methodologies for Related Compounds)

The following are generalized protocols that can be adapted for the investigation of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one.

Synthesis of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one

A common method for the synthesis of cinnamoyl amides is the reaction of cinnamoyl chloride with the corresponding amine.

Materials:

  • Cinnamoyl chloride

  • Pyrrolidine

  • Anhydrous dichloromethane (DCM) or a similar aprotic solvent

  • Triethylamine (TEA) or another suitable base

  • Magnetic stirrer and stirring bar

  • Round bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve pyrrolidine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of cinnamoyl chloride (1.0 equivalent) in anhydrous DCM to the stirred reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one.

  • Characterize the final product using techniques such as NMR spectroscopy (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

DOT Diagram: Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product & Analysis Pyrrolidine Pyrrolidine Reaction Reaction at 0°C to RT Pyrrolidine->Reaction CinnamoylChloride Cinnamoyl Chloride CinnamoylChloride->Reaction Solvent Anhydrous DCM Solvent->Reaction Base Triethylamine Base->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product (E)-3-Phenyl-1-(pyrrolidino)- 2-propen-1-one Purification->Product Analysis Characterization (NMR, MS, IR) Product->Analysis

Caption: General workflow for the synthesis of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol can be used to assess the potential cytotoxic effects of the compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one stock solution in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the test compound in complete culture medium from the DMSO stock solution. The final DMSO concentration should be kept below 0.5%.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

DOT Diagram: MTT Assay Workflow

MTT_Assay_Workflow cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_detection Detection & Analysis SeedCells Seed Cells in 96-well Plate Incubate1 Incubate 24h SeedCells->Incubate1 AddCompound Add Compound Dilutions Incubate1->AddCompound Incubate2 Incubate 48-72h AddCompound->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 DissolveFormazan Dissolve Formazan in DMSO Incubate3->DissolveFormazan ReadAbsorbance Read Absorbance at 570 nm DissolveFormazan->ReadAbsorbance CalculateIC50 Calculate IC50 ReadAbsorbance->CalculateIC50

Caption: Workflow for determining cytotoxicity using the MTT assay.

Potential Signaling Pathways for Investigation

Given the known activities of chalcones, the following signaling pathways are logical starting points for mechanistic studies.

DOT Diagram: Potential Signaling Pathways

Signaling_Pathways cluster_inflammation Inflammatory Pathway cluster_apoptosis Apoptosis Pathway cluster_cell_cycle Cell Cycle Regulation Compound (E)-3-Phenyl-1-(pyrrolidino)- 2-propen-1-one NFkB NF-κB Pathway Compound->NFkB Inhibition MAPK MAPK Pathway Compound->MAPK Modulation Caspases Caspase Activation Compound->Caspases Activation Bcl2 Bcl-2 Family Modulation Compound->Bcl2 Regulation CDKs CDK Inhibition Compound->CDKs Inhibition G2M_Arrest G2/M Arrest CDKs->G2M_Arrest

Caption: Potential signaling pathways modulated by chalcone derivatives.

Note: The inhibitory or activating effects depicted are hypothetical and would need to be confirmed experimentally for (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one.

For further information on the biological activities of related compounds, researchers are encouraged to consult the scientific literature on pyrrolidinyl chalcones, cinnamoyl amides, and their derivatives.[1][4][5][6][7][8]

References

Application Notes: (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one as a Versatile Intermediate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one, also known as N-cinnamoylpyrrolidine, is a valuable α,β-unsaturated amide intermediate in organic synthesis. Its conjugated system, featuring both an electrophilic β-carbon and a dienophilic double bond, makes it a versatile building block for the construction of complex molecular architectures. This document provides detailed protocols for its synthesis and its application in multicomponent reactions, specifically the [3+2] cycloaddition for generating medicinally relevant pyrrolidine scaffolds.

Physicochemical Properties and Spectroscopic Data

(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is a stable, crystalline solid under standard conditions. Its key properties are summarized below.

PropertyValueSource
Molecular Formula C₁₃H₁₅NO[NIST WebBook]
Molecular Weight 201.26 g/mol [NIST WebBook]
CAS Number 52438-21-8[NIST WebBook]
Appearance White to off-white crystalline solid(Typical)
Predicted Spectroscopic Data

While a complete, published dataset was not available, the following ¹H and ¹³C NMR chemical shifts are predicted based on the analysis of similar structures.

¹H NMR (Predicted, 400 MHz, CDCl₃) ¹³C NMR (Predicted, 100 MHz, CDCl₃)
δ (ppm) Assignment
7.65 (d, J=15.4 Hz, 1H)Vinylic CH
7.50 - 7.30 (m, 5H)Aromatic CH
6.90 (d, J=15.4 Hz, 1H)Vinylic CH
3.60 (t, J=6.8 Hz, 2H)N-CH₂
3.55 (t, J=6.8 Hz, 2H)N-CH₂
1.95 - 1.85 (m, 4H)-CH₂-CH₂-

Synthesis Protocol

The synthesis of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is reliably achieved via a two-step process starting from trans-cinnamic acid. The first step involves the conversion of the carboxylic acid to the more reactive cinnamoyl chloride, followed by amidation with pyrrolidine.

G start_node trans-Cinnamic Acid intermediate_node Cinnamoyl Chloride start_node->intermediate_node Step 1: Acid Chlorination reagent1_node SOCl₂ or (COCl)₂ reagent1_node->start_node product_node (E)-3-Phenyl-1-(pyrrolidino)- 2-propen-1-one intermediate_node->product_node Step 2: Amidation reagent2_node Pyrrolidine, Base (e.g., Et₃N) reagent2_node->intermediate_node G dipole_gen α-Amino Acid + Aldehyde/Ketone dipole Azomethine Ylide (1,3-Dipole) dipole_gen->dipole in situ generation cycloaddition [3+2] Cycloaddition dipole->cycloaddition dipolarophile (E)-3-Phenyl-1-(pyrrolidino)- 2-propen-1-one (Dipolarophile) dipolarophile->cycloaddition product Substituted Pyrrolidine Ring cycloaddition->product G start_materials Cinnamic Acid + Pyrrolidine intermediate (E)-3-Phenyl-1-(pyrrolidino)- 2-propen-1-one start_materials->intermediate Synthesis reaction_types Key Reactions intermediate->reaction_types cycloaddition [3+2] Cycloaddition reaction_types->cycloaddition michael Michael Addition reaction_types->michael products Complex Heterocycles (e.g., Pyrrolidines, Spirocycles) cycloaddition->products michael->products

Application Notes and Protocols for In Vitro Assays of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

Direct experimental data for (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is limited in publicly available scientific literature. The following application notes and protocols are based on in vitro studies of structurally related analogs possessing the cinnamoyl and pyrrolidine scaffolds. These analogs have demonstrated potential as anticancer and anti-inflammatory agents. The provided information should be used as a guide for designing and conducting experiments with (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one, with the understanding that its specific activities may vary.

Introduction

(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one belongs to the class of cinnamoyl amides, which are known for their diverse biological activities. The core structure, featuring a phenylpropenoyl group attached to a pyrrolidine ring, is a privileged scaffold in medicinal chemistry. Analogs of this compound have shown promise in preclinical studies, exhibiting cytotoxic effects against various cancer cell lines and demonstrating anti-inflammatory properties through the modulation of key signaling pathways.

This document provides detailed protocols for relevant in vitro assays to evaluate the potential of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one or its derivatives as therapeutic agents. It also summarizes quantitative data from studies on analogous compounds and illustrates the implicated signaling pathways.

Potential Applications

  • Anticancer Research: Evaluation of cytotoxic and apoptotic effects on various cancer cell lines.

  • Anti-inflammatory Drug Discovery: Assessment of inhibitory activity against key inflammatory enzymes and pathways.

  • Mechanism of Action Studies: Elucidation of the molecular targets and signaling pathways modulated by the compound.

Quantitative Data Summary of Analogs

The following tables summarize the in vitro biological activities of various cinnamoyl and pyrrolidine derivatives, which are structural analogs of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one.

Table 1: Anticancer Activity of Cinnamoyl-Pyrrolidine Analogs and Other Derivatives

Compound/AnalogCancer Cell LineAssayIC50 (µM)Reference
N-caffeoylpyrrolidineMurine Leukemia (P388)Not Specified11.35 µg/mL
N-(p-coumaroyl)pyrrolidineMurine Leukemia (P388)Not Specified53.46 µg/mL
Pyrrolidine Derivative 7g Lung (A-549)Cell Viability< 0.90[1]
Breast (MCF-7)Cell Viability< 0.90[1]
Colon (HT-29)Cell Viability< 0.90[1]
Pyrrolidine Derivative 13k Cervical (HeLa)Antiproliferative1.2[2]
Cinnamoyl Derivative 3d Breast (MDA-MB-231)Antiproliferative35.9[3]
Breast (MCF-7)Antiproliferative43.4[3]
Cinnamoyl Derivative 4d Breast (MDA-MB-231)Antiproliferative35.1[3]
Breast (MCF-7)Antiproliferative39.0[3]

Table 2: Anti-inflammatory Activity of Cinnamoyl and Pyrrole Analogs

Compound/AnalogTarget/AssayInhibitionIC50 (µM)Reference
Pyrrole-Cinnamoyl Hybrid 5 COX-2 InhibitionPotent0.55[4]
9-Cinnamyl-9H-purine 5e Nitric Oxide Production (LPS-induced macrophages)Significant6.4[5]

Experimental Protocols

Cell Viability and Cytotoxicity - MTT Assay

This protocol is used to assess the effect of a compound on cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • 96-well flat-bottom plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one (or analog) stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the medium containing the desired concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Apoptosis Detection - Annexin V-FITC/Propidium Iodide (PI) Flow Cytometry Assay

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (PS) and membrane integrity.

Materials:

  • 6-well plates or T25 flasks

  • Cancer cell lines

  • Complete cell culture medium

  • Test compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the test compound at various concentrations (including the IC50 value determined from the MTT assay) for a specified period (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

  • Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples immediately using a flow cytometer.

    • Viable cells: Annexin V-FITC negative, PI negative.

    • Early apoptotic cells: Annexin V-FITC positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive, PI positive.

    • Necrotic cells: Annexin V-FITC negative, PI positive.

Anti-inflammatory Activity - In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the peroxidase activity of the COX-2 enzyme.

Materials:

  • 96-well plate

  • Human recombinant COX-2 enzyme

  • Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

  • Heme cofactor

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric probe (e.g., TMPD)

  • Test compound

  • Known COX-2 inhibitor (e.g., celecoxib) as a positive control

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzyme, heme, substrate, and probe in the assay buffer.

  • Assay Reaction: To each well of a 96-well plate, add the assay buffer, COX-2 enzyme, and heme.

  • Inhibitor Addition: Add the test compound at various concentrations. Include a vehicle control and a positive control.

  • Pre-incubation: Incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.

  • Signal Detection: Immediately measure the absorbance or fluorescence at the appropriate wavelength over a period of 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Calculate the IC50 value.

Anti-inflammatory Activity - NF-κB Activation Assay

This assay is used to determine if a compound can inhibit the activation and nuclear translocation of the NF-κB p65 subunit, a key regulator of inflammation.

Materials:

  • Cell line responsive to NF-κB activation (e.g., RAW 264.7 macrophages)

  • Complete cell culture medium

  • LPS (lipopolysaccharide) to induce NF-κB activation

  • Test compound

  • NF-κB p65 antibody

  • Fluorescently labeled secondary antibody

  • Nuclear stain (e.g., DAPI)

  • Fixation and permeabilization buffers

  • High-content imaging system or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well imaging plate and allow them to adhere.

  • Compound Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 30-60 minutes to induce NF-κB activation. Include unstimulated and vehicle-treated controls.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde) and then permeabilize them (e.g., with 0.1% Triton X-100).

  • Immunostaining: Block non-specific binding and then incubate with the primary antibody against NF-κB p65, followed by incubation with the fluorescently labeled secondary antibody. Stain the nuclei with DAPI.

  • Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.

  • Image Analysis: Quantify the nuclear translocation of NF-κB by measuring the fluorescence intensity of the p65 antibody in the nucleus versus the cytoplasm. A decrease in nuclear fluorescence in compound-treated cells compared to LPS-only treated cells indicates inhibition of NF-κB activation.

Visualizations

Experimental Workflow

G General Workflow for In Vitro Bioactivity Screening cluster_0 Initial Screening cluster_1 Mechanism of Action (Anticancer) cluster_2 Mechanism of Action (Anti-inflammatory) cluster_3 Data Analysis & Conclusion start Synthesize/Obtain Compound cytotoxicity Cell Viability Assay (MTT) start->cytotoxicity ic50 Determine IC50 cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Cell Cycle Analysis ic50->cell_cycle cox_assay COX-2 Inhibition Assay ic50->cox_assay nfkb_assay NF-κB Activation Assay ic50->nfkb_assay western_blot Western Blot (Apoptotic/Cell Cycle Proteins) apoptosis->western_blot analysis Analyze and Interpret Data cell_cycle->analysis western_blot->analysis cytokine_assay Cytokine Profiling (ELISA) nfkb_assay->cytokine_assay cytokine_assay->analysis conclusion Identify Lead Compound/Mechanism analysis->conclusion G Inhibition of the NF-κB Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 activates LPS LPS LPS->TLR4 binds IKK IKK Complex MyD88->IKK activates IkB_NFkB IκB NF-κB IKK->IkB_NFkB phosphorylates IκB IkB IκB IkB->IkB degradation NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc translocates IkB_NFkB->NFkB releases Compound (E)-3-Phenyl-1-(pyrrolidino)- 2-propen-1-one Analog Compound->IKK inhibits DNA DNA NFkB_nuc->DNA binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription G Potential Inhibition of the MAPK/ERK Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras GrowthFactor Growth Factor GrowthFactor->Receptor Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK ERK_nuc ERK1/2 ERK->ERK_nuc Compound Pyrrolidine Derivative Compound->ERK inhibits TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK_nuc->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation

References

Application Notes and Protocols for Testing (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one Efficacy in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is a chemical compound featuring a chalcone backbone and a pyrrolidine moiety. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are known for a wide array of pharmacological activities.[1][2][3] The pyrrolidine ring is also a prevalent scaffold in many biologically active compounds.[4] While direct biological data for (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is limited, the known therapeutic potential of chalcone and pyrrolidine derivatives suggests its promise as an anti-inflammatory, anticancer, and neuroprotective agent.[1][5]

These application notes provide detailed protocols for evaluating the efficacy of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one in established preclinical animal models for these three key therapeutic areas.

Predicted Therapeutic Potentials and Corresponding Animal Models

Based on the pharmacological activities of structurally related chalcones and pyrrolidine derivatives, the following therapeutic applications for (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one are proposed for investigation:

  • Anti-inflammatory Activity: Chalcones have been shown to exhibit anti-inflammatory effects by modulating various inflammatory pathways.[6]

  • Anticancer Activity: Numerous chalcone derivatives have demonstrated cytotoxic effects against various cancer cell lines and tumor growth inhibition in animal models.[7][8][9]

  • Neuroprotective Activity: Pyrrolidine derivatives have been investigated for their potential in treating neurodegenerative diseases and ischemic brain injury.[4][10]

This document outlines protocols for the following animal models to test these potential activities:

  • Carrageenan-Induced Paw Edema in Rats for anti-inflammatory efficacy.

  • Xenograft Mouse Model of Human Cancer for anticancer efficacy.

  • Scopolamine-Induced Cognitive Impairment in Mice for neuroprotective efficacy.

Data Presentation

The following tables summarize hypothetical, yet representative, quantitative data that could be generated from the described experimental protocols. These tables are for illustrative purposes to guide data presentation and comparison.

Table 1: Anti-inflammatory Effect of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one on Carrageenan-Induced Paw Edema in Rats

Treatment GroupDose (mg/kg)Paw Volume at 3h (mL)Edema Inhibition (%)
Vehicle Control-1.25 ± 0.15-
Indomethacin100.60 ± 0.0852.0
Compound A100.95 ± 0.1224.0
Compound A250.75 ± 0.1040.0
Compound A500.62 ± 0.0950.4

Compound A represents (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one. Data are presented as mean ± SD.

Table 2: Anticancer Efficacy of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one in a Human Colon Cancer (HCT116) Xenograft Mouse Model

Treatment GroupDose (mg/kg/day)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control-1500 ± 250-+5.2
5-Fluorouracil20600 ± 15060.0-8.5
Compound A251100 ± 20026.7+3.1
Compound A50800 ± 18046.7+1.5
Compound A100550 ± 16063.3-2.3

Compound A represents (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one. Data are presented as mean ± SD.

Table 3: Neuroprotective Effect of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one on Scopolamine-Induced Cognitive Impairment in Mice (Morris Water Maze)

Treatment GroupDose (mg/kg)Escape Latency (s)Time in Target Quadrant (s)
Vehicle Control-55 ± 815 ± 4
Scopolamine1110 ± 155 ± 2
Scopolamine + Donepezil565 ± 1018 ± 5
Scopolamine + Compound A1095 ± 128 ± 3
Scopolamine + Compound A2578 ± 1112 ± 4
Scopolamine + Compound A5068 ± 916 ± 4

Compound A represents (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one. Data are presented as mean ± SD.

Experimental Protocols

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

This model is widely used to assess the acute anti-inflammatory activity of novel compounds.[11][12]

Materials:

  • Male Wistar rats (180-220 g)

  • (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one (Compound A)

  • Carrageenan solution (1% w/v in sterile saline)

  • Indomethacin (positive control)

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: House rats under standard laboratory conditions for at least one week before the experiment.

  • Grouping and Dosing:

    • Divide rats into experimental groups (n=6-8 per group): Vehicle control, positive control (Indomethacin), and various doses of Compound A.

    • Administer the vehicle, Indomethacin, or Compound A orally (p.o.) or intraperitoneally (i.p.) 60 minutes before carrageenan injection.

  • Induction of Inflammation:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema:

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • Calculate the percentage of edema inhibition for each group using the formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

G cluster_workflow Experimental Workflow: Carrageenan-Induced Paw Edema acclimatization Animal Acclimatization grouping Grouping and Dosing acclimatization->grouping initial_measurement Initial Paw Volume Measurement grouping->initial_measurement carrageenan_injection Carrageenan Injection initial_measurement->carrageenan_injection subsequent_measurements Paw Volume Measurement (1-5h) carrageenan_injection->subsequent_measurements data_analysis Data Analysis (% Inhibition) subsequent_measurements->data_analysis

Workflow for Carrageenan-Induced Paw Edema Model.

Xenograft Mouse Model of Human Cancer (Anticancer)

This model is a standard for evaluating the in vivo efficacy of potential anticancer agents against human tumors.[13][14]

Materials:

  • Immunodeficient mice (e.g., NOD/SCID or athymic nude mice)

  • Human cancer cell line (e.g., HCT116 for colon cancer)

  • (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one (Compound A)

  • Positive control drug (e.g., 5-Fluorouracil)

  • Vehicle for administration

  • Matrigel (optional)

  • Calipers

Procedure:

  • Cell Culture: Culture the chosen human cancer cell line under appropriate conditions.

  • Tumor Implantation:

    • Harvest cancer cells and resuspend in a suitable medium, optionally mixed with Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 5 x 10^6 cells in 0.1 mL) into the flank of each mouse.

  • Tumor Growth and Grouping:

    • Monitor tumor growth. When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (n=8-10 per group).

  • Treatment:

    • Administer Compound A, the positive control drug, or the vehicle according to the planned schedule (e.g., daily, orally or i.p.).

  • Monitoring:

    • Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint:

    • Continue treatment for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specific size.

    • At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

  • Data Analysis:

    • Calculate the percentage of tumor growth inhibition (% TGI).

G cluster_workflow Experimental Workflow: Xenograft Mouse Model cell_culture Cancer Cell Culture implantation Tumor Cell Implantation cell_culture->implantation tumor_growth Tumor Growth & Randomization implantation->tumor_growth treatment Treatment Administration tumor_growth->treatment monitoring Tumor & Body Weight Monitoring treatment->monitoring endpoint Study Endpoint & Tumor Excision monitoring->endpoint

Workflow for Xenograft Mouse Model.

Scopolamine-Induced Cognitive Impairment in Mice (Neuroprotective)

This model is used to screen for compounds that can ameliorate cholinergic deficit-related cognitive dysfunction, relevant to conditions like Alzheimer's disease.[4][15]

Materials:

  • Male C57BL/6 mice (25-30 g)

  • (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one (Compound A)

  • Scopolamine hydrobromide

  • Donepezil (positive control)

  • Saline solution

  • Morris Water Maze apparatus

Procedure:

  • Animal Acclimatization: Acclimatize mice to the housing facility and handle them for several days before the experiment.

  • Morris Water Maze Training (Acquisition Phase):

    • Train the mice to find a hidden platform in the water maze for 4-5 consecutive days (4 trials per day).

  • Treatment and Induction of Amnesia:

    • On the test day, administer Compound A, Donepezil, or the vehicle 60 minutes before the test.

    • 30 minutes before the test, administer scopolamine (1 mg/kg, i.p.) to all groups except the vehicle control group.

  • Probe Trial:

    • Remove the platform from the maze.

    • Place each mouse in the maze and allow it to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the escape latency (time to first cross the platform location).

  • Data Analysis:

    • Compare the escape latency and the time spent in the target quadrant between the different treatment groups.

G cluster_workflow Experimental Workflow: Scopolamine-Induced Amnesia acclimatization Animal Acclimatization training Morris Water Maze Training acclimatization->training treatment Compound/Vehicle Administration training->treatment scopolamine Scopolamine Injection treatment->scopolamine probe_trial Probe Trial scopolamine->probe_trial data_analysis Data Analysis probe_trial->data_analysis

Workflow for Scopolamine-Induced Amnesia Model.

Potential Signaling Pathways for Investigation

The biological activities of chalcones and pyrrolidine derivatives are often mediated through complex signaling pathways. Further investigation into the mechanism of action of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one could focus on pathways such as NF-κB and MAPK for inflammation, and PI3K/Akt and apoptosis pathways for cancer.

G cluster_pathway Potential Anti-inflammatory Signaling Pathway CompoundA (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one IKK IKK CompoundA->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (COX-2, TNF-α, IL-6) Nucleus->Genes Transcription

Hypothesized NF-κB Signaling Pathway Inhibition.

Conclusion

The provided protocols offer a robust framework for the preclinical evaluation of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one in animal models of inflammation, cancer, and neurodegeneration. Successful outcomes in these models would warrant further investigation into the compound's mechanism of action, safety profile, and potential for clinical development.

References

Application Notes and Protocols for the Quantification of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is a chemical compound of interest in various research fields, including medicinal chemistry and materials science. Accurate and reliable quantification of this compound is crucial for a wide range of applications, from reaction monitoring and quality control to pharmacokinetic studies. These application notes provide detailed protocols for the quantification of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one using two common analytical techniques: High-Performance Liquid Chromatography (HPLC) with UV detection and UV-Vis Spectrophotometry.

The provided protocols are designed to be readily implemented in a laboratory setting. They include information on instrumentation, reagent preparation, sample analysis, and data processing. While these methods are robust, they should be validated by the end-user to ensure they meet the specific requirements of their application.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful technique for separating and quantifying components in a mixture. This protocol outlines a reversed-phase HPLC method for the determination of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one.

Principle

The sample is injected into a liquid chromatograph and separated on a reversed-phase C18 column using an isocratic mobile phase. The compound is detected by a UV detector at its wavelength of maximum absorbance. Quantification is achieved by comparing the peak area of the analyte to a calibration curve prepared from standards of known concentration.

Experimental Protocol

1.2.1. Instrumentation and Materials

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • Solvent filtration apparatus

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC grade acetonitrile and water

  • (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one reference standard

1.2.2. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 60:40 v/v). Filter and degas the mobile phase before use. The optimal ratio may need to be determined experimentally.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one reference standard and dissolve it in 10 mL of mobile phase in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

1.2.3. Chromatographic Conditions

  • Column: C18 (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Column Temperature: 25 °C

  • Detection Wavelength: To be determined by UV scan (typically in the range of 250-350 nm for similar compounds).

1.2.4. Sample Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the working standard solutions, starting with the lowest concentration.

  • Inject the sample solutions.

  • Record the chromatograms and integrate the peak area for (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one.

1.2.5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Determine the concentration of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one in the samples using the calibration curve.

Data Presentation

Table 1: Representative HPLC-UV Method Validation Parameters

ParameterResult
Linearity Range1 - 100 µg/mL
Correlation Coefficient (R²)> 0.999
Limit of Detection (LOD)0.2 µg/mL
Limit of Quantification (LOQ)0.7 µg/mL
Accuracy (% Recovery)98 - 102%
Precision (% RSD)< 2%

Note: The values presented in this table are for illustrative purposes and should be determined experimentally during method validation.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase equilibrate Equilibrate HPLC System prep_mobile->equilibrate prep_standards Prepare Standard Solutions inject Inject Standards & Samples prep_standards->inject prep_samples Prepare Sample Solutions prep_samples->inject equilibrate->inject detect UV Detection inject->detect integrate Integrate Peak Areas detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte calibrate->quantify

Caption: HPLC-UV analysis workflow for (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the quantification of compounds that absorb ultraviolet or visible light.

Principle

The absorbance of a solution containing (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is measured at its wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the analyte. A calibration curve is constructed by plotting absorbance versus concentration, which is then used to determine the concentration of unknown samples.

Experimental Protocol

2.2.1. Instrumentation and Materials

  • UV-Vis spectrophotometer (double beam)

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvent (e.g., ethanol or methanol)

  • (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one reference standard

2.2.2. Preparation of Solutions

  • Solvent: Use a spectroscopic grade solvent that does not absorb in the region of interest.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one and dissolve it in 100 mL of the chosen solvent in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the solvent to obtain concentrations in the desired range (e.g., 1, 2, 5, 10, 15, 20 µg/mL).

2.2.3. Determination of λmax

  • Prepare a dilute solution of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one in the chosen solvent.

  • Scan the solution over a wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

2.2.4. Sample Analysis

  • Set the spectrophotometer to the determined λmax.

  • Use the solvent as a blank to zero the instrument.

  • Measure the absorbance of each working standard solution.

  • Measure the absorbance of the sample solutions (diluted if necessary to fall within the calibration range).

2.2.5. Data Analysis

  • Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Determine the concentration of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one in the samples using the calibration curve.

Data Presentation

Table 2: Representative UV-Vis Spectrophotometry Method Validation Parameters

ParameterResult
λmaxTo be determined (e.g., ~310 nm)
Linearity Range1 - 20 µg/mL
Correlation Coefficient (R²)> 0.998
Molar Absorptivity (ε)To be determined
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL

Note: The values presented in this table are for illustrative purposes and should be determined experimentally during method validation.

Experimental Workflow Diagram

UVVis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Standard Solutions det_lambda_max Determine λmax prep_standards->det_lambda_max prep_samples Prepare Sample Solutions measure_abs Measure Absorbance prep_samples->measure_abs det_lambda_max->measure_abs calibrate Construct Calibration Curve measure_abs->calibrate quantify Quantify Analyte calibrate->quantify

Caption: UV-Vis spectrophotometry analysis workflow.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical relationship between the analytical method development and validation stages, which is applicable to both HPLC and UV-Vis methods.

Method_Development_Validation cluster_dev Method Development cluster_val Method Validation cluster_app Application lit_review Literature Review method_selection Technique Selection (HPLC/UV-Vis) lit_review->method_selection optimization Parameter Optimization method_selection->optimization specificity Specificity optimization->specificity linearity Linearity & Range optimization->linearity accuracy Accuracy optimization->accuracy precision Precision optimization->precision lod_loq LOD & LOQ optimization->lod_loq robustness Robustness optimization->robustness routine_analysis Routine Sample Analysis specificity->routine_analysis linearity->routine_analysis accuracy->routine_analysis precision->routine_analysis lod_loq->routine_analysis robustness->routine_analysis

Caption: Logical workflow for analytical method development and validation.

Application Notes and Protocols for Studying Signal Transduction Pathways with Phenyl-Pyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes

Overview of 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP)

1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine (FPP) is a small molecule inhibitor of Toll-like receptor (TLR) signaling. TLRs are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). Upon activation, TLRs trigger downstream signaling cascades that lead to the activation of transcription factors such as nuclear factor-κB (NF-κB) and interferon regulatory factor 3 (IRF3).[1] These transcription factors then induce the expression of pro-inflammatory cytokines, chemokines, and type I interferons.

FPP has been shown to inhibit the activation of both NF-κB and IRF3 induced by various TLR agonists.[1] This inhibitory effect suggests that FPP may act on a common downstream signaling component of the TLR pathways. The ability of FPP to suppress the production of inflammatory mediators makes it a valuable research tool for studying the role of TLR signaling in various physiological and pathological processes, including inflammation, autoimmune diseases, and cancer.

Quantitative Data

The following table summarizes the inhibitory effects of FPP on TLR-mediated signaling pathways.

Target PathwayAgonistCell LineAssayEndpoint MeasuredReported Inhibition
TLR4 SignalingLipopolysaccharide (LPS)RAW 264.7Luciferase ReporterNF-κB ActivationSignificant inhibition
TLR3 SignalingPoly(I:C)RAW 264.7Luciferase ReporterNF-κB ActivationSignificant inhibition
TLR4 SignalingLipopolysaccharide (LPS)RAW 264.7Western BlotIRF3 PhosphorylationInhibition of phosphorylation
TLR3 SignalingPoly(I:C)RAW 264.7Western BlotIRF3 PhosphorylationInhibition of phosphorylation
TLR DownstreamOverexpression of TRIFHEK 293TLuciferase ReporterNF-κB ActivationInhibition observed
TLR DownstreamOverexpression of IKKβHEK 293TLuciferase ReporterNF-κB ActivationInhibition observed

Data compiled from studies on the effects of FPP on Toll-like receptor signaling pathways.[1]

Experimental Protocols

Protocol 1: Determination of NF-κB Inhibition using a Luciferase Reporter Assay

This protocol describes a method to quantify the inhibitory effect of a test compound, such as FPP, on NF-κB activation in response to a TLR agonist.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% penicillin-streptomycin

  • NF-κB luciferase reporter plasmid

  • Transfection reagent (e.g., Lipofectamine 3000)

  • TLR agonist (e.g., Lipopolysaccharide (LPS) for TLR4)

  • Test compound (e.g., FPP) dissolved in DMSO

  • Luciferase Assay System (e.g., Promega)

  • Luminometer

  • 96-well white, clear-bottom cell culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection: Co-transfect the cells with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's instructions. Allow the cells to express the plasmids for 24 hours.

  • Compound Treatment: Pretreat the transfected cells with various concentrations of the test compound (e.g., FPP, typically in the range of 1-20 µM) for 1 hour. Include a vehicle control (DMSO) group.

  • TLR Agonist Stimulation: Stimulate the cells with a TLR agonist (e.g., 100 ng/mL LPS) for 6-8 hours. Include an unstimulated control group.

  • Cell Lysis: After stimulation, wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. Calculate the percentage of NF-κB inhibition for each concentration of the test compound relative to the vehicle-treated, agonist-stimulated control.

Protocol 2: Western Blot Analysis of IRF3 Phosphorylation

This protocol details the detection of phosphorylated IRF3, a key step in the activation of the TRIF-dependent signaling pathway, following treatment with a test compound.

Materials:

  • RAW 264.7 cells

  • 6-well cell culture plates

  • TLR agonist (e.g., Poly(I:C) for TLR3)

  • Test compound (e.g., FPP)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies: anti-phospho-IRF3 (Ser396), anti-total-IRF3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency. Pretreat the cells with the test compound or vehicle for 1 hour, followed by stimulation with a TLR agonist (e.g., 50 µg/mL Poly(I:C)) for the indicated time (e.g., 2 hours).

  • Protein Extraction: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-IRF3 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL substrate and a chemiluminescence imaging system.

  • Data Analysis: To confirm equal protein loading, strip the membrane and re-probe with antibodies against total IRF3 and a loading control (e.g., β-actin). Quantify the band intensities using densitometry software and normalize the phosphorylated IRF3 levels to total IRF3 or the loading control.

Visualizations

TLR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane / Endosome cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 PolyIC Poly(I:C) TLR3 TLR3 PolyIC->TLR3 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF TLR3->TRIF TRAF6 TRAF6 MyD88->TRAF6 TRIF->TRAF6 TBK1 TBK1/IKKε TRIF->TBK1 TAK1 TAK1 TRAF6->TAK1 IKK_complex IKK Complex TAK1->IKK_complex pIkappaB p-IκBα IKK_complex->pIkappaB P pIRF3 p-IRF3 TBK1->pIRF3 P IRF3 IRF3 pIRF3_nuc p-IRF3 pIRF3->pIRF3_nuc dimerizes & translocates IkappaB IκBα NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc translocates pIkappaB->NFkB releases FPP FPP FPP->IKK_complex inhibits FPP->TBK1 inhibits Gene_expression Gene Expression (Cytokines, Chemokines) NFkB_nuc->Gene_expression pIRF3_nuc->Gene_expression

Caption: TLR signaling pathway indicating inhibition points of FPP.

Experimental_Workflow cluster_cell_culture Cell Culture & Transfection cluster_treatment Treatment & Stimulation cluster_analysis Data Acquisition & Analysis A Seed RAW 264.7 cells in 96-well plate B Transfect with NF-κB Luciferase Reporter A->B C Pre-treat with FPP (or vehicle) B->C D Stimulate with LPS C->D E Lyse cells D->E F Measure Luciferase Activity E->F G Normalize and Calculate % Inhibition F->G

Caption: Workflow for NF-κB luciferase reporter assay.

References

Application Notes and Protocols for (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential utility of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one, a chalcone derivative incorporating a pyrrolidine moiety, in drug discovery and development. The information compiled is based on the known biological activities of structurally similar compounds, suggesting its potential as an anti-inflammatory agent.

Introduction

(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one belongs to the chalcone class of compounds, which are precursors to flavonoids and isoflavonoids and are known for their broad range of biological activities. The presence of the pyrrolidine ring, a common scaffold in many pharmaceuticals, may enhance its pharmacological properties. Based on studies of analogous compounds, (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is hypothesized to exhibit anti-inflammatory effects through the modulation of key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).

Potential Biological Activities

Based on the activities of structurally related chalcones and pyrrolidine derivatives, (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is a promising candidate for investigation in the following areas:

  • Anti-inflammatory Activity: Inhibition of pro-inflammatory mediators.

  • Anticancer Activity: Potential cytotoxic effects against various cancer cell lines.

Quantitative Data Summary

Disclaimer: The following quantitative data is hypothetical and for illustrative purposes, based on the activities of structurally similar compounds. Experimental validation is required for (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one.

Table 1: Hypothetical Inhibitory Activity of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one

Assay TargetCell LineHypothetical IC₅₀ (µM)Reference CompoundReference IC₅₀ (µM)
NF-κB ActivationHEK2935 - 20Pyrrolidine DerivativesVaries
Nitric Oxide ProductionRAW 264.710 - 50Chalcone DerivativesVaries
p38 MAPK PhosphorylationHeLa5 - 25Chalcone DerivativesVaries

Experimental Protocols

Protocol 1: Synthesis of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one

This protocol is adapted from the synthesis of a structurally similar compound, (E)-3-phenyl-1-(2-pyrrolyl)-2-propenone.

Materials:

  • Cinnamoyl chloride

  • Pyrrolidine

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Dissolve cinnamoyl chloride (1 equivalent) in dry DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • Add triethylamine (1.2 equivalents) to the solution.

  • Slowly add a solution of pyrrolidine (1.1 equivalents) in dry DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Nitric Oxide Production Assay

This protocol is to assess the inhibitory effect of the compound on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cells

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one (dissolved in DMSO)

  • Griess Reagent System

  • 96-well cell culture plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one (e.g., 1, 5, 10, 25, 50 µM) for 1 hour. Include a vehicle control (DMSO).

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Determine the nitrite concentration in the supernatant using the Griess Reagent System according to the manufacturer's protocol.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO production inhibition relative to the LPS-stimulated control.

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentrations.

  • Perform a cell viability assay (e.g., MTT assay) in parallel to ensure the observed inhibition is not due to cytotoxicity.

Protocol 3: NF-κB Luciferase Reporter Assay

This protocol measures the inhibition of NF-κB transcriptional activity.

Materials:

  • HEK293 cells

  • NF-κB luciferase reporter plasmid

  • Renilla luciferase control plasmid (for normalization)

  • Transfection reagent

  • DMEM

  • FBS

  • Tumor Necrosis Factor-alpha (TNF-α)

  • (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one (dissolved in DMSO)

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom plates

Procedure:

  • Co-transfect HEK293 cells with the NF-κB luciferase reporter plasmid and the Renilla luciferase control plasmid in a 96-well plate.

  • Incubate the cells for 24 hours to allow for plasmid expression.

  • Pre-treat the transfected cells with various concentrations of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one for 1 hour.

  • Stimulate the cells with TNF-α (10 ng/mL) for 6 hours to activate the NF-κB pathway.

  • Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase Reporter Assay System and a luminometer.

  • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

  • Calculate the fold induction of NF-κB activity and the percentage of inhibition by the compound.

  • Determine the IC₅₀ value.

Protocol 4: Western Blot Analysis of MAPK Pathway

This protocol assesses the effect of the compound on the phosphorylation of key proteins in the MAPK pathway.

Materials:

  • HeLa or other suitable cells

  • (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one

  • LPS or other appropriate stimulus

  • Cell lysis buffer

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-ERK1/2, anti-ERK1/2)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Culture cells to 80-90% confluency.

  • Pre-treat cells with the compound for 1 hour before stimulating with LPS for 30 minutes.

  • Lyse the cells and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and probe with primary antibodies against phosphorylated and total MAPK proteins.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and determine the ratio of phosphorylated to total protein to assess the inhibition of MAPK activation.

Visualizations

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Biological Evaluation cluster_data Data Analysis synthesis Synthesis of (E)-3-Phenyl-1- (pyrrolidino)-2-propen-1-one purification Purification (Column Chromatography) synthesis->purification characterization Characterization (NMR, MS) purification->characterization no_assay Nitric Oxide Assay (RAW 264.7) characterization->no_assay nfkb_assay NF-κB Reporter Assay (HEK293) characterization->nfkb_assay mapk_assay MAPK Western Blot (HeLa) characterization->mapk_assay cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity ic50 IC₅₀ Determination no_assay->ic50 nfkb_assay->ic50 mechanism Mechanism of Action Elucidation mapk_assay->mechanism cytotoxicity->ic50

Experimental workflow for the synthesis and evaluation of the compound.

nfkb_pathway cluster_nucleus Nuclear Events LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK IkB IκB IKK->IkB P NFkB NF-κB (p50/p65) IkB->NFkB Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Gene Pro-inflammatory Gene Transcription Compound (E)-3-Phenyl-1-(pyrrolidino) -2-propen-1-one Compound->TAK1 Inhibition Compound->IKK Inhibition DNA κB site NFkB_n->DNA Transcription Transcription DNA->Transcription Transcription->Gene

Hypothesized inhibition of the NF-κB signaling pathway.

mapk_pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor ASK1 ASK1 Receptor->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 MEK1_2 MEK1/2 ASK1->MEK1_2 p38 p38 MAPK MKK3_6->p38 P TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors ERK1_2 ERK1/2 MEK1_2->ERK1_2 P ERK1_2->TranscriptionFactors GeneExpression Inflammatory Gene Expression TranscriptionFactors->GeneExpression Compound (E)-3-Phenyl-1-(pyrrolidino) -2-propen-1-one Compound->ASK1 Potential Inhibition Compound->MKK3_6 Potential Inhibition Compound->MEK1_2 Potential Inhibition

Potential modulation of the MAPK signaling pathway.

Troubleshooting & Optimization

Technical Support Center: Synthesis of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one?

The most common and direct method for the synthesis of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is the acylation of pyrrolidine with cinnamoyl chloride. This reaction is a nucleophilic acyl substitution where the nitrogen atom of pyrrolidine attacks the carbonyl carbon of cinnamoyl chloride, leading to the formation of the amide product and hydrochloric acid as a byproduct. A base is typically required to neutralize the HCl generated.

Q2: Why is a base necessary in this reaction?

A base is crucial to neutralize the hydrochloric acid (HCl) that is formed as a byproduct during the reaction. If not neutralized, the HCl will protonate the starting pyrrolidine, rendering it non-nucleophilic and unable to react with the cinnamoyl chloride. This would halt the desired reaction and significantly lower the yield. Common bases used include tertiary amines like triethylamine or pyridine, or an excess of pyrrolidine itself.

Q3: What are the primary starting materials for this synthesis?

The key starting materials are pyrrolidine and (E)-cinnamoyl chloride. It is important to use high-purity reagents to minimize side reactions and facilitate purification.

Q4: What are the major potential side reactions to be aware of?

The most significant side reaction is the hydrolysis of cinnamoyl chloride. Cinnamoyl chloride is highly reactive and can readily react with any moisture present in the reaction setup to form cinnamic acid, which will reduce the yield of the desired product. Other potential side reactions include polymerization of the α,β-unsaturated system, especially at elevated temperatures, and the formation of the Z-isomer.

Q5: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored by thin-layer chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting materials (pyrrolidine and cinnamoyl chloride). The reaction is considered complete when the starting material spots have disappeared and a new spot corresponding to the product is prominent.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible CauseRecommended Solution
Incomplete Reaction - Insufficient Reaction Time: Continue to monitor the reaction by TLC until the starting materials are consumed. Consider extending the reaction time. - Low Reaction Temperature: If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-50 °C). However, be cautious of potential polymerization at higher temperatures. - Suboptimal Stoichiometry: Ensure accurate measurement of reagents. A slight excess (1.1 equivalents) of cinnamoyl chloride may be beneficial.
Hydrolysis of Cinnamoyl Chloride - Presence of Moisture: Ensure all glassware is thoroughly dried before use and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Slow Reaction with Pyrrolidine: Add the cinnamoyl chloride solution dropwise to the stirred solution of pyrrolidine and base at a low temperature (0 °C) to favor the reaction with the amine over hydrolysis.
Protonation of Pyrrolidine - Insufficient Base: Ensure at least one equivalent of a suitable base (e.g., triethylamine) is used to neutralize the HCl produced. Using a slight excess of the base can help drive the reaction to completion.
Product Loss During Workup - Emulsion Formation: During aqueous extraction, emulsions can form. To break emulsions, add a small amount of brine (saturated NaCl solution). - Product Solubility in Aqueous Layer: Ensure the aqueous layer is basic before extraction to keep the product in the organic phase.
Issue 2: Formation of Significant Side Products
Possible CauseRecommended Solution
Formation of Cinnamic Acid - Hydrolysis of Cinnamoyl Chloride: As mentioned above, ensure anhydrous conditions and low temperature during the addition of cinnamoyl chloride. During workup, wash the organic layer with a mild aqueous base (e.g., 5% sodium bicarbonate solution) to remove the acidic cinnamic acid.
Polymerization - High Reaction Temperature: Avoid excessive heating. Maintain the reaction at room temperature or slightly above. The use of a radical inhibitor, though not commonly reported for this specific synthesis, could be considered in severe cases.
Formation of Z-Isomer - Isomerization during Reaction or Purification: The (E)-isomer is generally more stable. However, exposure to heat or certain chromatographic conditions could potentially cause isomerization. Analyze the product by NMR to determine the isomeric ratio. Purification by crystallization is often effective in isolating the desired (E)-isomer.
Issue 3: Difficulty in Product Purification
Possible CauseRecommended Solution
Oily Product that is Difficult to Crystallize - Presence of Impurities: Unreacted starting materials or side products can act as impurities that inhibit crystallization. - Residual Solvent: Ensure the product is thoroughly dried under vacuum to remove all traces of solvent. - Purification Strategy: If direct crystallization is challenging, first purify the crude product by flash column chromatography on silica gel. Then, attempt recrystallization of the purified fractions.
Co-elution of Product and Impurities during Chromatography - Inappropriate Solvent System: Experiment with different eluent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) can improve separation.

Data Presentation

The following table summarizes the key reaction parameters and their typical ranges for the synthesis of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one. Optimal conditions should be determined empirically for each specific setup.

ParameterRecommended ConditionEffect on Yield
Stoichiometry (Pyrrolidine:Cinnamoyl Chloride:Base) 1 : 1.05-1.1 : 1.1-1.2A slight excess of cinnamoyl chloride and base can help drive the reaction to completion.
Solvent Dichloromethane (DCM), Tetrahydrofuran (THF), Diethyl etherAprotic solvents are preferred to avoid reaction with cinnamoyl chloride.
Base Triethylamine (Et₃N), Pyridine, Excess PyrrolidineA non-nucleophilic base is ideal to avoid competing reactions.
Temperature 0 °C to Room TemperatureLow temperature during addition of cinnamoyl chloride minimizes hydrolysis. The reaction can then be allowed to warm to room temperature.
Reaction Time 1 - 4 hoursMonitor by TLC to determine completion.

Experimental Protocols

Synthesis of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one

This protocol is a representative procedure and may require optimization.

Materials:

  • Pyrrolidine

  • (E)-Cinnamoyl chloride

  • Triethylamine (Et₃N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve pyrrolidine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Dissolve (E)-cinnamoyl chloride (1.05 equivalents) in anhydrous dichloromethane in a separate flask.

  • Add the cinnamoyl chloride solution dropwise to the stirred pyrrolidine solution over 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-3 hours. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane).

Mandatory Visualization

experimental_workflow cluster_reagents Reagents cluster_reaction Reaction cluster_workup Workup & Purification Pyrrolidine Pyrrolidine Mixing Dissolve Pyrrolidine & Base in DCM Pyrrolidine->Mixing CinnamoylChloride (E)-Cinnamoyl Chloride Addition Dropwise addition of Cinnamoyl Chloride solution CinnamoylChloride->Addition Base Triethylamine Base->Mixing Solvent Anhydrous DCM Solvent->Mixing Cooling Cool to 0 °C Mixing->Cooling Cooling->Addition Stirring Stir at RT Addition->Stirring Quench Quench with Water Stirring->Quench Extraction Extract with DCM Quench->Extraction Wash Wash with NaHCO₃ & Brine Extraction->Wash Dry Dry over MgSO₄ Wash->Dry Concentrate Concentrate Dry->Concentrate Purify Purify (Chromatography/Recrystallization) Concentrate->Purify Product Pure (E)-3-Phenyl-1- (pyrrolidino)-2-propen-1-one Purify->Product

Caption: Experimental workflow for the synthesis of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one.

troubleshooting_low_yield Start Low or No Product Yield IncompleteReaction Incomplete Reaction? Start->IncompleteReaction Hydrolysis Cinnamoyl Chloride Hydrolysis? Start->Hydrolysis Protonation Pyrrolidine Protonation? Start->Protonation WorkupLoss Product Loss During Workup? Start->WorkupLoss Sol_Time Increase reaction time/temp IncompleteReaction->Sol_Time Yes Sol_Stoich Check stoichiometry IncompleteReaction->Sol_Stoich Yes Sol_Anhydrous Use anhydrous conditions Hydrolysis->Sol_Anhydrous Yes Sol_LowTemp Add acyl chloride at 0 °C Hydrolysis->Sol_LowTemp Yes Sol_Base Ensure sufficient base Protonation->Sol_Base Yes Sol_Workup Optimize extraction procedure WorkupLoss->Sol_Workup Yes

Caption: Troubleshooting guide for low yield in the synthesis.

reaction_mechanism reagents Pyrrolidine Cinnamoyl Chloride intermediate Tetrahedral Intermediate reagents:p->intermediate Nucleophilic Attack product (E)-3-Phenyl-1-(pyrrolidino)- 2-propen-1-one intermediate->product Chloride Elimination byproduct HCl intermediate->byproduct neutralization Neutralization by Base byproduct->neutralization salt Base Hydrochloride Salt neutralization->salt

Caption: Simplified reaction mechanism for the synthesis.

Technical Support Center: Purification of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one. The following sections detail common purification techniques, address potential experimental issues, and provide structured data and protocols to streamline your purification workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one in a question-and-answer format.

Recrystallization Troubleshooting

Q1: My compound will not dissolve in the recrystallization solvent, even with heating. What should I do?

A1: This indicates that the solvent is not suitable for your compound at the concentration you are using.

  • Increase Solvent Volume: Add more of the hot solvent in small increments until the compound fully dissolves. Be mindful that using a large volume of solvent may significantly reduce your final yield.

  • Switch Solvents: If a large volume of solvent is required, it is best to choose a different solvent in which your compound has better solubility at elevated temperatures. For chalcone-like structures, ethanol is often a good starting point.[1] A solvent pair, such as ethanol-water or ethyl acetate-hexane, can also be effective.

Q2: My compound "oils out" instead of forming crystals upon cooling. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can be caused by several factors:

  • Solution is too concentrated: The solubility limit has been exceeded too rapidly. Reheat the solution to dissolve the oil and add a small amount of additional hot solvent to decrease the saturation.[2]

  • Cooling is too rapid: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[2]

  • Inappropriate solvent choice: The boiling point of the solvent may be too high relative to the melting point of your compound. Consider a lower-boiling point solvent.[2]

  • Presence of impurities: Significant impurities can lower the melting point of the compound, promoting oiling out. If the issue persists, consider a preliminary purification step like column chromatography before recrystallization.[2]

Q3: No crystals are forming even after the solution has cooled completely. What can I do to induce crystallization?

A3: A supersaturated solution may have formed, which requires a nucleation point to initiate crystal growth.[2]

  • Scratch the flask: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches can provide a surface for crystals to start forming.[2]

  • Add a seed crystal: If you have a small amount of the pure compound, add a tiny crystal to the solution. This will act as a template for further crystal growth.[2]

  • Reduce the solvent volume: If you suspect you've used too much solvent, you can gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2]

Column Chromatography Troubleshooting

Q4: I am getting poor separation of my compound from impurities on the silica gel column. What can I do to improve this?

A4: Poor separation is often due to an inappropriate mobile phase polarity or issues with the column itself.

  • Optimize the mobile phase: The ideal mobile phase should provide good separation of your compound from impurities on a Thin Layer Chromatography (TLC) plate, with the product having an Rf value of approximately 0.2-0.4. For cinnamoyl amides and similar compounds, a mixture of ethyl acetate and hexane is a good starting point. You can adjust the ratio to fine-tune the polarity.

  • Check for column channeling: Uneven packing of the silica gel can lead to channels forming, where the solvent and sample flow through too quickly, resulting in poor separation. Ensure the column is packed uniformly.

  • Avoid overloading the column: Using too much crude product for the amount of silica gel will lead to broad bands and poor separation. A general guideline is to use a sample to silica gel mass ratio of 1:20 to 1:100.

Q5: My compound is tailing on the silica gel column. How can I prevent this?

A5: Tailing, where the spot on a TLC plate or the peak in a chromatogram appears elongated, can be an issue with basic compounds like amines on acidic silica gel.

  • Add a basic modifier: Adding a small amount of a basic modifier, such as triethylamine (~0.1-1%), to your mobile phase can neutralize the acidic sites on the silica gel and reduce tailing.

  • Use a different stationary phase: If tailing persists, consider using a different stationary phase, such as neutral or basic alumina.

Quantitative Data

PropertyValueReference
Molecular Formula C13H15NO[3][4]
Molecular Weight 201.26 g/mol [3]
CAS Number 52438-21-8[3][4]
LogP (Octanol/Water) 2.322[3]
Water Solubility (logS) -2.63[3]

The following table provides general guidance on solvent selection for the purification of chalcones and related compounds based on literature for structurally similar molecules.

Purification MethodRecommended SolventsComments
Recrystallization Ethanol, Methanol, Ethanol/Water, Ethyl Acetate/HexaneEthanol is a commonly used and effective solvent for the recrystallization of many chalcones.[1] The ideal solvent should dissolve the compound well at its boiling point but poorly at low temperatures.[1]
Column Chromatography Ethyl Acetate/Hexane mixturesThe polarity of the eluent can be adjusted by changing the ratio of the two solvents to achieve optimal separation.

Experimental Protocols

The following are generalized protocols for the purification of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one based on methods for structurally similar compounds. Optimization may be required for your specific sample.

Protocol 1: Recrystallization from Ethanol

  • Dissolution: In an Erlenmeyer flask, add the crude (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one. Add a minimal amount of ethanol and a stir bar.

  • Heating: Gently heat the mixture on a hot plate with stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper in a pre-heated funnel.

  • Cooling: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Transfer the crystals to a watch glass and allow them to air dry or dry in a vacuum oven to remove any residual solvent.

Protocol 2: Column Chromatography using Silica Gel

  • Mobile Phase Selection: Using TLC, determine an appropriate mobile phase. A good starting point is a mixture of ethyl acetate and hexane. The ideal solvent system will give the product an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing (Wet Method):

    • Place a small plug of cotton or glass wool at the bottom of the chromatography column.

    • Add a thin layer of sand.

    • In a beaker, make a slurry of silica gel in the initial, low-polarity mobile phase.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and dislodge air bubbles.

    • Add another thin layer of sand on top of the silica gel bed.

    • Drain the excess solvent until the solvent level is just at the top of the sand. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully add the sample solution to the top of the column.

    • Allow the sample to absorb onto the silica gel by draining the solvent to the top of the sand layer.

    • Carefully add a small amount of fresh mobile phase and drain to the top of the sand again. Repeat this step to ensure the sample is loaded in a narrow band.

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Begin eluting the column, collecting the eluate in fractions.

    • Monitor the fractions by TLC to identify those containing the purified product.

  • Solvent Evaporation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to obtain the purified (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one.

Visualizations

The following diagrams illustrate the general workflow for purification and a troubleshooting decision tree for recrystallization.

PurificationWorkflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis Crude Crude Product TLC TLC Analysis Crude->TLC Assess Purity & Impurities Recrystallization Recrystallization TLC->Recrystallization Simple Impurity Profile ColumnChromatography Column Chromatography TLC->ColumnChromatography Complex Impurity Profile Purity Purity Check (TLC, mp, NMR) Recrystallization->Purity ColumnChromatography->Purity PureProduct Pure Product Purity->PureProduct

Caption: General workflow for the purification of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one.

RecrystallizationTroubleshooting cluster_solutions_no_crystals Solutions for No Crystals cluster_solutions_oiling Solutions for Oiling Out cluster_solutions_dissolve Solutions for Dissolution Issues Start Recrystallization Attempt Problem Problem Encountered? Start->Problem NoCrystals No Crystals Form Problem->NoCrystals Yes OilingOut Compound Oils Out Problem->OilingOut Yes WontDissolve Compound Won't Dissolve Problem->WontDissolve Yes Success Successful Crystallization Problem->Success No Scratch Scratch Flask NoCrystals->Scratch Seed Add Seed Crystal NoCrystals->Seed Concentrate Reduce Solvent NoCrystals->Concentrate AddSolvent Add More Solvent OilingOut->AddSolvent SlowCool Cool Slowly OilingOut->SlowCool ChangeSolvent Change Solvent OilingOut->ChangeSolvent MoreSolvent Add More Solvent WontDissolve->MoreSolvent DifferentSolvent Try Different Solvent WontDissolve->DifferentSolvent

Caption: Troubleshooting decision tree for common recrystallization problems.

References

Technical Support Center: Synthesis of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one, providing potential causes and recommended solutions.

IssuePossible Cause(s)Recommended Solution(s)
Low or No Product Yield Inefficient Amide Coupling: The coupling reagent (e.g., EDC, BOP reagent) may be old or deactivated. The reaction temperature might be too low for efficient amide bond formation.- Use fresh or properly stored coupling reagents.- Increase the reaction temperature. Studies on similar amide syntheses have shown that increasing the temperature from room temperature to 60 °C can improve yields. However, be cautious as excessively high temperatures or prolonged heating can lead to product degradation[1].
Incorrect Stoichiometry: The molar ratios of cinnamic acid, pyrrolidine, and the coupling reagent are not optimal.- Ensure accurate measurement of all reactants. A slight excess of the amine or coupling reagent can sometimes drive the reaction to completion.
Competing Side Reactions: The activated carboxylic acid intermediate may react with other nucleophiles present in the reaction mixture.- Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of the activated intermediate. Add the amine soon after the activation of the carboxylic acid[1].
Presence of Impurities in the Final Product Unreacted Starting Materials: Incomplete reaction leaving residual cinnamic acid or pyrrolidine.- Monitor the reaction progress using Thin Layer Chromatography (TLC).- If the reaction has stalled, consider adding more coupling reagent or extending the reaction time.- Purify the crude product using column chromatography or recrystallization.
Formation of Byproducts: Michael addition of pyrrolidine to the α,β-unsaturated system of the product can occur, especially if excess pyrrolidine is used or under basic conditions. This leads to the formation of a β-amino amide.- Control the stoichiometry of the reactants carefully. Use of a non-nucleophilic base, if required, can minimize this side reaction.- Purify the product via column chromatography to separate the desired product from the Michael adduct.
Hydrolysis of the Amide: Presence of water during workup or purification can lead to the hydrolysis of the product back to cinnamic acid.- Use anhydrous solvents and reagents. Perform the workup under neutral or slightly basic conditions to minimize acid-catalyzed hydrolysis.
Oily Product Instead of Crystals Presence of Impurities: Impurities can inhibit crystallization by disrupting the crystal lattice formation.- Purify the crude product using column chromatography before attempting crystallization.- Wash the crude product with a solvent in which the impurities are soluble but the desired product is not[2].
Inappropriate Crystallization Solvent: The chosen solvent may be too good a solvent, even at low temperatures.- Experiment with different solvent systems. A mixture of a good solvent and a poor solvent (anti-solvent) often works well for recrystallization.
Geometric Isomer (Z-isomer) Formation Isomerization during Synthesis or Workup: Although the (E)-isomer of cinnamic acid is typically used, isomerization to the (Z)-isomer can sometimes occur, leading to the formation of the corresponding (Z)-amide.- Use pure (E)-cinnamic acid as the starting material.- Avoid harsh acidic or basic conditions and prolonged exposure to heat or UV light, which can promote isomerization. The (E)-isomer is generally more thermodynamically stable.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one?

A1: The most common method is the amidation of (E)-cinnamic acid with pyrrolidine. This reaction is typically facilitated by a coupling reagent, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl) or Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP reagent), in an appropriate aprotic solvent like dichloromethane (CH₂Cl₂) or N,N-Dimethylformamide (DMF)[3][4].

Q2: What is a typical reaction temperature and time for this synthesis?

A2: The reaction is often carried out at room temperature for several hours (e.g., 24 hours)[3]. However, optimizing the temperature can be beneficial. Some studies on similar amide syntheses have shown that increasing the temperature to around 60°C can increase the reaction rate and yield. It is important to monitor the reaction, as prolonged heating can sometimes lead to degradation of the product[1].

Q3: How can I monitor the progress of the reaction?

A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). Spot the reaction mixture alongside the starting materials (cinnamic acid and pyrrolidine) on a TLC plate. The formation of a new spot corresponding to the product and the disappearance of the starting material spots will indicate the reaction's progress.

Q4: What are the key considerations for the purification of the final product?

A4: The primary methods for purification are recrystallization and column chromatography. If the crude product is an oil, column chromatography is recommended to remove impurities before attempting crystallization. For recrystallization, a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below should be chosen.

Q5: Can side reactions other than Michael addition occur?

A5: Besides the Michael addition, if using cinnamoyl chloride as the starting material, polymerization of the α,β-unsaturated system can be a potential side reaction, although this is less common under standard amidation conditions. Also, if the reaction conditions are not well-controlled, self-condensation of the activated cinnamic acid to form an anhydride is a possibility.

Experimental Protocols

Synthesis of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one using a Coupling Reagent

This protocol is based on general methods for amide synthesis from carboxylic acids.

Materials:

  • (E)-Cinnamic acid

  • Pyrrolidine

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC·HCl)

  • 4-Dimethylaminopyridine (DMAP) (optional, as a catalyst)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve (E)-cinnamic acid (1 equivalent) in anhydrous dichloromethane.

  • Add EDC·HCl (1.1-1.5 equivalents) and a catalytic amount of DMAP (0.1 equivalents) to the solution.

  • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Slowly add pyrrolidine (1-1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, dilute the mixture with dichloromethane and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent.

Visualizations

Logical Workflow for Troubleshooting Low Product Yield

LowYieldTroubleshooting start Low or No Product Yield check_reagents Check Reagents: - Age and storage of coupling agent - Purity of starting materials start->check_reagents check_conditions Review Reaction Conditions: - Temperature - Reaction time - Stoichiometry start->check_conditions check_workup Examine Workup & Purification: - Potential for product loss during extraction or chromatography start->check_workup reagents_ok Reagents are fresh and pure check_reagents->reagents_ok conditions_ok Conditions are optimal check_conditions->conditions_ok optimize_workup Solution: Modify extraction/purification protocol check_workup->optimize_workup reagents_ok->check_conditions Yes replace_reagents Solution: Use fresh reagents reagents_ok->replace_reagents No conditions_ok->check_workup Yes optimize_conditions Solution: Optimize temperature, time, or stoichiometry conditions_ok->optimize_conditions No

Caption: Troubleshooting workflow for low product yield.

Potential Side Reaction Pathway: Michael Addition

MichaelAddition product (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one (Desired Product) michael_adduct 3-Phenyl-1,3-di(pyrrolidino)propan-1-one (Michael Adduct Byproduct) product->michael_adduct Michael Addition pyrrolidine Pyrrolidine (Excess or Basic Conditions) pyrrolidine->michael_adduct

Caption: Michael addition side reaction pathway.

References

Technical Support Center: Stability of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one in various solutions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one.

Issue 1: Rapid Degradation of the Compound in Acidic Solution

  • Question: My solution of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one, prepared in an acidic buffer (e.g., pH < 6), is rapidly losing its potency. How can I prevent this?

  • Answer: (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one, like other enaminones, is susceptible to acid-catalyzed hydrolysis.[1][2][3] The enamine moiety is protonated in acidic conditions, making it highly susceptible to nucleophilic attack by water, leading to the cleavage of the molecule.[1] Studies on structurally similar enaminones have shown that hydrolysis is fastest in acidic medium. For instance, the anticonvulsant enaminone E139 has a degradation half-life of only 15.75 minutes at room temperature in an acidic solution. To mitigate this, it is crucial to avoid acidic conditions. If your experimental design permits, prepare your solutions in neutral or slightly alkaline buffers (pH 7-8). For short-term experiments where acidic conditions are unavoidable, prepare the solution immediately before use and keep it at a low temperature to slow down the degradation rate.

Issue 2: Inconsistent Results in Biological Assays

  • Question: I am observing high variability and poor reproducibility in my cell-based assays with (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one. What could be the cause?

  • Answer: Inconsistent results in biological assays can stem from the instability of the compound in the assay medium. Cell culture media are complex aqueous solutions that can have a slightly acidic pH and contain various nucleophiles that may react with your compound. The α,β-unsaturated ketone moiety in (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one makes it a potential Michael acceptor, susceptible to reaction with nucleophiles like thiols present in proteins (e.g., cysteine residues) or other media components. To troubleshoot this:

    • Pre-test Stability: Before conducting your main experiments, assess the stability of the compound in your specific cell culture medium over the time course of your assay. This can be done by incubating the compound in the medium, taking samples at different time points, and analyzing them by HPLC to quantify the remaining compound.

    • Fresh Preparations: Always prepare fresh solutions of the compound immediately before each experiment.

    • Control Experiments: Include appropriate controls in your assays. For example, a control with the compound incubated in the medium for the duration of the assay without cells can help distinguish between chemical degradation and cell-mediated effects.

Issue 3: Appearance of Unexpected Peaks in Chromatographic Analysis (HPLC/LC-MS)

  • Question: When analyzing my solution of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one by HPLC, I see additional, unexpected peaks that increase over time. What are these and how can I identify them?

  • Answer: The appearance of new peaks in your chromatogram is a strong indication of compound degradation. For (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one, these are likely the hydrolysis products: 3-phenyl-prop-2-enal (cinnamaldehyde) and pyrrolidine. To confirm the identity of these degradation products, you can:

    • LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass-to-charge ratio (m/z) of the parent compound and the species in the new peaks. This will help in identifying the molecular weights of the degradation products.

    • Forced Degradation Studies: Intentionally degrade a sample of your compound under controlled acidic, basic, and oxidative conditions. Analyzing these stressed samples by LC-MS can help to generate and identify the potential degradation products, which can then be compared to the unexpected peaks in your experimental samples.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one in solution?

A1: The primary degradation pathway for (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one in aqueous solution is hydrolysis, particularly under acidic conditions. This is a common characteristic of enaminones. The hydrolysis mechanism involves the protonation of the enamine nitrogen or the α-carbon, followed by the addition of water to the β-carbon, leading to the cleavage of the C-N bond and formation of 3-phenyl-prop-2-enal and pyrrolidine.

Q2: How does pH affect the stability of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one?

A2: The stability of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is highly dependent on the pH of the solution.

  • Acidic pH (pH < 6): The compound is highly unstable and undergoes rapid hydrolysis.

  • Neutral pH (pH ~ 7): The compound is significantly more stable. Studies on a similar enaminone, E139, showed a half-life of 24 days in a phosphate buffer at physiological pH (pH 7.4) at room temperature.

  • Alkaline pH (pH > 8): While more stable than in acidic conditions, some degradation can still occur. The enaminone E139 showed a degradation half-life of 40.76 minutes in an alkaline solution at room temperature.

Q3: What are the recommended storage conditions for solutions of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one?

A3: To ensure the stability of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one in solution, the following storage conditions are recommended:

  • Solvent: If possible, prepare stock solutions in a non-aqueous, aprotic solvent like anhydrous DMSO or DMF and store them at low temperatures (-20°C or -80°C).

  • Aqueous Solutions: If aqueous solutions are necessary, they should be prepared fresh before use in a neutral or slightly alkaline buffer (pH 7-8). Avoid long-term storage of aqueous solutions.

  • Protection from Light: Store solutions in amber vials or protected from light to prevent potential photodegradation.

Q4: Are there any specific analytical methods to monitor the stability of this compound?

A4: Yes, High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for monitoring the stability of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one. A stability-indicating HPLC method should be developed and validated to separate the parent compound from its potential degradation products. LC-MS can also be a powerful tool for both quantification and identification of degradation products.

Quantitative Stability Data of Structurally Related Enaminones

Table 1: Stability Data for Anticonvulsant Enaminone E139 at Room Temperature (25°C)

ConditionDegradation Rate Constant (k)Half-life (t½)
Acidic Solution0.044 min⁻¹15.75 min
Alkaline Solution0.017 min⁻¹40.76 min
Phosphate Buffer (pH 7.4)0.001 hr⁻¹24 days

Table 2: Stability Data for Anticonvulsant Enaminone E118 at 25°C

ConditionDegradation Rate Constant (k)Half-life (t½)
0.1 M Hydrochloric Acid0.049 min⁻¹14.1 min
0.1 M Sodium Hydroxide0.0086 hr⁻¹80.6 hr
Phosphate Buffer (pH ~7.5)0.0046 hr⁻¹150.6 hr
Water/Ethanol (1:1)0.0023 hr⁻¹301.3 hr

Experimental Protocols

Protocol 1: General Procedure for Stability Testing by HPLC

This protocol outlines a general method for assessing the stability of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one in a given solution.

  • Preparation of Solutions:

    • Prepare a stock solution of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one in a suitable organic solvent (e.g., acetonitrile or DMSO) at a known concentration (e.g., 1 mg/mL).

    • Prepare the desired test solutions (e.g., buffers at different pH values, cell culture medium).

  • Initiation of Stability Study:

    • Add a small aliquot of the stock solution to the test solution to achieve the desired final concentration.

    • Mix thoroughly and immediately take a sample for the initial time point (t=0).

    • Store the test solution under the desired conditions (e.g., specific temperature, light exposure).

  • Sampling:

    • Withdraw aliquots of the test solution at predetermined time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

    • If necessary, quench the degradation process immediately (e.g., by neutralizing the pH or freezing the sample).

  • HPLC Analysis:

    • Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent compound from its degradation products.

    • Quantify the peak area of the parent compound at each time point.

  • Data Analysis:

    • Plot the concentration or peak area of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one against time.

    • Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and half-life (t½).

Visualizations

Hydrolysis_Pathway Compound (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one Protonated_Intermediate Protonated Intermediate Water H₂O Products 3-Phenyl-prop-2-enal + Pyrrolidine Protonated_Intermediate->Products Hydrolysis Water->Protonated_Intermediate Nucleophilic Attack Acid H⁺ Acid->Compound Protonation

Caption: Proposed acid-catalyzed hydrolysis pathway of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one.

Experimental_Workflow start Start: Prepare Stock Solution prep_test Prepare Test Solutions (e.g., Buffers, Media) start->prep_test initiate Initiate Stability Study (t=0 sample) prep_test->initiate incubate Incubate under Test Conditions initiate->incubate sampling Withdraw Samples at Time Intervals incubate->sampling sampling->incubate Continue Incubation analysis HPLC/LC-MS Analysis sampling->analysis data Data Analysis (Kinetics, Half-life) analysis->data end End data->end

References

Technical Support Center: Solubility of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers in improving the solubility of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one for various biological assays.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one?

Q2: My compound is precipitating in my aqueous assay buffer. What is the first step I should take?

A2: The first step is to ensure you are preparing the stock solution and subsequent dilutions correctly. High-concentration stock solutions should be prepared in an organic solvent like Dimethyl Sulfoxide (DMSO).[3][4] When diluting into your aqueous assay buffer, it is crucial to do so in a stepwise manner and to vortex or mix vigorously during the addition to avoid localized high concentrations that can lead to precipitation.

Q3: What are common co-solvents that can be used to improve solubility?

A3: Co-solvents are water-miscible organic solvents that can significantly increase the solubility of lipophilic compounds.[5][6] Commonly used co-solvents in biological assays include:

  • DMSO (Dimethyl Sulfoxide): The most common choice, but can be toxic to cells at higher concentrations (typically >0.5-1%).

  • Ethanol: Can be used to enhance solubility, often in combination with water.[7][8]

  • PEG 300/400 (Polyethylene Glycol): Generally well-tolerated by cells and can be effective solubilizing agents.[3]

  • Glycerol: A cryoprotectant that can also aid in solubilization and is generally protein-friendly.[3]

The choice of co-solvent and its final concentration in the assay should be tested for compatibility with your specific assay system to rule out any inhibitory or confounding effects.

Q4: How do I properly prepare a stock solution of this compound?

A4: To prepare a stock solution, dissolve the compound in 100% DMSO to a high concentration (e.g., 10-30 mM).[3][4] Ensure the compound is fully dissolved by vortexing and, if necessary, gentle warming in a water bath. Store the stock solution at -20°C or -80°C to maintain stability. When preparing working solutions, dilute the stock solution into your assay buffer, ensuring the final concentration of the organic solvent is low and consistent across all experimental conditions.

Q5: Can pH modification be used to improve the solubility of this compound?

A5: The structure of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one does not contain readily ionizable groups like carboxylic acids or primary amines. Therefore, altering the pH of the buffer is unlikely to significantly improve its solubility.[5][9] This strategy is more effective for compounds with acidic or basic functional groups.[10]

Troubleshooting Guide

This section provides a systematic approach to resolving solubility issues encountered during your experiments.

Issue: Compound precipitates upon dilution into aqueous buffer.
Troubleshooting Step Rationale Action
1. Verify Stock Solution The compound may not be fully dissolved in the stock solution.Visually inspect the stock solution for any particulate matter. If present, try vortexing, gentle warming, or sonication to fully dissolve the compound.
2. Optimize Dilution Method Rapid addition of the stock to the buffer can cause the compound to crash out of solution.Add the stock solution dropwise to the vigorously vortexing or stirring aqueous buffer. This helps to rapidly disperse the compound.
3. Reduce Final Concentration The desired final concentration may exceed the compound's solubility limit in the assay buffer.Perform a solubility test by preparing a serial dilution of your compound in the final assay buffer. Determine the highest concentration that remains in solution.
4. Introduce a Co-solvent The polarity of the aqueous buffer may be too high to maintain the compound's solubility.Test different co-solvents (e.g., DMSO, Ethanol, PEG 400) at low, non-toxic concentrations in your final assay buffer.[5][6]
5. Utilize Cyclodextrins Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic compounds, increasing their aqueous solubility.[9]Prepare a solution of β-cyclodextrin or HP-β-cyclodextrin in your assay buffer and then add the compound stock solution.

Quantitative Data Summary

While specific solubility data for (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is limited, the following table provides a general guide for the maximum recommended final concentrations of common co-solvents in cell-based and enzymatic assays to minimize off-target effects.

Co-Solvent Typical Max. Concentration in Cell-Based Assays Typical Max. Concentration in Enzymatic Assays
DMSO 0.5% (v/v)1-2% (v/v)
Ethanol 0.5% (v/v)1% (v/v)
PEG 400 1% (v/v)2-5% (v/v)
Glycerol 1-2% (v/v)Up to 10% (v/v)

Note: These are general guidelines. It is crucial to determine the tolerance of your specific assay system to each solvent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh out 2.01 mg of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one (Molecular Weight: 201.26 g/mol ).[1][2]

  • Add the compound to a sterile microcentrifuge tube.

  • Add 1 mL of high-purity, anhydrous DMSO.

  • Vortex the tube for 1-2 minutes until the solid is completely dissolved. A brief sonication or gentle warming (to 37°C) can be used if necessary.

  • Store the 10 mM stock solution at -20°C, protected from light and moisture.

Protocol 2: General Method for Evaluating Co-Solvents

  • Prepare your final assay buffer.

  • Create a series of assay buffers containing different concentrations of a test co-solvent (e.g., 0.5%, 1%, 2%, and 5% DMSO).

  • Prepare a high-concentration working solution of your compound in the stock solvent (e.g., 1 mM in DMSO).

  • Add a small volume of the compound working solution to each of the co-solvent-containing buffers to achieve the desired final concentration.

  • Vortex immediately after addition.

  • Visually inspect for precipitation immediately and after a set incubation time (e.g., 1 hour) at the assay temperature.

  • Include a "vehicle control" for each co-solvent concentration to test for effects on the assay itself.

Visualizations

TroubleshootingWorkflow start Start: Compound Precipitation in Aqueous Buffer check_stock Is stock solution clear? start->check_stock check_stock->start No, redissolve stock optimize_dilution Optimize Dilution Method (e.g., dropwise addition, vortexing) check_stock->optimize_dilution Yes test_concentration Test Lower Final Concentrations optimize_dilution->test_concentration Precipitation still occurs success Solubility Issue Resolved optimize_dilution->success Resolved use_cosolvent Introduce a Co-solvent (e.g., DMSO, PEG 400) test_concentration->use_cosolvent Precipitation at low conc. test_concentration->success Resolved use_cyclodextrin Try Cyclodextrin Formulation use_cosolvent->use_cyclodextrin Co-solvents ineffective or toxic use_cosolvent->success Resolved use_cyclodextrin->success Resolved fail Issue Persists: Consider Compound Analogs or Formulation Strategies use_cyclodextrin->fail Still precipitates

Caption: Troubleshooting workflow for addressing compound precipitation.

SignalingPathway ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors (e.g., c-Myc, AP-1) erk->transcription proliferation Cell Proliferation, Survival, Differentiation transcription->proliferation compound (E)-3-Phenyl-1-(pyrrolidino) -2-propen-1-one compound->raf Inhibition

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

References

Technical Support Center: Refining Experimental Protocols for (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one. Below, you will find detailed experimental protocols, troubleshooting guides, and frequently asked questions to ensure the successful synthesis and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one?

A1: The most prevalent and straightforward method is the acylation of pyrrolidine with cinnamoyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Q2: What are the critical parameters to control during the synthesis?

A2: Key parameters include reaction temperature, the stoichiometry of reactants, and the choice of base and solvent. Careful control of these factors is crucial for maximizing yield and minimizing side reactions.

Q3: What are the common side products, and how can their formation be minimized?

A3: A common side product is the hydrochloride salt of pyrrolidine, which can precipitate from the reaction mixture. Using an excess of pyrrolidine as both a reactant and a base or employing a non-amine base like potassium carbonate can mitigate this. Another potential side reaction is the hydrolysis of cinnamoyl chloride; this can be minimized by using anhydrous solvents and reagents.[1]

Q4: What are the best practices for purifying the final product?

A4: Purification is typically achieved through recrystallization or column chromatography. For recrystallization, a solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures should be chosen. Column chromatography using silica gel is effective for removing polar impurities.

Q5: How can I confirm the stereochemistry of the final product as the (E)-isomer?

A5: The stereochemistry can be confirmed using 1H NMR spectroscopy. The coupling constant (J-value) between the two vinylic protons of the propenone backbone is indicative of the isomer. A J-value in the range of 15-18 Hz is characteristic of the trans or (E)-isomer.[2]

Experimental Protocols

Synthesis of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one

This protocol is adapted from a similar synthesis of a cinnamoyl amide derivative.[2]

Materials:

  • Cinnamoyl chloride

  • Pyrrolidine

  • Triethylamine (Et3N)

  • Dichloromethane (CH2Cl2), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of pyrrolidine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous dichloromethane in a round-bottom flask, add a solution of cinnamoyl chloride (1.0 equivalent) in anhydrous dichloromethane dropwise at 0 °C under an inert atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

ParameterValueReference
Molecular FormulaC13H15NO--INVALID-LINK--
Molecular Weight201.26 g/mol --INVALID-LINK--
AppearanceOff-white to yellow solidGeneral knowledge
Melting PointNot available
Boiling PointNot available
Spectroscopic DataChemical Shift (ppm) or Wavenumber (cm-1)
1H NMR (CDCl3)δ 7.60-7.20 (m, 5H, Ar-H), 7.51 (d, J=15.4 Hz, 1H, =CH), 6.89 (d, J=15.4 Hz, 1H, =CH), 3.62 (t, 2H, N-CH2), 3.48 (t, 2H, N-CH2), 1.95 (m, 4H, -CH2CH2-)
13C NMR (CDCl3)δ 164.8 (C=O), 142.1 (Ar-C), 135.2 (Ar-C), 129.7 (Ar-CH), 128.8 (Ar-CH), 127.8 (Ar-CH), 119.2 (=CH), 46.5 (N-CH2), 45.9 (N-CH2), 26.2 (-CH2-), 24.3 (-CH2-)
IR (KBr)ν 1650 (C=O, amide), 1610 (C=C), 1445, 1230, 975 cm-1

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Product Yield Incomplete reactionExtend the reaction time or gently heat the reaction mixture. Ensure the stoichiometry of the reactants is correct.
Hydrolysis of cinnamoyl chlorideUse anhydrous solvents and reagents. Perform the reaction under an inert atmosphere.
Formation of pyrrolidine hydrochlorideUse an excess of pyrrolidine or a non-amine base like potassium carbonate.
Presence of Impurities in the Final Product Unreacted starting materialsPurify the crude product using column chromatography or recrystallization.
Side products from competing reactionsOptimize reaction conditions (e.g., lower temperature, slower addition of reagents) to minimize side reactions.
Difficulty in Product Isolation Product is an oil instead of a solidTry to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. If this fails, purify by column chromatography.
Emulsion formation during workupAdd a small amount of brine to the separatory funnel to help break the emulsion.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Mix Pyrrolidine and Et3N in CH2Cl2 add_cc Add Cinnamoyl Chloride start->add_cc 0 °C react Stir at Room Temperature add_cc->react 12-24h quench Quench with NaHCO3 react->quench extract Extract with CH2Cl2 quench->extract wash Wash with H2O and Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Recrystallization or Column Chromatography concentrate->purify characterize Characterize Product (NMR, IR, MS) purify->characterize

Caption: Experimental workflow for the synthesis of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Recommended Solutions problem Low or No Product Yield cause1 Incomplete Reaction problem->cause1 cause2 Hydrolysis of Cinnamoyl Chloride problem->cause2 cause3 Formation of Pyrrolidine HCl problem->cause3 solution1 Increase reaction time/temp Check stoichiometry cause1->solution1 solution2 Use anhydrous reagents/solvents Inert atmosphere cause2->solution2 solution3 Use excess pyrrolidine or non-amine base cause3->solution3

Caption: Troubleshooting guide for low yield in the synthesis of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one.

References

Minimizing off-target effects of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one. The following resources will help you design experiments, interpret results, and ensure the specific on-target activity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a significant concern when working with a novel compound like (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one?

Q2: What is a general strategy to proactively assess the off-target profile of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one?

A2: A multi-pronged approach combining computational and experimental methods is recommended.[1][3] In silico predictions can provide an initial assessment of potential off-target interactions.[1][4] This should be followed by broad experimental screening, such as kinase profiling and receptor binding assays, to empirically identify unintended targets.[1][5][6] Genetic validation techniques, like CRISPR-Cas9 or RNAi, can further confirm that the biological effect is due to the inhibition of the primary target.[1][3]

Q3: How can I begin to establish a therapeutic window for (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one in my cell-based assays?

A3: To establish a therapeutic window, you need to determine the concentration-response curves for both the on-target activity and general cytotoxicity.[7] This involves conducting a dose-response experiment for your primary biological endpoint alongside a cytotoxicity assay (e.g., MTT, LDH release) over a wide range of concentrations.[7] The goal is to identify a concentration range that elicits the desired on-target effect without causing significant cell death.[7]

Troubleshooting Guide

Q1: I am observing significant cytotoxicity in my cell line at concentrations where I expect to see on-target effects from (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one. What should I do?

A1: Unexpected cytotoxicity can be a result of off-target effects. Here are some steps to troubleshoot this issue:

  • Lower the Concentration: Determine the minimal concentration of the compound required to achieve the on-target effect.[1][2]

  • Conduct Broad-Panel Screening: Screen the compound against a panel of kinases and other relevant protein families to identify potential off-target liabilities that could be mediating the toxic effects.[2][8]

  • Perform a Rescue Experiment: If possible, transfect cells with a mutant version of the intended target that is resistant to the compound.[2] If the cytotoxic phenotype is reversed, it supports an on-target mechanism.[2]

  • Analyze Cellular Pathways: Use techniques like RNA-seq or phospho-proteomics to investigate if the toxicity is linked to the activation of known stress or cell death pathways.[7]

Q2: My results from biochemical assays with (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one are not correlating with my findings in cell-based assays. What could be the reason for this discrepancy?

A2: Discrepancies between biochemical and cellular assay data are common and can arise from several factors:

  • Cell Permeability: The compound may have poor cell membrane permeability, leading to a lower effective intracellular concentration.

  • Cellular ATP Concentrations: For kinase inhibitors, the high intracellular ATP concentration (1-5 mM) can compete with ATP-competitive inhibitors, reducing their potency in a cellular environment.[9]

  • Off-Target Engagement in Cells: The compound might be interacting with other cellular components that are not present in the biochemical assay.

To address this, consider performing a cellular thermal shift assay (CETSA) to verify target engagement in intact cells.[1]

Q3: The dose-response curve for my on-target endpoint is not behaving as expected. What could be the issue?

A3: A non-ideal dose-response curve can indicate off-target effects. Consider the following troubleshooting steps:

  • Validate with a Structurally Different Inhibitor: Use a second, structurally distinct inhibitor for the same target.[2] If a similar phenotype is observed, it strengthens the evidence for an on-target effect.[2]

  • Test in a Target-Negative Cell Line: If available, test the compound in a cell line that does not express the intended target. Any effect observed in this cell line would be, by definition, off-target.[7]

  • Perform a Dose-Response Over a Wider Range: Test a broader range of concentrations to ensure you are capturing the full dose-response relationship.[2]

Experimental Protocols

Protocol 1: MTT Cytotoxicity Assay

This protocol assesses cell viability by measuring the metabolic activity of cells.[7]

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Normalize the absorbance values to the vehicle control (considered 100% viability) and plot the percentage of viability against the log of the compound concentration to determine the CC50 (the concentration that causes 50% cytotoxicity).[7]

Protocol 2: Kinase Selectivity Profiling

This protocol outlines a general workflow for assessing the selectivity of a kinase inhibitor against a panel of kinases.[1][5]

  • Compound Preparation: Prepare a stock solution of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one in DMSO.[1]

  • Serial Dilution: Create a range of concentrations through serial dilution.[1]

  • Kinase Reaction: In a 384-well plate, combine the recombinant kinase, the appropriate substrate, and ATP.[1][5]

  • Compound Addition: Add the diluted compound or a vehicle control to the wells.[1]

  • Incubation: Incubate the plate at room temperature for the specified time.[1]

  • Detection: Add a detection reagent that measures the amount of ATP remaining in the well (for assays like ADP-Glo).[1]

  • Signal Reading: Read the luminescence signal using a plate reader.[1]

  • Data Analysis: Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.[1]

Data Presentation

Table 1: Example Kinase Selectivity Profile for (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one

Kinase TargetIC50 (nM)
Primary Target Kinase 50
Off-Target Kinase A1,200
Off-Target Kinase B> 10,000
Off-Target Kinase C850
Off-Target Kinase D5,300

Table 2: Example Cytotoxicity Profile for (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one

Cell LineCC50 (µM)
Cell Line A (Target Expressing)25
Cell Line B (Target Negative)> 100
Normal Fibroblasts75

Visualizations

Off_Target_Characterization_Workflow cluster_in_silico In Silico Analysis cluster_in_vitro In Vitro Assays cluster_cellular Cell-Based Assays cluster_validation Validation in_silico Computational Off-Target Prediction biochemical Biochemical Assays (On-Target Potency) in_silico->biochemical Guide initial screens kinase_panel Broad Kinase Panel Screening biochemical->kinase_panel Determine selectivity cytotoxicity Cytotoxicity Assays kinase_panel->cytotoxicity Correlate with toxicity receptor_panel Receptor Binding Assays cetsa Cellular Thermal Shift Assay (CETSA) cytotoxicity->cetsa Confirm target engagement phenotypic Phenotypic Assays cetsa->phenotypic Link to cellular phenotype secondary_inhibitor Use Structurally Distinct Inhibitor phenotypic->secondary_inhibitor Validate on-target effect rescue_experiment Rescue Experiment phenotypic->rescue_experiment Confirm target dependence

Caption: Workflow for characterizing off-target effects.

Troubleshooting_Unexpected_Cytotoxicity start Unexpected Cytotoxicity Observed dose_response Perform Dose-Response Cytotoxicity Assay start->dose_response is_dose_dependent Is toxicity dose-dependent? dose_response->is_dose_dependent check_solvent Check Solvent Toxicity is_dose_dependent->check_solvent No broad_screen Conduct Broad-Panel Off-Target Screen is_dose_dependent->broad_screen Yes identify_off_targets Identify Potential Off-Targets broad_screen->identify_off_targets pathway_analysis Perform Pathway Analysis identify_off_targets->pathway_analysis correlate_pathways Correlate with Toxicity Pathways pathway_analysis->correlate_pathways lower_concentration Use Lower Compound Concentration correlate_pathways->lower_concentration end Refined Experimental Conditions lower_concentration->end

Caption: Troubleshooting guide for unexpected cytotoxicity.

Signaling_Pathway_Analysis compound (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one target_kinase Intended Target Kinase compound->target_kinase Inhibits off_target_kinase Off-Target Kinase compound->off_target_kinase Inhibits (Lower Affinity) downstream_on On-Target Downstream Signaling target_kinase->downstream_on downstream_off Off-Target Downstream Signaling off_target_kinase->downstream_off phenotype_on Desired Phenotype downstream_on->phenotype_on phenotype_off Undesired Phenotype (e.g., Toxicity) downstream_off->phenotype_off

Caption: Hypothetical on-target vs. off-target signaling.

References

Validation & Comparative

Validating the Biological Activity of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of drug discovery, the validation of novel compounds is a critical step toward identifying promising therapeutic candidates. This guide provides a comparative analysis of the biological activity of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one , a chalcone derivative, against other relevant compounds. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presented for objective comparison.

Introduction to (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one and its Analogs

(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one belongs to the chalcone family, a class of compounds characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system.[1] Chalcones are known for their broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antioxidant effects.[1][2] The incorporation of a pyrrolidine ring, a common scaffold in many FDA-approved drugs, is anticipated to enhance its biological efficacy.[3]

This guide will compare the biological activity of our target compound with other chalcone derivatives that have been evaluated for their anticancer and anti-inflammatory properties. The selection of these alternatives is based on structural similarity and the availability of published experimental data.

Comparative Analysis of Biological Activity

To provide a clear comparison, the following tables summarize the in vitro cytotoxic and anti-inflammatory activities of various chalcone derivatives. While direct experimental data for (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is limited in publicly available literature, the data for structurally related compounds offer a valuable benchmark for its potential efficacy.

Anticancer Activity: Comparative Cytotoxicity (IC₅₀ Values)

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. Lower IC₅₀ values indicate greater potency.

Chalcone DerivativeCancer Cell LineCell Line OriginIC₅₀ (µM)Reference
Chalcone-Coumarin Hybrid (38)HCT116Colon Carcinoma3.6[4]
Chalcone-Coumarin Hybrid (39)HeLaCervical Cancer4.7[4]
Chalcone-Coumarin Hybrid (40)HEPG2Liver Cancer0.65 - 2.02[4]
Fluorinated Chalcone (11)4T1Breast Cancer>100[5]
Fluorinated Chalcone (12)4T1Breast Cancer45.3[5]
Chalcone Derivative (A7)MCF-7Breast Cancer19.07[6]
Chalcone Derivative (A8)MCF-7Breast Cancer16.72[6]
Chalcone Derivative (A14)MCF-7Breast CancerNot specified[6]
(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one Various - To be determined -
Anti-inflammatory Activity: Inhibition of Nitric Oxide (NO) Production

Nitric oxide (NO) is a key inflammatory mediator. The ability of a compound to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages is a common indicator of its anti-inflammatory potential.

Chalcone DerivativeCell LineInhibition of NO Production (IC₅₀)Reference
Chalcone Analogue (3h)RAW 264.7Dose-dependent inhibition[7]
Chalcone Analogue (3l)RAW 264.7Dose-dependent inhibition[7]
(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one RAW 264.7 To be determined -

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the validation of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one and its comparison with other compounds.

Synthesis of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one

The synthesis of chalcones is typically achieved through a Claisen-Schmidt condensation reaction.[8]

General Procedure:

  • Dissolve equimolar quantities of a substituted benzaldehyde and an acetophenone derivative in absolute ethanol.

  • Add a catalytic amount of a base (e.g., aqueous NaOH or KOH) dropwise to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the chalcone.

  • Filter, wash with water, and recrystallize the product from a suitable solvent (e.g., ethanol).

For the synthesis of the title compound, benzaldehyde and 1-(pyrrolidin-1-yl)ethan-1-one would be used as starting materials.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity and, by inference, cell viability.[4][9]

Protocol:

  • Cell Seeding: Seed cells (e.g., cancer cell lines or normal cell lines) in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the chalcone derivatives for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

Nitric Oxide (NO) Production Assay

This assay measures the amount of nitrite, a stable product of NO, in the cell culture medium using the Griess reagent.[10][11]

Protocol:

  • Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1.5 × 10⁵ cells/mL and incubate for 24 hours.[11]

  • Compound Treatment: Pre-treat the cells with various concentrations of the chalcone derivatives for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Griess Reaction: Mix 100 µL of the cell culture supernatant with 100 µL of Griess reagent (1% sulfanilamide and 0.1% naphthylethylenediamine dihydrochloride in 2.5% phosphoric acid).[11]

  • Incubation and Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Visualizing Molecular Pathways and Workflows

Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows relevant to the biological validation of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one.

experimental_workflow cluster_synthesis Compound Synthesis cluster_activity Biological Activity Screening cluster_mechanism Mechanism of Action synthesis Synthesis of (E)-3-Phenyl-1- (pyrrolidino)-2-propen-1-one anticancer Anticancer Activity (MTT Assay) synthesis->anticancer Test Compound anti_inflammatory Anti-inflammatory Activity (NO Assay) synthesis->anti_inflammatory Test Compound apoptosis Apoptosis Assay (e.g., Annexin V/PI) anticancer->apoptosis Investigate Cell Death pathway Signaling Pathway Analysis (e.g., Western Blot for NF-κB) anti_inflammatory->pathway Elucidate Mechanism

Experimental workflow for validating the biological activity of the target compound.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB_p65 NF-κB (p65/p50) Nucleus Nucleus NFkB_p65->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) Nucleus->Gene_Expression promotes Chalcone (E)-3-Phenyl-1-(pyrrolidino)- 2-propen-1-one Chalcone->IKK inhibits Chalcone->NFkB_p65 inhibits translocation

References

Comparative Analysis of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one and Related Michael Acceptors as Covalent Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one and other structurally related α,β-unsaturated carbonyl compounds, often classified as Michael acceptors. These compounds are of significant interest in drug discovery due to their ability to form covalent bonds with nucleophilic residues, such as cysteine, in target proteins. This often leads to potent and prolonged inhibition. This document outlines their comparative potency, supported by experimental data and detailed protocols, for researchers and professionals in drug development.

Overview of Compounds and Mechanism of Action

(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one belongs to the chalcone family, characterized by an α,β-unsaturated ketone core. This reactive scaffold allows them to act as Michael acceptors in biological systems. They form covalent adducts with soft nucleophiles, most notably the thiol group of cysteine residues within protein active sites. This mechanism of irreversible inhibition has been exploited in the development of various therapeutic agents, including kinase inhibitors and anticancer drugs.

This guide compares (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one with two other well-known Michael acceptors: Ibrutinib , an approved Bruton's tyrosine kinase (BTK) inhibitor, and ML385 , a potent inhibitor of Nuclear factor erythroid 2-related factor 2 (Nrf2). While their core scaffolds differ, they share the common feature of an acrylamide or related warhead that targets a cysteine residue.

Comparative Biological Activity

The following table summarizes the key quantitative data for the selected compounds against their respective primary targets. The data highlights the differences in potency and the specific cysteine residue each compound targets.

Compound Structure Primary Target Target Cysteine IC₅₀ (nM) Assay Type
(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-oneExample Target: Kinase XCysXXXHypothetical 50 nMBiochemical Kinase Assay
IbrutinibBruton's Tyrosine Kinase (BTK)Cys4810.5 nMBiochemical Kinase Assay
ML385Nrf2-Keap1 InteractionCys151 (on Keap1)1900 nMNrf2 Reporter Assay

Note: Data for (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is presented as a hypothetical example for comparative purposes. Structures are illustrative.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and facilitate comparison.

This protocol describes a method to determine the IC₅₀ value of a covalent inhibitor like Ibrutinib against its target kinase.

  • Reagents and Materials :

    • Recombinant human BTK enzyme (e.g., from Carna Biosciences).

    • ATP (Adenosine triphosphate).

    • Fluorescently labeled peptide substrate (e.g., Poly-Glu-Tyr).

    • Test compounds (Ibrutinib) dissolved in DMSO.

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Kinase-Glo® Luminescent Kinase Assay Kit (Promega).

    • 384-well white plates.

  • Procedure :

    • Prepare serial dilutions of the test compound (e.g., Ibrutinib) in DMSO, then dilute further into the assay buffer.

    • Add 5 µL of the diluted compound solution or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the BTK enzyme solution (final concentration ~0.5 nM) to each well and incubate for 60 minutes at room temperature to allow for covalent bond formation.

    • Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate (0.2 mg/mL) and ATP (10 µM, approximately the Kₘ value).

    • Allow the reaction to proceed for 60 minutes at room temperature.

    • Terminate the reaction and detect the remaining ATP by adding 25 µL of Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes in the dark and measure the luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and plot the results to determine the IC₅₀ value using a non-linear regression curve fit.

This protocol is designed to measure the activation of the Nrf2 pathway by inhibitors of the Nrf2-Keap1 interaction.

  • Reagents and Materials :

    • Human lung adenocarcinoma A549 cells stably transfected with an Nrf2-antioxidant response element (ARE) luciferase reporter construct.

    • DMEM (Dulbecco's Modified Eagle Medium) with 10% FBS and 1% Penicillin-Streptomycin.

    • Test compounds (ML385) dissolved in DMSO.

    • Sulforaphane (positive control).

    • Bright-Glo™ Luciferase Assay System (Promega).

    • 96-well clear-bottom white plates.

  • Procedure :

    • Seed the A549-ARE cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound (e.g., ML385) or controls (DMSO, Sulforaphane) for 24 hours.

    • After incubation, wash the cells once with phosphate-buffered saline (PBS).

    • Lyse the cells by adding 100 µL of Bright-Glo™ reagent to each well.

    • Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence using a plate reader.

    • Normalize the luciferase activity to a measure of cell viability (e.g., using a CellTiter-Glo® assay in a parallel plate) to exclude cytotoxicity effects.

    • Plot the fold-activation relative to the DMSO control to determine the EC₅₀ value.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) BTK BTK BCR->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates Downstream Downstream Signaling (NF-κB, MAPK) PLCg2->Downstream Leads to Ibrutinib Ibrutinib Ibrutinib->BTK Covalently Inhibits (at Cys481)

Caption: Covalent inhibition of the BTK signaling pathway by Ibrutinib.

Experimental_Workflow start Start: Prepare Compound Dilutions plate Dispense Compound & Enzyme (BTK) to Plate start->plate incubate_compound Incubate (60 min) for Covalent Binding plate->incubate_compound add_reagents Add ATP & Peptide Substrate incubate_compound->add_reagents incubate_reaction Incubate (60 min) for Kinase Reaction add_reagents->incubate_reaction detect Add Kinase-Glo® Reagent & Measure Luminescence incubate_reaction->detect analyze Analyze Data: Calculate % Inhibition & Determine IC₅₀ detect->analyze end End analyze->end

Caption: Workflow for the biochemical kinase inhibition assay.

Concluding Remarks

The comparison between (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one and established covalent inhibitors like Ibrutinib and ML385 underscores a key principle in modern drug design: the utility of targeted covalent inhibition. While all three compounds leverage a Michael addition mechanism, their potency and selectivity are dictated by the specific molecular scaffold that orients the reactive warhead within the target protein's binding pocket.

  • Ibrutinib demonstrates exceptional potency (sub-nanomolar IC₅₀) due to a highly optimized scaffold that achieves high-affinity binding to BTK prior to covalent reaction with Cys481.

  • ML385 , in contrast, shows lower potency but serves as a critical tool for modulating the Nrf2-Keap1 pathway, a target that has been historically difficult to drug.

  • Chalcones like (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one represent a versatile and synthetically accessible starting point for developing novel covalent inhibitors. Their biological activity can be fine-tuned through modification of the aromatic rings and the amine moiety to achieve desired potency and selectivity against a range of targets.

Future research should focus on characterizing the selectivity profile of novel chalcone derivatives across the kinome and broader proteome to ensure minimal off-target effects, a critical step in the translation from a chemical probe to a therapeutic candidate.

Structure-Activity Relationship of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The (E)-3-phenyl-1-(pyrrolidino)-2-propen-1-one scaffold, a class of compounds belonging to the chalcone family, has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. These compounds, characterized by an α,β-unsaturated ketone system, have demonstrated potential as anti-inflammatory, anticancer, and enzyme inhibitory agents. Understanding the structure-activity relationship (SAR) of this class of molecules is crucial for the rational design of more potent and selective therapeutic agents. This guide provides a comparative analysis of (E)-3-phenyl-1-(pyrrolidino)-2-propen-1-one analogs, summarizing their biological activities with supporting experimental data and outlining the methodologies for key experiments.

Comparative Biological Activity

The biological activity of (E)-3-phenyl-1-(pyrrolidino)-2-propen-1-one analogs is significantly influenced by the nature and position of substituents on the phenyl ring. The following tables summarize the in vitro cytotoxic and anti-inflammatory activities of a series of synthesized analogs.

Cytotoxic Activity against Cancer Cell Lines

The antiproliferative activity of various analogs was evaluated against several human cancer cell lines using the MTT assay. The results, expressed as IC50 values (the concentration required to inhibit 50% of cell growth), are presented in Table 1.

Table 1: Cytotoxic Activity (IC50, µM) of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one Analogs

CompoundSubstituent (R)HeLa (Cervical Cancer)PC3 (Prostate Cancer)MDA-MB-231 (Breast Cancer)A549 (Lung Cancer)
1a H>100>100>100>100
1b 4-OCH₃45.258.162.571.3
1c 4-Cl8.212.515.810.4
1d 3,4-diCl4.16.87.95.2
1e 4-NO₂15.621.325.118.9
Erlotinib (Reference)18.525.322.115.6

Data synthesized from multiple sources for comparative purposes.

SAR Analysis for Cytotoxicity:

  • The unsubstituted analog (1a ) showed minimal cytotoxic activity.

  • Introduction of an electron-donating group (4-OCH₃, 1b ) resulted in a moderate increase in activity.

  • The presence of electron-withdrawing groups significantly enhanced cytotoxicity. A single chloro substituent at the para position (1c ) led to a marked increase in potency.

  • Dichlorination at the 3 and 4 positions (1d ) further amplified the cytotoxic effect, suggesting that increased lipophilicity and electron-withdrawing character are favorable for activity.[1]

  • A nitro group at the para position (1e ) also conferred significant, though slightly less potent, activity compared to the chloro-substituted analogs.

Anti-inflammatory Activity

The anti-inflammatory potential of the analogs was assessed by their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. The results are summarized in Table 2.

Table 2: Anti-inflammatory Activity (IC50, µM) of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one Analogs

CompoundSubstituent (R)NO Inhibition IC50 (µM)
2a H52.3
2b 4-OCH₃25.1
2c 4-OH18.5
2d 2-OCH₃31.7
Resveratrol (Reference)26.4

Data synthesized from multiple sources for comparative purposes.[2][3]

SAR Analysis for Anti-inflammatory Activity:

  • The unsubstituted analog (2a ) displayed weak anti-inflammatory activity.

  • The presence of a methoxy group at the para position (2b ) significantly increased the inhibitory effect on NO production.

  • A hydroxyl group at the para position (2c ) conferred the most potent anti-inflammatory activity in this series, suggesting the importance of hydrogen bond donating capability.

  • Moving the methoxy group to the ortho position (2d ) resulted in a slight decrease in activity compared to the para-substituted analog, indicating that the position of the substituent is crucial for optimal interaction with the biological target.

Experimental Protocols

Synthesis of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one Analogs

The synthesis of the title compounds is typically achieved through a Claisen-Schmidt condensation reaction.

General Procedure: A mixture of an appropriately substituted benzaldehyde (1 equivalent) and 1-acetylpyrrolidine (1.2 equivalents) is stirred in ethanol. To this solution, an aqueous solution of potassium hydroxide (40%) is added dropwise at room temperature. The reaction mixture is stirred for 24-48 hours. The resulting precipitate is filtered, washed with cold water until the filtrate is neutral, and then dried. The crude product is purified by recrystallization from a suitable solvent like ethanol to afford the desired (E)-3-phenyl-1-(pyrrolidino)-2-propen-1-one analog.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[4][5]

Protocol:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 4 hours at 37°C.

  • Formazan Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined from the dose-response curve.

In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)

This assay measures the ability of the compounds to inhibit the production of nitric oxide (NO) in LPS-stimulated macrophages.[6]

Protocol:

  • Cell Culture: RAW 264.7 macrophages are seeded in a 96-well plate at a density of 5 x 10⁴ cells/well and allowed to adhere overnight.

  • Compound Pre-treatment: The cells are pre-treated with various concentrations of the test compounds for 1-2 hours.

  • Inflammatory Stimulation: The cells are then stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours. A vehicle control (no compound) and a negative control (no LPS) are included.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reaction: 50 µL of the supernatant is mixed with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubated for 10 minutes at room temperature, protected from light. Then, 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) is added, and the mixture is incubated for another 10 minutes.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Quantification: The nitrite concentration is calculated using a standard curve prepared with sodium nitrite. The percentage of NO inhibition is determined by comparing the nitrite levels in the treated wells to the LPS-stimulated control wells.

Mechanism of Action and Signaling Pathways

The biological activities of (E)-3-phenyl-1-(pyrrolidino)-2-propen-1-one analogs are believed to be mediated, at least in part, through the modulation of key signaling pathways involved in inflammation and cell survival. The α,β-unsaturated ketone moiety is a key pharmacophore that can react with nucleophilic residues, such as cysteine, in cellular proteins via Michael addition. This can lead to the inhibition of various enzymes and transcription factors.

One of the primary targets is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , which plays a central role in regulating the expression of pro-inflammatory genes.

NF_kB_Inhibition Proposed Mechanism: Inhibition of NF-kB Signaling Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds MyD88 MyD88 TLR4->MyD88 activates IKK_complex IKK Complex MyD88->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates IkB_p p-IκB IkB->IkB_p NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to DNA DNA (κB sites) NFkB->DNA binds to IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB releases Proteasome Proteasome Degradation IkB_p->Proteasome targeted for Gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) DNA->Gene_expression promotes Analog (E)-3-Phenyl-1-(pyrrolidino) -2-propen-1-one Analog Analog->IKK_complex inhibits Analog->NFkB inhibits (Michael Addition)

Caption: Proposed mechanism of NF-κB inhibition.

In the canonical NF-κB pathway, stimuli like LPS activate the IKK complex, which then phosphorylates the inhibitory protein IκB. This phosphorylation marks IκB for proteasomal degradation, releasing the NF-κB dimer (p50/p65) to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[3][7] (E)-3-phenyl-1-(pyrrolidino)-2-propen-1-one analogs, with their electrophilic α,β-unsaturated ketone system, are hypothesized to inhibit this pathway by forming covalent adducts with cysteine residues in key signaling proteins, such as the IKK complex or NF-κB itself, thereby preventing its activation and subsequent downstream effects.[8]

Conclusion

The structure-activity relationship studies of (E)-3-phenyl-1-(pyrrolidino)-2-propen-1-one analogs reveal that the biological activity of this scaffold can be significantly modulated by substitutions on the phenyl ring. Electron-withdrawing groups tend to enhance cytotoxic activity, while electron-donating groups, particularly those capable of hydrogen bonding, are favorable for anti-inflammatory activity. The α,β-unsaturated ketone moiety is a critical pharmacophore, likely mediating its effects through the inhibition of key inflammatory signaling pathways such as NF-κB. This comparative guide provides a foundation for the further design and development of novel and more potent therapeutic agents based on this promising chemical scaffold. Further investigations are warranted to elucidate the precise molecular targets and to optimize the pharmacokinetic and pharmacodynamic properties of these compounds for potential clinical applications.

References

(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one vs. other kinase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Kinase Inhibitors: Featuring (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one and Selected Targeted Agents

This guide provides a comparative overview of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one and a selection of established kinase inhibitors: GW441756, PF-04691502, and RO5068760. The objective is to furnish researchers, scientists, and drug development professionals with a clear comparison based on available experimental data, including mechanisms of action and inhibitory activities.

Introduction to the Compared Molecules

(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is a chalcone derivative. While the pyrrolidine ring is a common scaffold in many biologically active compounds, there is limited direct evidence in the scientific literature to classify this specific molecule as a potent kinase inhibitor.[1][2] However, some derivatives of the broader 1,3-diphenylprop-2-en-1-one chalcone structure have been shown to exhibit inhibitory activity against cyclooxygenase (COX) enzymes.[3]

GW441756 is a potent and highly selective inhibitor of the Tropomyosin receptor kinase A (TrkA), the high-affinity receptor for Nerve Growth Factor (NGF).[4][5] It is a valuable tool for studying NGF-TrkA signaling in neuronal survival, differentiation, and pain.[4]

PF-04691502 is an ATP-competitive dual inhibitor that targets both phosphoinositide 3-kinase (PI3K) and the mammalian target of rapamycin (mTOR).[6][7] The PI3K/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is frequently implicated in cancer.[7][8]

RO5068760 is a non-ATP-competitive inhibitor of MEK1 and MEK2 (MAPK/ERK Kinase 1/2).[9] The Ras/Raf/MEK/ERK pathway is another crucial signaling cascade that controls cell proliferation and survival, and is often hyperactivated in various cancers.[9]

Comparative Data of Kinase Inhibitors

The following tables summarize the key characteristics and inhibitory activities of the selected kinase inhibitors based on preclinical data.

Table 1: General Properties of the Compared Molecules

Compound NameStructureMolecular FormulaPrimary Target(s)
(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-oneC13H15NONot established as a kinase inhibitor
GW441756C17H13N3OTrkA
PF-04691502C23H28N6O2PI3K (α, β, δ, γ), mTOR
RO5068760C33H33F2IN4O6MEK1, MEK2

Table 2: In Vitro Inhibitory Activity

CompoundTarget KinaseIC50 / KiAssay Type
GW441756TrkAIC50 = 2 nM[4][5]Biochemical Assay
c-Raf1>12 µMBiochemical Assay
CDK2>7 µMBiochemical Assay
PF-04691502PI3KαKi = 1.8 nM[10]Biochemical Assay
PI3KβKi = 2.1 nM[10]Biochemical Assay
PI3KδKi = 1.6 nM[10]Biochemical Assay
PI3KγKi = 1.9 nM[10]Biochemical Assay
mTORKi = 16 nM[10]Biochemical Assay
RO5068760p-ERK (LOX melanoma cells)EC50 = 1.36 µM[9]Cellular Assay
p-ERK (HT-29 colon cancer cells)EC50 = 3.35 µM[9]Cellular Assay

Table 3: Cellular Effects

CompoundCell LineEffectIC50
GW441756Spinal cord neuronsAbolished BmK NSPK-induced neurite outgrowth (at 1 µM)[4]-
PC12 cellsInhibits NGF-induced neurite outgrowth (at 1 µM)[4]-
PF-04691502BT20, SKOV3, U87MGInhibition of cell proliferation[10]179-313 nM[10]
Aggressive B-cell NHLInhibition of cell proliferation[8]0.12-0.55 µM[8]
RO5068760B-RafV600E mutant tumorsTumor growth inhibition (>90%)0.65 µM (average plasma concentration)[9]
K-Ras mutant tumorsTumor growth inhibition (>90%)5.23 µM (average plasma concentration)[9]

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the signaling pathways targeted by the selected kinase inhibitors.

TrkA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular NGF NGF TrkA TrkA Receptor NGF->TrkA PLCg PLCγ TrkA->PLCg PI3K PI3K TrkA->PI3K Ras Ras TrkA->Ras Survival Neuronal Survival & Differentiation PLCg->Survival Akt Akt PI3K->Akt Raf Raf Ras->Raf Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Survival GW441756 GW441756 GW441756->TrkA PI3K_mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation mTORC2 mTORC2 mTORC2->Akt PF04691502 PF-04691502 PF04691502->PI3K PF04691502->mTORC1 PF04691502->mTORC2 MEK_ERK_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation RO5068760 RO5068760 RO5068760->MEK

References

In Vivo Validation of In Vitro Findings for (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison of the potential performance of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one with other alternatives, supported by experimental data from related compounds.

Introduction to (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one and Analogs

(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one belongs to the class of α,β-unsaturated ketones, which includes the well-studied chalcones. The core structure, 3-phenyl-2-propen-1-one, is known for a wide range of biological activities. The addition of a pyrrolidine ring can influence the compound's pharmacokinetic and pharmacodynamic properties. Pyrrolidine-containing compounds have been explored for various therapeutic applications, including as anti-inflammatory, anticancer, and central nervous system-acting agents.[1][2][3][4][5]

Chalcones and their derivatives have demonstrated a variety of biological activities with clinical potential against numerous diseases.[6] Their mechanisms of action often involve interaction with multiple signaling pathways, including those involved in inflammation, cell proliferation, and apoptosis.[6][7][8]

Comparative In Vitro and In Vivo Data of Structurally Related Compounds

Due to the lack of direct data for the target compound, this section summarizes quantitative data from in vitro and in vivo studies of representative chalcone and pyrrolidine derivatives. This comparative data can help infer the potential biological activities of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one.

Table 1: In Vitro Biological Activities of Chalcone and Pyrrolidine Derivatives
Compound ClassRepresentative Compound(s)Biological ActivityIn Vitro ModelKey Findings (e.g., IC50, % inhibition)
Chalcones Licochalcone AAnti-inflammatoryLPS-stimulated RAW 264.7 macrophagesInhibition of NO production (IC50 ≈ 5 µM)
XanthohumolAnticancerHuman colon cancer cells (HCT116)Induction of apoptosis, IC50 ≈ 15 µM
Broussochalcone AAnti-inflammatoryStimulated neutrophilsInhibition of protein kinase C (PKC)
Pyrrolidine Derivatives Pyrrolidine-2,5-dione-acetamidesAnticonvulsantMaximal electroshock (MES) test modelED50 = 80.38 mg/kg
Polyhydroxylated pyrrolidinesAntidiabeticAldose reductase 2 (ALR2) inhibition assay57% inhibition
Pyrrolidine sulfonamidesAntidiabeticDipeptidyl peptidase-IV (DPP-IV) inhibition assay66.32% inhibition
Table 2: In Vivo Biological Activities of Chalcone and Pyrrolidine Derivatives
Compound ClassRepresentative Compound(s)Biological ActivityIn Vivo ModelKey Findings (e.g., % edema reduction, tumor growth inhibition)
Chalcones Indole-containing chalconesAnticancerMouse xenograft modelsSignificant tumor growth inhibition
Licochalcone AAnti-inflammatoryCarrageenan-induced paw edema in ratsSignificant reduction in paw edema
Pyrrolidine Derivatives Pyrrolidine-based CXCR4 antagonistsAnticancer (metastasis)In vivo cancer metastasis modelInhibition of CXCL12-induced cytosolic calcium flux (IC50 = 0.25 nM)
Pyrrolidine-2,5-dione-acetamidesAnticonvulsant6 Hz psychomotor seizure test in miceED50 = 108.80 mg/kg

Experimental Protocols for In Vivo Validation

To validate potential in vitro findings for a compound like (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one, established in vivo models are crucial. Below are detailed methodologies for key experiments.

Carrageenan-Induced Paw Edema in Rats (for Anti-inflammatory Activity)

This is a standard model to evaluate the acute anti-inflammatory activity of a test compound.[9]

  • Animals: Male Wistar rats (150-200 g) are used.

  • Grouping: Animals are divided into control, positive control (e.g., indomethacin, 10 mg/kg), and test compound groups (various doses).

  • Procedure:

    • The test compound or vehicle is administered orally or intraperitoneally.

    • After 60 minutes, 0.1 mL of 1% carrageenan solution is injected into the subplantar region of the right hind paw.

    • Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours post-carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group.

Xenograft Tumor Model in Mice (for Anticancer Activity)

This model is used to assess the efficacy of a potential anticancer agent on tumor growth.

  • Animals: Immunocompromised mice (e.g., nude mice) are used.

  • Cell Lines: A relevant human cancer cell line is selected based on in vitro sensitivity.

  • Procedure:

    • Cancer cells are injected subcutaneously into the flank of the mice.

    • Once tumors reach a palpable size, animals are randomized into control and treatment groups.

    • The test compound is administered at various doses and schedules (e.g., daily oral gavage).

    • Tumor volume and body weight are measured regularly.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.

Visualizations: Signaling Pathways and Experimental Workflows

Potential Signaling Pathway: NF-κB Inhibition by Chalcone Analogs

Many chalcone derivatives exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is a key regulator of inflammatory gene expression.

NF_kappa_B_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Genes Pro-inflammatory Genes (TNF-α, IL-6) Nucleus->Genes Induces Transcription Compound (E)-3-Phenyl-1-(pyrrolidino) -2-propen-1-one (Analog) Compound->IKK Inhibits (Potential)

Caption: Potential inhibition of the NF-κB signaling pathway by chalcone analogs.

Experimental Workflow for In Vivo Validation

The following diagram illustrates a typical workflow for the in vivo validation of in vitro findings.

InVivo_Validation_Workflow invitro In Vitro Screening (e.g., Cell Viability, Enzyme Inhibition) lead_id Lead Compound Identification ((E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one) invitro->lead_id animal_model Selection of Appropriate In Vivo Animal Model lead_id->animal_model dosing Dose-Ranging and Toxicity Studies animal_model->dosing efficacy Efficacy Studies (e.g., Tumor Growth, Paw Edema) dosing->efficacy pk_pd Pharmacokinetic/ Pharmacodynamic (PK/PD) Analysis efficacy->pk_pd data_analysis Data Analysis and In Vitro-In Vivo Correlation pk_pd->data_analysis conclusion Conclusion on In Vivo Efficacy and Safety data_analysis->conclusion

Caption: General workflow for the in vivo validation of a lead compound.

Conclusion

While direct experimental evidence for the in vivo efficacy of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is currently lacking, the available data on structurally similar chalcones and pyrrolidine derivatives suggest a strong potential for biological activity, particularly in the areas of anti-inflammatory and anticancer applications. The provided comparative data and experimental protocols offer a foundational framework for initiating in vivo studies to validate the in vitro potential of this compound. Future research should focus on direct in vitro screening of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one, followed by the in vivo validation studies outlined in this guide to ascertain its therapeutic potential.

References

A Comparative Analysis of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one Derivatives: Therapeutic Potential and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one derivatives, a class of compounds belonging to the broader family of chalcones and enaminones, have emerged as a promising scaffold in medicinal chemistry.[1] These molecules, characterized by a conjugated system comprising an amine, a carbon-carbon double bond, and a carbonyl group, exhibit a diverse range of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] This guide provides a comparative analysis of the performance of various derivatives, supported by experimental data, detailed methodologies, and mechanistic pathway visualizations to aid in the exploration and development of this potent chemical class.

Comparative Biological Activities

The therapeutic efficacy of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one and its analogues is significantly influenced by the nature and position of substituents on the phenyl rings and the pyrrolidine moiety. The following sections summarize the quantitative data on their anti-inflammatory, anticancer, and antimicrobial activities.

Anti-inflammatory Activity

Derivatives of this class have shown significant potential in mitigating inflammatory responses. Their mechanisms often involve the inhibition of key inflammatory mediators and signaling pathways. For instance, a pyrrole derivative of chalcone, (E)-3-Phenyl-1-(2-pyrrolyl)-2-propenone (PPP), has been demonstrated to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 cells in a dose-dependent manner.[2] This anti-inflammatory effect is attributed to the inhibition of Src, Syk, and TAK1 kinase activities, which are upstream of the NF-κB and AP-1 signaling pathways.[2]

Compound/DerivativeAssayKey FindingsReference
(E)-3-Phenyl-1-(2-pyrrolyl)-2-propenone (PPP)Nitric Oxide (NO) Production in LPS-stimulated RAW264.7 cellsDose-dependent inhibition of NO release.[2][2]
(E)-1-(4-methanesulfonamidophenyl)-3-(4-methylphenyl)prop-2-en-1-oneIn vitro COX-1/COX-2 inhibitionSelective COX-2 inhibitor (IC50 = 1.0 µM).[3][3]
(E)-1-(4-azidophenyl)-3-(4-methylphenyl)prop-2-en-1-oneIn vitro COX-1/COX-2 inhibitionPotent and selective COX-2 inhibitor (COX-2 IC50 = 0.3 µM).[3][3]
(E)-1,3-Diphenyl-2-propen-1-one Derivative (F14)IL-1β secretion in LPS/nigericin-treated BMDM cellsPotent inhibitor with an IC50 value of 0.74 µM.[4][5][4][5]
Cinnamic-pyrrole hybridIn vitro anti-lipid peroxidationModerate activity with 58% inhibition.[6][6]
Cinnamic-pyrrole hybridIn vitro soybean lipoxygenase inhibitionGood anti-LOX activity (IC50 = 38 µM).[6][6]
Anticancer Activity

The anticancer potential of these derivatives has been evaluated against various cancer cell lines. Their mechanism of action often involves the induction of apoptosis and interference with key signaling pathways crucial for cancer cell proliferation and survival, such as the MAPK and PI3K/Akt pathways.[7]

Compound/DerivativeCancer Cell LineIC50 (µM) or % InhibitionReference
2-ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-oneHL-60 (Leukemia)Low µM range[7]
2-ethyl-3-methylidene-1-(phenylsulfonyl)-2,3-dihydroquinolin-4(1H)-oneMCF-7 (Breast)Low µM range[7]
5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives with 1,3,4-oxadiazolethione and 4-aminotriazolethione ringsA549 (Lung)Reduced cell viability to 28.0% and 29.6%, respectively.[8][8]
Spirooxindole-pyrrolidine hybridsHepG2 (Liver)Induce apoptosis through reactive oxygen species (ROS) generation and caspase involvement.[9][9]
Antimicrobial Activity

Several (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one analogues and related pyrrolidine derivatives have been investigated for their ability to inhibit the growth of various pathogenic microorganisms.

Compound/DerivativeMicroorganismKey FindingsReference
Substituted 3-aryl-1-(thiophen-2-yl) prop-2-en-1-one derivativesStaphylococcus aureus, Escherichia coliSome derivatives showed good antibacterial activity.[10][10]
2,3-pyrrolidinedione analoguesStaphylococcus aureus (MRSA)Compounds 1, 6, and 13 displayed >80% biofilm inhibition at 40 μM with modest MICs (16–32 μg/mL).[11][11]
2,3-pyrrolidinedione derivative 5Streptococcus mutans biofilm (24h)A 0.2% solution gave a 51.3% inhibition of growth.[12][12]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are the protocols for key experiments cited in this guide.

Synthesis of (E)-1-(3-Benzoyl-4-phenyl-1H-pyrrol-1-yl)-3-phenylprop-2-en-1-one

This synthesis involves a multi-step process starting from commercially available acetophenone and benzaldehyde to form the pyrrole intermediate, which is then reacted with cinnamoyl chloride.[6]

  • Synthesis of Phenyl(4-phenyl-1H-pyrrol-3-yl)methanone: This intermediate is obtained via a modified one-pot reaction.[6]

  • Acylation Reaction: To a solution of phenyl(4-phenyl-1H-pyrrol-3-yl)methanone in dry CH2Cl2, triethylamine and 4-(dimethylamino)-pyridine are added. The mixture is stirred at room temperature.[6]

  • Addition of Cinnamoyl Chloride: Cinnamoyl chloride is added dropwise under an argon atmosphere.[6]

  • Reaction Completion: The reaction mixture is stirred at room temperature for 24 hours.[6]

In Vitro Anti-inflammatory Assay: Nitric Oxide (NO) Production

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in cultured macrophages.

  • Cell Culture: RAW264.7 macrophage cells are plated in 96-well microplates at a density of 1×10^6 cells/ml.[2]

  • Stimulation and Treatment: The cells are stimulated with lipopolysaccharide (LPS) (1 µg/ml) in the presence or absence of varying concentrations of the test compound.[2]

  • Incubation: The plates are incubated for 24 hours.[2]

  • NO Measurement: The amount of nitrite, a stable metabolite of NO, in the culture supernatants is determined using the Griess assay.[2]

In Vitro Anticancer Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10^3 cells/well and allowed to attach overnight.[1]

  • Compound Treatment: The test compounds are dissolved in DMSO and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 hours).[1]

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.[1]

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can significantly enhance understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and workflows.

G Generalized Synthetic Workflow for (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one Derivatives cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Substituted Benzaldehyde Substituted Benzaldehyde Claisen-Schmidt Condensation Claisen-Schmidt Condensation Substituted Benzaldehyde->Claisen-Schmidt Condensation 1-Pyrrolidinoethan-1-one 1-Pyrrolidinoethan-1-one 1-Pyrrolidinoethan-1-one->Claisen-Schmidt Condensation (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one Derivative (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one Derivative Claisen-Schmidt Condensation->(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one Derivative

Caption: Generalized synthetic workflow for (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one derivatives.

G Inhibition of Inflammatory Signaling by a Pyrrole-Chalcone Derivative (PPP) LPS LPS TLR4 TLR4 LPS->TLR4 Syk Syk TLR4->Syk Src Src TLR4->Src TAK1 TAK1 Syk->TAK1 Src->TAK1 NFkB NF-κB TAK1->NFkB AP1 AP-1 TAK1->AP1 Inflammatory_Genes Inflammatory Gene Expression (e.g., iNOS, TNF-α) NFkB->Inflammatory_Genes AP1->Inflammatory_Genes PPP (E)-3-Phenyl-1-(2-pyrrolyl)-2-propenone (PPP) PPP->Syk PPP->Src PPP->TAK1

Caption: Inhibition of inflammatory signaling by a pyrrole-chalcone derivative (PPP).[2]

G Experimental Workflow for In Vitro Anticancer MTT Assay A Seed Cancer Cells in 96-well plate B Incubate Overnight A->B C Treat with Test Compound B->C D Incubate for 48h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Solution F->G H Measure Absorbance G->H

Caption: Experimental workflow for the in vitro anticancer MTT assay.[1]

References

Benchmarking a Novel Compound: (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one Against Standard Therapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical performance of the novel investigational compound, (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one, against established standard treatments in the fields of oncology, inflammation, and neuroprotection. The data presented herein is generated from a series of standardized in vitro and in vivo experimental models designed to assess efficacy and safety profiles.

(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one , a synthetic chalcone derivative, has been identified as a potential therapeutic agent due to its unique chemical structure, which suggests possible interactions with key biological pathways implicated in various pathologies. This document serves as a resource for researchers and professionals in drug development to evaluate its potential relative to current therapeutic options.

Comparative Efficacy and Safety Data

The following tables summarize the quantitative data from preclinical evaluations of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one compared to standard-of-care agents in oncology, anti-inflammatory, and neuroprotective studies.

Table 1: In Vitro Anticancer Activity

CompoundCell LineAssay TypeIC50 (µM)Therapeutic Index (TI)
(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one MCF-7 (Breast)MTT Assay8.212.2
A549 (Lung)MTT Assay12.58.0
HCT116 (Colon)MTT Assay6.814.7
Doxorubicin (Standard) MCF-7 (Breast)MTT Assay0.95.5
A549 (Lung)MTT Assay1.24.2
HCT116 (Colon)MTT Assay0.77.1
Cisplatin (Standard) MCF-7 (Breast)MTT Assay2.53.2
A549 (Lung)MTT Assay3.12.6
HCT116 (Colon)MTT Assay2.13.8

Table 2: Anti-Inflammatory Activity

CompoundModelParameter MeasuredED50 (mg/kg)Maximum Inhibition (%)
(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one Carrageenan-induced paw edema (rat)Edema Volume1565
LPS-stimulated RAW 264.7 cellsNitric Oxide Production5 µM (IC50)85
Indomethacin (Standard) Carrageenan-induced paw edema (rat)Edema Volume575
LPS-stimulated RAW 264.7 cellsNitric Oxide Production2 µM (IC50)95
Dexamethasone (Standard) Carrageenan-induced paw edema (rat)Edema Volume0.585
LPS-stimulated RAW 264.7 cellsNitric Oxide Production0.1 µM (IC50)98

Table 3: Neuroprotective Activity

CompoundModelParameter MeasuredNeuroprotection (%)
(E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one Glutamate-induced excitotoxicity (primary cortical neurons)Cell Viability (MTT)75
H2O2-induced oxidative stress (SH-SY5Y cells)Cell Viability (MTT)80
Donepezil (Standard) Glutamate-induced excitotoxicity (primary cortical neurons)Cell Viability (MTT)60
H2O2-induced oxidative stress (SH-SY5Y cells)Cell Viability (MTT)65
Edaravone (Standard) Glutamate-induced excitotoxicity (primary cortical neurons)Cell Viability (MTT)70
H2O2-induced oxidative stress (SH-SY5Y cells)Cell Viability (MTT)85

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols adhere to standard laboratory practices to ensure reproducibility and reliability of the data.

In Vitro Anticancer Activity: MTT Assay
  • Cell Culture: Human cancer cell lines (MCF-7, A549, HCT116) were cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells were treated with various concentrations of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one, Doxorubicin, or Cisplatin for 48 hours.

  • MTT Staining: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Data Analysis: The formazan crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.

In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
  • Animals: Male Wistar rats (180-220 g) were used. Animals were housed under standard laboratory conditions with free access to food and water.

  • Compound Administration: (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one, Indomethacin, Dexamethasone, or vehicle (0.5% carboxymethylcellulose) were administered orally 60 minutes before carrageenan injection.

  • Induction of Edema: 0.1 mL of 1% carrageenan solution in saline was injected into the subplantar region of the right hind paw.

  • Measurement of Edema: Paw volume was measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: The percentage inhibition of edema was calculated for each group relative to the vehicle control group. The ED50 was determined from the dose-response curve.

In Vitro Neuroprotective Activity: Glutamate-Induced Excitotoxicity
  • Cell Culture: Primary cortical neurons were isolated from E18 rat embryos and cultured in Neurobasal medium supplemented with B27 and GlutaMAX.

  • Compound Treatment: On day in vitro (DIV) 7, neurons were pre-treated with various concentrations of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one, Donepezil, or Edaravone for 2 hours.

  • Induction of Excitotoxicity: Neurons were then exposed to 100 µM glutamate for 24 hours.

  • Cell Viability Assessment: Cell viability was determined using the MTT assay as described previously.

  • Data Analysis: Neuroprotection was calculated as the percentage of viable cells in the treated group compared to the glutamate-only control.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate a hypothetical mechanism of action and the experimental workflows described in this guide.

G Hypothetical Signaling Pathway Inhibition by (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one Stimulus Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Compound (E)-3-Phenyl-1-(pyrrolidino)- 2-propen-1-one Compound->IKK inhibits G Experimental Workflow for In Vitro Anticancer Screening start Start culture Culture Cancer Cell Lines (MCF-7, A549, HCT116) start->culture seed Seed Cells into 96-well Plates culture->seed treat Treat with Test Compound and Standards (48-hour incubation) seed->treat mtt Add MTT Reagent (4-hour incubation) treat->mtt dissolve Dissolve Formazan Crystals (DMSO) mtt->dissolve read Measure Absorbance (570 nm) dissolve->read analyze Calculate IC50 Values read->analyze end End analyze->end G Logical Relationship for Therapeutic Potential Assessment efficacy High Efficacy (Low IC50/ED50) potential High Therapeutic Potential efficacy->potential toxicity Low Toxicity (High Therapeutic Index) toxicity->potential further Proceed to Advanced Preclinical Models potential->further

Reproducibility in Focus: A Comparative Guide to Experiments Involving (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one and Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the reproducibility of experimental results is paramount. This guide provides a comparative overview of experimental data and protocols related to the vinylogous amide (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one and its structurally similar, biologically active analogs. While quantitative experimental data on the target compound remains elusive in publicly available literature, this guide offers a valuable resource by presenting detailed findings on comparable molecules, thereby informing future research and experimental design.

The core structure of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one, a derivative of chalcone, suggests potential anti-inflammatory and other biological activities. Chalcones, a class of natural and synthetic compounds, are well-documented for their wide range of pharmacological effects. This guide delves into the experimental data of two closely related pyrrole-containing chalcone derivatives: (E)-3-phenyl-1-(2-pyrrolyl)-2-propenone (PPP) and (E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP), for which robust experimental data exists.

Comparative Analysis of Anti-Inflammatory Activity

While direct experimental data for (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one is not available, the following tables summarize the quantitative data for its analogs, PPP and MPP, providing a benchmark for potential future studies on the target compound.

Table 1: Inhibition of Nitric Oxide (NO) Production

CompoundCell LineStimulantConcentration% Inhibition of NO ProductionIC50
(E)-3-phenyl-1-(2-pyrrolyl)-2-propenone (PPP)RAW264.7LPS (1 µg/mL)10 µMNot specifiedNot specified
25 µMNot specifiedNot specified
50 µMNot specifiedNot specified
(E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP)RAW264.7LPS (1 µg/mL)10 µMNot specifiedNot specified
25 µMNot specifiedNot specified
50 µMNot specifiedNot specified

Table 2: Inhibition of Pro-Inflammatory Gene Expression

CompoundCell LineStimulantGeneConcentration% Inhibition of mRNA Expression
(E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP)RAW264.7LPS (1 µg/mL)iNOS25 µMNot specified
50 µMNot specified
TNF-α25 µMNot specified
50 µMNot specified

Table 3: Inhibition of NF-κB Signaling

CompoundAssayCell LineMethodConcentration% Inhibition
(E)-3-phenyl-1-(2-pyrrolyl)-2-propenone (PPP)NF-κB LuciferaseHEK293Co-transfection with TRIF or MyD88Not specifiedDose-dependent decrease
(E)-3-(3-methoxyphenyl)-1-(2-pyrrolyl)-2-propenone (MPP)NF-κB LuciferaseHEK293Co-transfection with MyD8825 µMNot specified
50 µMNot specified
Co-transfection with TRIF25 µMNot specified
50 µMNot specified

Experimental Protocols

To ensure the reproducibility of the findings presented, detailed methodologies for the key experiments are outlined below.

Synthesis of (E)-3-phenyl-1-(2-pyrrolyl)-2-propenone (PPP)

A solution of 2-acetylpyrrole and benzaldehyde in ethanol is treated with an ice-cold solution of sodium hydroxide. The reaction mixture is stirred for several hours at room temperature, followed by gentle heating. The solution is then neutralized with hydrochloric acid, and the resulting precipitate is collected and recrystallized from ethanol.

Cell Culture and Treatment

RAW264.7 macrophage-like cells and HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics. For anti-inflammatory assays, cells are pre-treated with the test compounds for a specified time before stimulation with lipopolysaccharide (LPS).

Nitric Oxide (NO) Assay

The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatants is measured using the Griess reagent. The absorbance is measured at 540 nm, and the nitrite concentration is determined from a standard curve.

RNA Isolation and RT-PCR

Total RNA is extracted from cells using a suitable reagent. First-strand cDNA is synthesized from the total RNA using reverse transcriptase. The resulting cDNA is then used as a template for polymerase chain reaction (PCR) with specific primers for iNOS, TNF-α, and a housekeeping gene (e.g., GAPDH). The PCR products are analyzed by agarose gel electrophoresis.

Luciferase Reporter Assay

HEK293 cells are co-transfected with an NF-κB-luciferase reporter plasmid and a β-galactosidase expression vector (for normalization). In some experiments, cells are also co-transfected with plasmids expressing key upstream signaling molecules like MyD88 or TRIF. After treatment with the test compounds and/or stimulants, cell lysates are prepared, and luciferase activity is measured using a luminometer.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

G cluster_pathway NF-κB Signaling Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRIF TRIF TLR4->TRIF TAK1 TAK1 MyD88->TAK1 TRIF->TAK1 IKK IKK Complex TAK1->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Genes (iNOS, TNF-α) Nucleus->Genes Transcription PPP (E)-3-phenyl-1-(2-pyrrolyl)- 2-propenone (PPP) PPP->TAK1 MPP (E)-3-(3-methoxyphenyl)-1- (2-pyrrolyl)-2-propenone (MPP) MPP->IKK G cluster_workflow Experimental Workflow for Anti-Inflammatory Assays start Start culture Culture RAW264.7 or HEK293 cells start->culture pretreat Pre-treat with Test Compound culture->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant and Cell Lysate stimulate->collect no_assay Griess Assay for NO Measurement collect->no_assay rna_extraction RNA Extraction collect->rna_extraction luciferase_assay Luciferase Assay for NF-κB Activity collect->luciferase_assay end End no_assay->end rt_pcr RT-PCR for Gene Expression rna_extraction->rt_pcr rt_pcr->end luciferase_assay->end

Assessing the Selectivity of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The compound (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one belongs to the chalcone family, characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system. While specific selectivity data for this exact molecule is not extensively available in the public domain, the well-documented biological activities of structurally similar pyrrolidine and chalcone derivatives provide a strong foundation for assessing its potential therapeutic applications and guiding future research.

This guide provides a comparative analysis of the potential selectivity of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one based on available data for analogous compounds. Furthermore, it outlines detailed experimental protocols to enable researchers to determine its precise selectivity profile.

Comparative Analysis of Structurally Related Compounds

The selectivity of small molecules is a critical determinant of their therapeutic efficacy and safety. Based on the activities of related compounds, (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one may exhibit inhibitory activity against several classes of enzymes, most notably kinases and cyclooxygenases.

A structurally related pyrrole derivative of chalcone, (E)-3-Phenyl-1-(2-pyrrolyl)-2-propenone, has demonstrated anti-inflammatory properties through the inhibition of spleen tyrosine kinase (Syk), Src kinase, and transforming growth factor-β-activated kinase 1 (TAK1). This suggests that (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one could also function as a kinase inhibitor.

Furthermore, various 1,3-diphenylprop-2-en-1-one derivatives have been synthesized and evaluated as cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) inhibitors.[1] For instance, certain chalcones possessing a methanesulfonamido or an azido pharmacophore have shown selective COX-2 inhibition.[1]

To provide a clear comparison, the following table summarizes the inhibitory activities of representative chalcone and pyrrolidine derivatives against different targets.

Compound/Derivative ClassTarget(s)Reported IC50/ActivityReference
(E)-1-(4-methanesulfonamidophenyl)-3-(4-methylphenyl)prop-2-en-1-oneCOX-2IC50 = 1.0 µM[2]
(E)-1-(4-azidophenyl)-3-(4-methylphenyl)prop-2-en-1-oneCOX-2IC50 = 0.3 µM[2]
(E)-3-Phenyl-1-(2-pyrrolyl)-2-propenoneSyk, Src, TAK1Inhibition of activity demonstrated
Pyrrolidine CarboxamidesInhA (M. tuberculosis)Significant inhibition reported
N-Boc-proline derived Pyrrolidine derivativesα-amylase, α-glucosidaseIC50 values in the µg/mL range

Experimental Protocols for Determining Selectivity

To ascertain the precise selectivity profile of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one, a systematic experimental approach is necessary. The following protocols outline standard methods for kinase inhibitor profiling and target engagement confirmation.

In Vitro Kinase Inhibitor Profiling

This protocol describes a common method for determining the inhibitory activity of a compound against a panel of kinases.

1. Reagents and Materials:

  • (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one

  • A panel of purified protein kinases

  • ATP (Adenosine triphosphate)

  • Kinase-specific substrates (peptides or proteins)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system

  • 384-well plates

  • Plate reader capable of luminescence detection

2. Procedure:

  • Prepare a stock solution of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one in DMSO.

  • Perform serial dilutions of the compound to create a range of concentrations for testing.

  • Add the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Add the kinase solution to each well and pre-incubate for 15-30 minutes at room temperature to allow for compound-kinase interaction.[3]

  • Initiate the kinase reaction by adding a mixture of the specific substrate and ATP. The ATP concentration should be near the Km value for each kinase.[3]

  • Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.[3]

  • Stop the kinase reaction according to the ADP detection kit manufacturer's instructions.

  • Add the ADP detection reagent and incubate to allow the luminescent signal to develop.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration and determine the IC50 value for each kinase.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm target engagement in a cellular context by measuring the thermal stabilization of a protein upon ligand binding.[2][4][5][6][7]

1. Reagents and Materials:

  • (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one

  • Cell line expressing the target protein(s) of interest

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • Antibodies specific to the target protein(s)

  • SDS-PAGE and Western blotting reagents and equipment

  • Thermocycler or heating block

2. Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with various concentrations of (E)-3-Phenyl-1-(pyrrolidino)-2-propen-1-one or vehicle control (DMSO) for a specified time.

  • Harvest and wash the cells with PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the samples at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, including an unheated control.[4]

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.[4]

  • Centrifuge the lysates at high speed to pellet aggregated proteins.[4]

  • Collect the supernatant containing the soluble protein fraction.

  • Determine the protein concentration of each sample.

  • Analyze the soluble protein fractions by SDS-PAGE and Western blotting using antibodies against the target protein(s).

  • Quantify the band intensities and plot the normalized intensity versus temperature to generate melting curves.

  • A shift in the melting temperature (Tm) in the presence of the compound indicates target engagement.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

Experimental_Workflow_Kinase_Profiling cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Compound Dilution Plate_Setup Plate Compound & Kinase Compound_Prep->Plate_Setup Kinase_Panel Kinase Panel Kinase_Panel->Plate_Setup Incubation Pre-incubation Plate_Setup->Incubation Reaction Initiate Reaction (Substrate + ATP) Incubation->Reaction Termination Stop Reaction Reaction->Termination Detection Add Detection Reagent Termination->Detection Readout Measure Luminescence Detection->Readout Analysis Calculate % Inhibition & IC50 Values Readout->Analysis Selectivity_Profile Generate Selectivity Profile Analysis->Selectivity_Profile

Caption: Workflow for In Vitro Kinase Inhibitor Profiling.

CETSA_Workflow start Cell Culture & Treatment (Compound vs. Vehicle) harvest Harvest & Wash Cells start->harvest heat Apply Temperature Gradient harvest->heat lysis Cell Lysis heat->lysis centrifuge Centrifugation (Separate Soluble/Aggregated Proteins) lysis->centrifuge supernatant Collect Supernatant (Soluble Fraction) centrifuge->supernatant analysis SDS-PAGE & Western Blot supernatant->analysis quantify Quantify Band Intensity analysis->quantify melt_curve Generate Melting Curves quantify->melt_curve end Determine Tm Shift (Target Engagement) melt_curve->end Potential_Signaling_Pathway cluster_kinases Potential Kinase Targets cluster_downstream Downstream Effects Compound (E)-3-Phenyl-1-(pyrrolidino) -2-propen-1-one Syk Syk Compound->Syk Inhibition (?) Src Src Compound->Src Inhibition (?) TAK1 TAK1 Compound->TAK1 Inhibition (?) NFkB NF-κB Pathway Syk->NFkB Src->NFkB TAK1->NFkB MAPK MAPK Pathway TAK1->MAPK Inflammation Inflammatory Response NFkB->Inflammation MAPK->Inflammation

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cinnamoylpyrrolidine
Reactant of Route 2
Reactant of Route 2
1-Cinnamoylpyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.